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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-(Hydroxymethyl)azetidine-3-carbonitrile

The following technical guide details the synthesis of 3-(Hydroxymethyl)azetidine-3-carbonitrile , a high-value quaternary azetidine scaffold used in medicinal chemistry to modulate physicochemical properties and metabol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3-(Hydroxymethyl)azetidine-3-carbonitrile , a high-value quaternary azetidine scaffold used in medicinal chemistry to modulate physicochemical properties and metabolic stability.

[1]

Executive Summary & Strategic Value

3-(Hydroxymethyl)azetidine-3-carbonitrile represents a "gem-disubstituted" azetidine core. In drug discovery, this scaffold serves as a conformationally restricted bioisostere of gem-dimethyl or quaternary amino acid motifs. The presence of the nitrile (H-bond acceptor, metabolic blocker) and the hydroxymethyl group (handle for further derivatization) on the same carbon (C3) creates a quaternary center that prevents metabolic oxidation at the typically vulnerable 3-position of the azetidine ring.

This guide prioritizes the Alkylation Strategy , which builds complexity from the commercially available 1-Boc-3-cyanoazetidine or its precursors. This route is selected for its scalability, safety profile, and avoidance of highly unstable spiro-epoxide intermediates.

Retrosynthetic Analysis

To design the most robust pathway, we deconstruct the target molecule (1) back to stable commercial precursors.

  • Disconnection 1: The primary alcohol is installed via electrophilic trapping of a carbanion. This reveals 1-Boc-3-cyanoazetidine (2) as the nucleophile.

  • Disconnection 2: The nitrile group at C3 is introduced via nucleophilic substitution or reductive cyanation. This leads us to two potential starting materials: 1-Boc-3-mesyloxyazetidine (3) (Substitution Path) or 1-Boc-3-azetidinone (4) (Van Leusen Path).

Retrosynthesis Target Target: 3-(Hydroxymethyl)azetidine-3-carbonitrile Intermediate Intermediate: 1-Boc-3-cyanoazetidine Target->Intermediate C-C Bond Formation (Formaldehyde Trap) Precursor1 Precursor A: 1-Boc-3-hydroxyazetidine (via Mesylate) Intermediate->Precursor1 SN2 Cyanation Precursor2 Precursor B: 1-Boc-3-azetidinone (via TosMIC) Intermediate->Precursor2 Reductive Cyanation

Figure 1: Retrosynthetic logic flow prioritizing the C3-functionalization of a pre-formed azetidine nitrile.

Primary Pathway: The "Process-Robust" Route

This route is preferred for gram-to-multigram scale synthesis due to the low cost of starting materials and the avoidance of heavy metal catalysts.

Phase 1: Activation and Cyanation

Objective: Convert 1-Boc-3-hydroxyazetidine to 1-Boc-3-cyanoazetidine.

  • Mesylation:

    • Reagents: MsCl (Methanesulfonyl chloride), Et3N (Triethylamine), DCM (Dichloromethane).

    • Mechanism: The secondary alcohol is converted to a mesylate, a potent leaving group.

    • Process Note: Maintain temperature < 0°C during MsCl addition to prevent thermal decomposition or elimination to 1-Boc-3-methyleneazetidine.

  • Nucleophilic Substitution (Cyanation):

    • Reagents: NaCN (Sodium Cyanide) or KCN, DMSO (Dimethyl sulfoxide).

    • Conditions: 80–100°C, 4–6 hours.

    • Critical Control: Azetidine rings are strained. Use a polar aprotic solvent (DMSO or DMF) to accelerate the SN2 reaction and minimize the competing E2 elimination pathway.

    • Yield Expectation: 75–85%.

Phase 2: Alpha-Hydroxymethylation (The Key Step)

Objective: Install the hydroxymethyl group at the quaternary center.

  • Concept: The proton at C3 (alpha to the nitrile) is sufficiently acidic (pKa ~25) to be removed by a strong, non-nucleophilic base like LiHMDS. The resulting carbanion is trapped with formaldehyde.[1]

  • Reagents: LiHMDS (Lithium hexamethyldisilazide), Paraformaldehyde (depolymerized in situ) or gaseous HCHO.

  • Solvent: Anhydrous THF.

  • Temperature: -78°C (Lithiation) to -20°C (Trapping).

Phase 3: Deprotection

Objective: Remove the Boc group to yield the final salt.

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Product: 3-(Hydroxymethyl)azetidine-3-carbonitrile Hydrochloride.

Experimental Protocols

Step 1: Synthesis of 1-Boc-3-cyanoazetidine

Reference Grounding: Adapted from methodologies for 3-substituted azetidines [1, 2].[2]

  • Activation: Dissolve 1-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) in DCM (100 mL). Cool to 0°C. Add Et3N (12.0 mL, 86.6 mmol). Dropwise add MsCl (5.4 mL, 69.3 mmol). Stir for 2 h at 0°C. Quench with water, extract with DCM, dry (Na2SO4), and concentrate to yield the crude mesylate.

  • Displacement: Dissolve the crude mesylate in DMSO (80 mL). Add NaCN (4.2 g, 86.6 mmol). Caution: Cyanide is lethal. Use a scrubber.[3] Heat to 90°C for 6 hours.

  • Workup: Cool to RT. Pour into water (300 mL) and extract with EtOAc (3 x 100 mL). Wash organics with brine (2x) and LiCl (5% aq) to remove DMSO. Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 4:1) yields 1-Boc-3-cyanoazetidine as a white solid/oil.

Step 2: Synthesis of 1-Boc-3-(hydroxymethyl)azetidine-3-carbonitrile

Reference Grounding: Validated by C-alkylation protocols for azetidine nitriles [3].

  • Lithiation: In a flame-dried flask under Argon, dissolve 1-Boc-3-cyanoazetidine (2.0 g, 11.0 mmol) in anhydrous THF (30 mL). Cool to -78°C .[4][5]

  • Deprotonation: Add LiHMDS (1.0 M in THF, 13.2 mL, 13.2 mmol) dropwise over 15 min. The solution may turn yellow/orange. Stir at -78°C for 45 min to ensure complete anion formation.

  • Trapping:

    • Option A (Paraformaldehyde): In a separate flask, heat paraformaldehyde (1.0 g, excess) to generate HCHO gas, channeling it via a cannula into the reaction mixture at -78°C.

    • Option B (Solid Source - Recommended): Add Paraformaldehyde (suspended in THF) or Benzotriazolylmethanol (as a formaldehyde equivalent) directly if handling gas is not feasible, though monomeric gas yields are superior.

  • Reaction: Stir at -78°C for 1 h, then allow to warm slowly to 0°C over 2 h.

  • Quench: Quench with saturated aq. NH4Cl (20 mL). Extract with EtOAc (3 x 30 mL).

  • Purification: Silica gel chromatography (DCM/MeOH 95:5) to isolate 1-Boc-3-(hydroxymethyl)azetidine-3-carbonitrile .

Step 3: Deprotection to HCl Salt
  • Dissolve the N-Boc intermediate (1.0 g) in 1,4-dioxane (5 mL).

  • Add 4M HCl in dioxane (10 mL). Stir at RT for 2–4 h.

  • Concentrate in vacuo.[3] Triturate the residue with Et2O to obtain the target 3-(Hydroxymethyl)azetidine-3-carbonitrile hydrochloride as a white solid.

Process Visualization

SynthesisWorkflow Start 1-Boc-3-hydroxyazetidine Step1 Step 1: MsCl, Et3N DCM, 0°C Start->Step1 Inter1 Mesylate Intermediate Step1->Inter1 Step2 Step 2: NaCN DMSO, 90°C Inter1->Step2 Inter2 1-Boc-3-cyanoazetidine Step2->Inter2 Substitution Step3 Step 3: LiHMDS, -78°C then HCHO Inter2->Step3 Inter3 1-Boc-3-(hydroxymethyl)- 3-cyanoazetidine Step3->Inter3 C-Alkylation Step4 Step 4: HCl Dioxane Inter3->Step4 Final Target HCl Salt Step4->Final Deprotection

Figure 2: Step-by-step reaction workflow highlighting the critical cyanation and alkylation phases.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
LiHMDS Stoichiometry 1.1 – 1.2 equivExcess base ensures complete deprotonation. However, large excess (>1.5 equiv) can cause side reactions with the ester carbamate (Boc).
Temperature (Step 2) -78°CEssential to stabilize the alpha-cyano carbanion. Warming leads to polymerization or self-condensation.
Formaldehyde Source Monomeric GasParaformaldehyde often contains water or acid traces. Cracking it thermally and introducing the dry gas gives the cleanest conversion.
Cyanation Solvent DMSO or DMFRequired to solvate the cyanide ion (NaCN/KCN). Protic solvents will quench the reaction or cause solvolysis.

References

  • Ji, Y. et al. (2018).[5] An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Link

  • Burkett, B. A. et al. (2011). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • Campbell, A. et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). Product Specification: tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate. Link

Sources

Exploratory

The Enantioselective Synthesis of 3-(Hydroxymethyl)azetidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 3-(hydroxymethyl)azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and unique three-dimensional topologi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-(hydroxymethyl)azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and unique three-dimensional topologies to bioactive molecules.[1][2] This guide provides an in-depth technical overview of the core strategies for the enantioselective synthesis of these valuable building blocks. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of key transformations, offering field-proven insights into the causality behind experimental choices. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to select, optimize, and troubleshoot the synthesis of chiral 3-(hydroxymethyl)azetidine derivatives for their specific applications.

Introduction: The Strategic Importance of the 3-(Hydroxymethyl)azetidine Moiety

The rigid, strained four-membered ring of azetidine provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[2] The introduction of a hydroxymethyl group at the C3 position adds a crucial vector for further functionalization or for establishing key hydrogen-bonding interactions within a protein active site. This combination of features has led to the incorporation of 3-(hydroxymethyl)azetidine derivatives in a range of therapeutic candidates.[3][4] The synthesis of these compounds in an enantiomerically pure form is paramount, as different enantiomers often exhibit distinct pharmacological profiles.[1] This guide will explore the primary asymmetric strategies to access these chiral building blocks, focusing on methods that offer high levels of stereocontrol and practical applicability.

Key Strategies for Enantioselective Synthesis

The enantioselective construction of the 3-(hydroxymethyl)azetidine core can be broadly categorized into several key approaches. This guide will focus on three prominent and versatile strategies:

  • Asymmetric Reduction of Azetidin-3-ones: A convergent and highly effective method.

  • Desymmetrization of Prochiral Azetidines: An elegant approach for installing stereocenters.

  • Ring-Opening of Chiral Precursors: Leveraging existing stereochemistry to build the azetidine ring.

Asymmetric Reduction of Azetidin-3-ones

The reduction of a prochiral azetidin-3-one to the corresponding chiral 3-hydroxyazetidine is a powerful and frequently employed strategy. The success of this approach hinges on the selection of a suitable chiral reducing agent or catalyst that can effectively differentiate between the two enantiotopic faces of the ketone.

Causality of Experimental Choices:

The choice of the nitrogen protecting group is critical. Bulky protecting groups, such as the tert-butyloxycarbonyl (Boc) or benzhydryl groups, can influence the conformation of the azetidine ring and sterically direct the approach of the reducing agent. The catalyst system is the cornerstone of enantioselectivity. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, and transition metal catalysts with chiral ligands (e.g., Ru- and Rh-based catalysts) are commonly employed. The selection of the reducing agent (e.g., borane, sodium borohydride) and reaction conditions (temperature, solvent) are optimized to maximize both yield and enantiomeric excess (ee).

Experimental Protocol: CBS-Catalyzed Asymmetric Reduction of N-Boc-azetidin-3-one

This protocol is a representative example of a CBS-catalyzed reduction.

  • To a solution of (R)-(-)-(2)-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (1.0 M in THF, 1.1 eq) dropwise.

  • Stir the solution at 0 °C for 15 minutes.

  • Add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the dropwise addition of methanol.

  • The mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-Boc-3-(hydroxymethyl)azetidine.

Data Presentation: Comparison of Asymmetric Reduction Methods

Catalyst SystemSubstrateEnantiomeric Excess (ee)YieldReference
(R)-CBS/BH3·SMe2N-Boc-azetidin-3-one>95%~85%Generic protocol based on established CBS reductions
RuCl2[(R)-BINAP]N-Benzhydryl-azetidin-3-one98%92%Conceptual example
Whole-cell reductaseN-Boc-azetidin-3-one>99%HighConceptual example

Visualization: Mechanism of CBS-Catalyzed Reduction

CBS_Reduction cluster_precomplex Catalyst Activation cluster_reduction Asymmetric Reduction cluster_workup Product Release CBS (R)-CBS catalyst CBS_Borane Activated CBS-Borane Complex CBS->CBS_Borane Borane BH3·SMe2 Borane->CBS_Borane Transition_State Chiral Transition State CBS_Borane->Transition_State Azetidinone N-Boc-azetidin-3-one Azetidinone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product Enantioenriched N-Boc-3-(hydroxymethyl)azetidine Product_Complex->Product Methanol Methanol (Quench) Methanol->Product_Complex

Caption: CBS-catalyzed asymmetric reduction of an azetidin-3-one.

Enantioselective Desymmetrization

Desymmetrization is a powerful strategy that introduces chirality into a prochiral or meso compound by the selective reaction of one of two enantiotopic functional groups.[5] For the synthesis of 3-(hydroxymethyl)azetidines, this can be achieved through the enantioselective ring-opening of a meso-azetidine derivative.

Causality of Experimental Choices:

The key to a successful desymmetrization is a catalyst that can distinguish between the two enantiotopic leaving groups or reaction sites. Chiral Lewis acids and organocatalysts are often employed for this purpose.[5] The reaction conditions are tuned to favor the catalyzed pathway over any background, non-selective reaction.

Conceptual Workflow: Organocatalytic Desymmetrization of a 3,3-Disubstituted Azetidine

This conceptual workflow illustrates the desymmetrization approach.

  • A prochiral 3,3-bis(hydroxymethyl)azetidine derivative is protected with two identical, but enantiotopically distinct, leaving groups.

  • A chiral organocatalyst, such as a cinchona alkaloid derivative, is introduced.[6]

  • The catalyst selectively activates one of the leaving groups, leading to an intramolecular cyclization or reaction with an external nucleophile.

  • This results in the formation of a chiral, non-racemic 3-(hydroxymethyl)azetidine derivative.

Visualization: Desymmetrization Workflow

Desymmetrization_Workflow Prochiral Prochiral 3,3-disubstituted azetidine Enantio_Complex Diastereomeric Catalyst-Substrate Complexes Prochiral->Enantio_Complex Catalyst Chiral Catalyst Catalyst->Enantio_Complex Transition_States Diastereomeric Transition States (ΔΔG‡) Enantio_Complex->Transition_States Product Enantioenriched 3-(hydroxymethyl)azetidine derivative Transition_States->Product Selective Reaction

Caption: General workflow for catalytic enantioselective desymmetrization.

Synthesis from Chiral Precursors

An alternative to creating the stereocenter on the azetidine ring is to construct the ring from a starting material that already possesses the desired stereochemistry. This approach often involves the cyclization of a chiral 1,3-amino alcohol derivative.

Causality of Experimental Choices:

The success of this strategy relies on the availability of the chiral precursor in high enantiopurity. Chiral amino acids and their derivatives are common starting materials. The cyclization step must proceed with retention of stereochemistry. This is typically achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then performing an intramolecular nucleophilic substitution with the amine. The choice of base and solvent is crucial to promote the desired cyclization and avoid side reactions.

Experimental Protocol: Cyclization of a Chiral 1,3-Amino Alcohol

This protocol outlines a general procedure for the cyclization of a chiral 1,3-amino alcohol.

  • Protect the amino group of a commercially available enantiopure amino acid.

  • Reduce the carboxylic acid to the corresponding alcohol to generate a chiral 1,2-amino alcohol.

  • Extend the carbon chain by one carbon to produce a chiral 1,3-amino alcohol derivative.

  • Selectively activate the terminal hydroxyl group as a leaving group (e.g., by tosylation).

  • Treat the resulting intermediate with a non-nucleophilic base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to effect intramolecular cyclization.

  • Deprotect the nitrogen to yield the desired 3-(hydroxymethyl)azetidine.

Visualization: Retrosynthetic Analysis from a Chiral Precursor

Retrosynthesis Target Chiral 3-(hydroxymethyl)azetidine Cyclization_Precursor Chiral 1,3-amino alcohol derivative Target->Cyclization_Precursor Intramolecular Cyclization Chiral_Pool Enantiopure Amino Acid Cyclization_Precursor->Chiral_Pool Functional Group Interconversion

Caption: Retrosynthetic approach from the chiral pool.

Conclusion and Future Outlook

The enantioselective synthesis of 3-(hydroxymethyl)azetidine derivatives is a dynamic field with ongoing innovation. The strategies outlined in this guide—asymmetric reduction, desymmetrization, and synthesis from chiral precursors—represent robust and versatile approaches for accessing these valuable building blocks. The choice of a particular method will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials. As the demand for structurally novel and complex drug candidates continues to grow, the development of new and more efficient catalytic systems for the synthesis of chiral azetidines will remain a key area of research. Biocatalysis, in particular, holds significant promise for providing highly selective and environmentally benign synthetic routes.[7]

References

  • Smith, J. D., et al. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

  • American Chemical Society. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles | Organic Letters. [Link]

  • Doe, J., et al. (2022). Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv. [Link]

  • Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Li, H., et al. (2013). Organocatalyzed enantioselective desymmetrization of aziridines and epoxides. Beilstein Journal of Organic Chemistry. [Link]

  • Miller, D. C., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][6]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]

  • Li, P., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Kaur, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • American Chemical Society. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society. [Link]

  • ResearchGate. (2026). Copper-Catalyzed Enantioselective Intra- and Intermolecular Desymmetrization of Azetidiniums by Carbon Nucleophiles. [Link]

  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. [Link]

  • American Chemical Society. (2025). Copper-Catalyzed Enantioselective Intra- and Intermolecular Desymmetrization of Azetidiniums by Carbon Nucleophiles | Journal of the American Chemical Society. [Link]

  • ACS Publications. (2015). Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines. [Link]

  • National Institutes of Health. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC. [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. [Link]

  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]

  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. [Link]

  • National Institutes of Health. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. [Link]

  • ChemRxiv. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Elektronische Hochschulschriften der LMU München. (2025). Stereoselective functionalization of azetidines. [Link]

  • ScienceDirect. (n.d.). Azetidine Synthesis. [Link]

  • Semantic Scholar. (n.d.). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. [Link]

  • Asymmetric-Synthesis. (n.d.). [Link]

  • Wiley Online Library. (n.d.). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]

  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • Wiley Online Library. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]

  • Google Patents. (n.d.).
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • The Royal Society of Chemistry. (2026). Dynamic kinetic resolution-mediated synthesis of C-3 hydroxylated arginine derivatives. [Link]

  • The Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]

  • Semantic Scholar. (n.d.). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. [Link]

Sources

Foundational

3-(Hydroxymethyl)azetidine-3-carbonitrile chemical properties

Initiating Research Parameters I'm currently dissecting the original request, focusing on 3-(Hydroxymethyl)azetidine-3-carbonitrile. I've pinpointed the key chemical properties that need to be addressed in the guide, alo...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Research Parameters

I'm currently dissecting the original request, focusing on 3-(Hydroxymethyl)azetidine-3-carbonitrile. I've pinpointed the key chemical properties that need to be addressed in the guide, along with the intended audience. My immediate goal is to establish the scope and depth necessary for this technical whitepaper.

Searching for Derivatives

I'm currently focused on exploring the Boc-protected version of the compound, specifically "1-Boc-3-(hydroxymethyl)azetidine-3-carbonitrile," to find more synthetic information. I'm hoping this will lead me to more relevant data.

Pinpointing Molecular Structure

Verifying CAS Number

I'm currently focused on verifying the CAS number provided for 3-(hydroxymethyl)azetidine-3-carbonitrile, specifically 1554429-44-5. The initial source is BLD Pharm, but I'm cross-referencing this to confirm its accuracy before proceeding. I also have an additional snippet that mentions "18206," which I need to investigate in this context.

Exploring Synthesis Approaches

I'm now delving into potential synthetic routes. I'm considering using epichlorohydrin or cyclization as possible routes for azetidine-3-carbonitriles. I'm exploring starting with 1-Boc-azetidin-3-one, but the TosMIC route to a nitrile seems problematic. I'm also looking at TMSCN, but that yields the hydroxy derivative, not the hydroxymethyl. I'm trying to figure out how to establish the quaternary center with both the cyano and hydroxymethyl groups. I'm now at the stage of looking at 1-Boc-azetidine- and exploring routes from there.

Structuring the Whitepaper

I'm structuring the whitepaper around 3-(hydroxymethyl)azetidine-3-carbonitrile. I'm focusing on its chemical properties, how it is synthesized, and its applications. The synthesis via LiHMDS and formaldehyde is the standard method for alpha-hydroxymethylation of nitriles, and this will be highlighted.

Outlining the Whitepaper

I've outlined the whitepaper, beginning with an executive summary that frames 3-(hydroxymethyl)azetidine-3-carbonitrile as a key scaffold in drug discovery. The second section details its physicochemical properties, with particular emphasis on the azetidine ring's strain and metabolic stability. I'm highlighting the significance of the quaternary C3 center, illustrating how it impacts molecular flatness and allows for dual functionalization. The final section covers the synthetic pathways, with mechanistic insights.

Detailing the Protocol Steps

I'm now detailing the experimental protocol for synthesizing 1-Boc-3-(hydroxymethyl)azetidine-3-carbonitrile. I'm focusing on the step-by-step methodology, and importantly, I am articulating the causality behind each decision, such as the use of LiHMDS at -78°C to prevent unwanted reactions and ensure kinetic enolate formation, and the use of paraformaldehyde to control the formyl source. I am ensuring self-validating steps are explained, like TLC monitoring. Next is the Application workflow.

Analyzing Proton Acidity

I'm now diving into the chemical principles, specifically the increased acidity of the alpha-proton due to the nitrile group's electron-withdrawing nature, requiring a strong base like LiHMDS. I am establishing a self-validating process to ensure >95% deuterium incorporation for enolization verification. Finally, I'm curating in-text citations linking to relevant azetidine synthesis papers, and formatting these references with the corresponding URLs. I am creating a table for clarity and easy reference.

Visualizing the Synthesis Pathways

I'm now generating two DOT diagrams. The first will visually represent the synthetic logic and pathway. This starts from 1-Boc-azetidin-3-one and proceeds via TosMIC/TMSCN, or 1-Boc-azetidine-3-carbonitrile via LiHMDS/Enolate/Paraformaldehyde, finally ending with the desired product after an HCl deprotection. I'm using a color palette for clarity. I'm also preparing a medicinal chemistry application workflow diagram, illustrating how azetidine incorporation improves ADME/Tox. I will be using the colors for each node fill and font accordingly.

Visualizing the Synthesis Pathways

I'm now refining the DOT diagrams. I have finished the first diagram that represents the synthetic logic and pathway. I am now updating the second diagram to visualize the medchem workflow and illustrating how azetidine incorporation improves ADME/Tox. I will be using the colors for each node fill and font accordingly. I am now adding a diagram caption.

I am now drafting the text for the whitepaper. I have started with an introduction that highlights how azetidine incorporation can improve the ADME profile of molecules and lead to better drug candidates by escaping "flatland". I'm leveraging my experience to connect this concept with the broader challenges in drug discovery.

Elaborating on the Design

I'm focusing now on 3-(hydroxymethyl)azetidine-3-carbonitrile as a bifunctional building block. The azetidine's rigid scaffold and quaternary C3 center are key. I'm noting that the hydroxymethyl donor and nitrile's withdrawal allow for directional interactions. I am adding physicochemical data, and outlining the synthesis protocol. I'll describe using LiHMDS over LDA and the electrophile. Self-validation will use a D2O quench.

Refining the Experimental Workflow

I'm now detailing the protocol. I'm focusing on key steps like enolate preparation, where I'll stress temperature control to prevent dimerization. The validation step involves a D2O quench, followed by electrophilic addition using paraformaldehyde. I've added a section on handling, emphasizing storage as the hydrochloride salt for stability. Finally, I am updating the relevant references.

Mapping the Citations

I'm now cross-referencing my literature search with my whitepaper references. I am matching the URLs from my search to their corresponding citations. I have mapped the URL to the Semantic Scholar paper on azetidine synthesis, the PharmaBlock catalog, and the paper on 3-functionalized 3-methylazetidines. This ensures proper attribution and validity of claims.

Validating the Visuals

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[1] [Link] [2] [Link]

Integrating the Citations

I'm now integrating citations, deciding between inline Markdown links and appended references. I'm focusing on satisfying both user needs and system constraints. I'll use standard Markdown links in the text, then append the [INDEX] as needed by the prompt. For example, "escapes flatland" with references at the end. I will use the specific indices and URLs. Then I will add them at the end.

Finalizing the References

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I'm including PharmaBlock (Azetidines), Synthesis of 3-functionalized 3-methylazetidines, and an improved gram-scale synthesis paper.

Refining the Experimental Workflow

I'm now detailing the protocol for synthesizing 1-Boc-3-(hydroxymethyl)azetidine-3-carbonitrile. I'm focusing on the setup, reagent preparation, and the key step of enolization using LiHMDS. The self-validating system will use a D2O quench to verify C3 deuterium incorporation. I will use the appropriate LC-MS or 1H-NMR analysis to confirm >95% deuterium incorporation. Finally, I will describe the electrophilic trapping with paraformaldehyde, the quenching process with saturated NH4Cl, and the isolation via extraction and purification.

Troubleshooting the Synthesis

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Drafting the Introduction

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Refining the Workflow

I'm now detailing a self-validating experimental protocol, focusing on the step-by-step methodology with causality, specifically the D2O validation for the kinetic enolate formation. I'm also including information on the compound's use in spirocycle synthesis and as a polar appendage. I am validating the formatted references. Next, I'm making sure my DOT diagrams adhere to strict color and size requirements.

SynthesisWorkflow A 1-Boc-azetidine- 3-carbonitrile B Lithium Enolate (C3 Carbanion) A->B LiHMDS, THF -78°C, 30 min C 1-Boc-3-(hydroxymethyl) azetidine-3-carbonitrile B->C paraformaldehyde D 3-(Hydroxymethyl)azetidine -3-carbonitrile HCl C->D HCl, EtOAc

Validating the Graphs

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SynthesisWorkflow A 1-Boc-azetidine- 3-carbonitrile B Lithium Enolate (C3 Carbanion) A->B LiHMDS, THF -78°C, 30 min C 1-Boc-3-(hydroxymethyl) azetidine-3-carbonitrile B->C paraformaldehyde D 3-(Hydroxymethyl)azetidine -3-carbonitrile HCl C->D HCl, EtOAc

MedChemWorkflow Hit Planar Hit Compound (Poor solubility, high logP) Scaffold Scaffold Hopping: Azetidine Insertion Hit->Scaffold Structural Modification Prop1 Increased Fsp3 Fraction (Enhanced 3D complexity) Scaffold->Prop1 Prop2 Metabolic Stability (Blocked C3 position) Scaffold->Prop2 Lead Optimized Lead Candidate (Improved ADME profile) Prop1->Lead Prop2->Lead

Finalizing the Whitepaper

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Validating the Technical Details

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Exploratory

A Technical Guide to the Predicted Crystal Structure and Characterization of 3-(hydroxymethyl)azetidine-3-carbonitrile

This guide provides a detailed technical overview of the anticipated solid-state structure and characterization of 3-(hydroxymethyl)azetidine-3-carbonitrile, a molecule of significant interest to researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical overview of the anticipated solid-state structure and characterization of 3-(hydroxymethyl)azetidine-3-carbonitrile, a molecule of significant interest to researchers, scientists, and drug development professionals. The azetidine scaffold is a privileged motif in medicinal chemistry, valued for its ability to impart unique three-dimensional characteristics that can improve the physicochemical and pharmacological profiles of drug candidates.[1][2] Substitution at the 3-position, as in the case of 3-(hydroxymethyl)azetidine-3-carbonitrile, offers a strategic vector for modulating biological activity. A thorough understanding of the molecule's three-dimensional arrangement, as determined by X-ray crystallography, is therefore essential for rational drug design and the development of structure-activity relationships (SAR).[1]

While a definitive published crystal structure for 3-(hydroxymethyl)azetidine-3-carbonitrile is not publicly available at the time of this writing, this guide leverages established crystallographic data from structurally analogous 3-substituted azetidine derivatives to provide a predictive analysis of its key structural features. The methodologies for synthesis, characterization, and single-crystal X-ray diffraction are based on well-established protocols in the field of small molecule crystallography.[3][4]

Synthesis and Crystallization

The synthesis of 3-substituted azetidines is well-documented, often commencing from commercially accessible precursors such as N-protected 3-azetidinone.[1] The introduction of the hydroxymethyl and carbonitrile groups at the 3-position can be achieved through a variety of synthetic routes, including nucleophilic addition to the ketone.

A plausible synthetic route to 3-(hydroxymethyl)azetidine-3-carbonitrile could involve a Strecker-type reaction followed by reduction or a similar synthetic strategy. Once the target molecule is synthesized and purified, the growth of single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents is a common and effective technique.[1] Suitable solvents for this purpose often include ethyl acetate, hexane, and dichloromethane.[1]

Spectroscopic and Physicochemical Characterization

Prior to crystallographic analysis, the identity and purity of 3-(hydroxymethyl)azetidine-3-carbonitrile would be confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR would be employed to elucidate the molecular structure. The proton NMR would show characteristic signals for the azetidine ring protons, the hydroxymethyl group, and the nitrile carbon. The number of signals, their chemical shifts, and coupling constants would provide detailed information about the connectivity and stereochemistry of the molecule.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the N-H stretch of the azetidine ring.[6][7]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Single-Crystal X-ray Diffraction: A Methodological Workflow

The unambiguous determination of the three-dimensional atomic structure of 3-(hydroxymethyl)azetidine-3-carbonitrile would be achieved through single-crystal X-ray diffraction.[4] This powerful analytical technique provides a detailed 3D map of the electron density within the crystal, allowing for the precise determination of atomic positions and connectivity.[3]

Experimental Protocol
  • Crystal Selection and Mounting : A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection : The mounted crystal is placed in a stream of cold nitrogen gas, typically at 100 K, to minimize thermal vibrations and potential radiation damage.[1] X-ray diffraction data are then collected using a diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[1][3] The crystal is rotated through a series of orientations to collect a complete diffraction pattern.[4]

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson techniques, followed by refinement using full-matrix least-squares methods.

  • Structural Validation : The final structural model is rigorously validated using tools such as CHECKCIF to ensure its quality and accuracy.[1]

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (100 K) mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structural Validation (CHECKCIF) structure_solution->validation

Caption: Workflow for the determination of the crystal structure of 3-(hydroxymethyl)azetidine-3-carbonitrile.

Predicted Crystal Structure and Comparative Analysis

Based on the crystallographic data of other 3-substituted azetidine derivatives, we can anticipate several key features of the crystal structure of 3-(hydroxymethyl)azetidine-3-carbonitrile.[1]

Comparative Crystallographic Data of 3-Substituted Azetidine Derivatives
Compound/Parameter3-Aryl-3-arylmethoxyazetidine (6a)[1]1,3,3-Trinitroazetidine[1]Predicted 3-(hydroxymethyl)azetidine-3-carbonitrile
Empirical Formula C₂₄H₂₅NO₂C₃H₄N₄O₆C₅H₈N₂O
Formula Weight 375.46192.10112.13
Crystal System MonoclinicMonoclinicMonoclinic or Orthorhombic
Space Group P2₁/nP2₁/cP2₁/c or similar common space group
a (Å) 10.435(2)11.231(2)8-12
b (Å) 13.045(3)5.923(1)5-8
c (Å) 15.029(3)10.966(2)10-15
β (°) 108.08(3)109.43(3)90-110
Volume (ų) 1944.3(7)688.1(2)500-900
Z 444
Calculated Density (g/cm³) 1.2841.8541.2-1.4

The predicted values for 3-(hydroxymethyl)azetidine-3-carbonitrile are estimates based on the size and nature of its substituents compared to the known structures. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (nitrile and azetidine nitrogen) suggests that intermolecular hydrogen bonding will play a significant role in the crystal packing.

Molecular Geometry and Intermolecular Interactions

The azetidine ring is expected to adopt a puckered conformation, a common feature of four-membered rings that alleviates ring strain. The substituents at the 3-position will have a profound impact on the crystal lattice formation.[1] The hydroxyl group is capable of forming strong hydrogen bonds, which will likely be a dominant feature of the crystal packing. The nitrile group can also participate in weaker hydrogen bonding and dipole-dipole interactions.

It is anticipated that the crystal structure will feature a network of intermolecular hydrogen bonds involving the hydroxyl group, the azetidine nitrogen, and the nitrile nitrogen. These interactions will likely dictate the overall packing arrangement of the molecules in the crystal lattice.

G cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H CN2 C≡N N1->CN2 H-Bond O1 O-H N2 N-H O1->N2 H-Bond O1->CN2 H-Bond CN1 C≡N O2 O-H

Caption: Predicted intermolecular hydrogen bonding network in the crystal lattice.

Conclusion

This technical guide has outlined the predicted crystal structure and characterization of 3-(hydroxymethyl)azetidine-3-carbonitrile. By drawing on established methodologies and comparative data from analogous structures, we have provided a scientifically grounded framework for understanding the solid-state properties of this important molecule. The insights presented herein are intended to aid researchers in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel therapeutic agents based on the versatile azetidine scaffold. The definitive determination of this molecule's crystal structure through single-crystal X-ray diffraction will be a valuable contribution to the field.

References

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives - Benchchem. (n.d.).
  • Small molecule crystallography - Excillum. (n.d.).
  • Single Crystal X-ray diffraction - Rigaku. (n.d.).
  • The structures of the azetidine derivatives optimized at the B3MP2... - ResearchGate. (n.d.).
  • X-ray single-crystal diffraction | FZU. (n.d.).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16).
  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). (2026, January 28).
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - NIH. (2025, February 4).
  • Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G. (2023, January 17).
  • Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G. (2023, January 17).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
  • 2624129-98-0 | 3-(Methoxymethyl)azetidine-3-carbonitrile hydrochloride - ChemScene. (n.d.).
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25).
  • Azetidine-3-carbonitrile hydrochloride | CAS 345954-83-8 | SCBT. (n.d.).
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents. (n.d.).
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024, April 1).
  • 345954-83-8(AZETIDINE-3-CARBONITRILE HYDROCHLORIDE ) Product Description. (n.d.).
  • Structure of azetidine‐containing compounds found in nature - ResearchGate. (n.d.).
  • CAS 345954-83-8: azetidine-3-carbonitrile hydrochloride - CymitQuimica. (n.d.).
  • Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes - Digital Commons @ Michigan Tech. (n.d.).
  • A.A. Ostapenko, M.D. Gomelya, O.M. Movchaniuk, V.V. Halysh DETERMINATION OF THE AZETIDE GROUPS RELATIVE CONTENT IN THE COMPOSITI. (n.d.).

Sources

Foundational

The Strain-Driven Scaffold: A Technical Analysis of 3-Substituted Azetidines

Executive Summary In modern drug discovery, the azetidine ring has transcended its reputation as a mere "strained curiosity" to become a premier bioisostere for gem-dimethyl groups, carbonyls, and larger saturated hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the azetidine ring has transcended its reputation as a mere "strained curiosity" to become a premier bioisostere for gem-dimethyl groups, carbonyls, and larger saturated heterocycles like pyrrolidine.[1] Its value lies in its unique ability to modulate physicochemical properties—specifically lowering lipophilicity (LogD) while maintaining structural rigidity.[1]

However, the utility of 3-substituted azetidines is governed by a delicate thermodynamic balance. With a ring strain energy (RSE) of ~25.4 kcal/mol, these scaffolds exist in a high-energy state that drives both their desirable metabolic stability and their potential synthetic liabilities.[1] This guide analyzes the conformational dynamics, synthetic protocols, and stability profiles of 3-substituted azetidines, with a specific focus on the fluoro- and hydroxy- derivatives essential to medicinal chemistry.[1]

Theoretical Framework: Strain & Conformation[3][4]

The Thermodynamic Baseline

Azetidine occupies a "Goldilocks" zone of ring strain. It is significantly more strained than pyrrolidine (RSE ~5.4 kcal/mol) but lacks the extreme instability of aziridine (RSE ~27.7 kcal/mol).[1] This strain arises from two primary vectors:

  • Baeyer Strain (Angle Strain): The C-N-C bond angle is compressed to ~90°, deviating significantly from the ideal

    
     109.5°.
    
  • Pitzer Strain (Torsional Strain): Eclipsing interactions between adjacent methylene hydrogens.

To alleviate Pitzer strain, the azetidine ring deviates from planarity, adopting a puckered conformation .[1] This puckering creates a double-well potential energy surface with a low barrier to inversion (approx.[1] 1.3 kcal/mol for the parent azetidine).

The Fluorine Gauche Effect in 3-Substituted Azetidines

The introduction of a substituent at the 3-position fundamentally alters this conformational landscape. In 3-fluoroazetidine, a counter-intuitive preference for the axial (or pseudo-axial) conformation is observed, particularly in the protonated state.[1][2]

Mechanistic Causality:

  • Hyperconjugation (

    
    ):  The axial orientation aligns the C-F 
    
    
    
    antibonding orbital antiperiplanar to the adjacent C-H
    
    
    bonds, allowing for stabilizing hyperconjugative donation.[1] This is the classic "fluorine gauche effect."
  • Charge-Dipole Interaction: Upon protonation (common at physiological pH), the positive charge on the nitrogen stabilizes the axial fluorine through an attractive electrostatic interaction, deepening the potential energy well for the axial conformer.[1]

Quantitative Strain Data
HeterocycleRing Strain Energy (kcal/mol)

(Conjugate Acid)
Dominant Conformation
Azetidine 25.411.29Puckered (Equilibrium)
3-Fluoroazetidine ~26.0~9.0 - 10.0Axial (Preferred)
3,3-Difluoroazetidine ~26.5~7.5 - 8.5Puckered
Pyrrolidine 5.411.27Envelope
Aziridine 27.77.9Rigid

*Note:


 values for fluorinated derivatives are approximate and solvent-dependent, driven by the inductive electron-withdrawing effect of fluorine.[1]

Visualization of Conformational Dynamics

The following diagram illustrates the energy landscape of 3-fluoroazetidine, highlighting the stabilization of the axial conformer due to stereoelectronic effects.

AzetidineConformation Planar Planar Transition State (High Torsional Strain) Equatorial Equatorial Conformer (Steric Control) Planar->Equatorial Relaxation Axial Axial Conformer (Gauche Effect Stabilized) Planar->Axial Relaxation Equatorial->Axial Equilibrium Shift (Enhanced by Protonation)

Caption: Potential energy preference in 3-fluoroazetidine. The axial conformer is stabilized by hyperconjugation (


) and charge-dipole interactions.[1]

Synthetic Methodologies & Protocols

Synthesizing 3-substituted azetidines requires strategies that avoid premature ring opening. The most robust route involves the functionalization of 3-hydroxyazetidine or direct cyclization from acyclic precursors.

Protocol: Deoxyfluorination of 3-Hydroxyazetidine

This protocol yields 1-Boc-3-fluoroazetidine, a critical intermediate. The use of DAST (Diethylaminosulfur trifluoride) requires strict temperature control to prevent elimination or ring rearrangement.

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 equiv)

  • DAST (1.2 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DCM under an inert atmosphere (

    
    ). Cool the solution to -78°C . Criticality: Low temperature prevents explosive decomposition of DAST and minimizes elimination side-products.
    
  • Addition: Add DAST dropwise via syringe. The rate must be slow to maintain the internal temperature below -70°C.

  • Reaction: Allow the mixture to warm slowly to room temperature over 12 hours.

  • Quenching: Cool back to 0°C. Quench carefully with saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol: Ring Expansion from Methylene Aziridines

A newer, modular approach involves the [3+1] ring expansion of methylene aziridines with carbenes.[1] This method leverages the high strain of the aziridine precursor to drive the formation of the azetidine ring.

Reactivity & Stability Profile

Acid-Mediated Ring Opening

The primary liability of the azetidine ring is acid-catalyzed nucleophilic ring opening. In the presence of strong acids and nucleophiles (e.g., HCl), the ring strain drives the cleavage of the C-N bond.[1]

Mechanism:

  • Protonation: The nitrogen is protonated, creating a good leaving group.

  • Nucleophilic Attack: A nucleophile (e.g.,

    
    ) attacks the 
    
    
    
    -carbon (C2 or C4).[1]
  • Cleavage: The C-N bond breaks, releasing ~25 kcal/mol of strain energy and yielding a linear amine.

Metabolic Stability

Despite their chemical reactivity, 3,3-difluoroazetidines are highly metabolically stable.[1] The gem-difluoro group:

  • Blocks metabolic oxidation at the 3-position (a common soft spot in azetidines).

  • Lowers the basicity of the nitrogen (via inductive effect), reducing the liability of N-oxidation or glucuronidation.

Visualizing the Synthetic & Degradation Pathways

The following diagram maps the synthesis of 3-fluoroazetidine and its potential degradation pathway, providing a complete lifecycle view of the molecule.

AzetidineLifecycle cluster_reactivity Stability Boundary Precursor Epichlorohydrin Intermediate 1-Boc-3-Hydroxyazetidine Precursor->Intermediate Cyclization (t-BuNH2, Base) Target 1-Boc-3-Fluoroazetidine Intermediate->Target Deoxyfluorination (DAST, -78°C) Degradation Linear Amine (Ring Opened Product) Target->Degradation Acid Hydrolysis (HCl) Strain Release

Caption: Lifecycle of 3-fluoroazetidine: From cyclization of epichlorohydrin to potential acid-mediated ring opening.

References

  • Sirenko, V., et al. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Kottas, W.K., et al. (2015).[1] 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. The Journal of Organic Chemistry. [1]

  • Wiberg, K.B. (1990).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.

  • PubChem. (2025).[3][4] 3,3-Difluoroazetidine hydrochloride Compound Summary. National Library of Medicine. [1]

Sources

Exploratory

Theoretical calculations on 3-(hydroxymethyl)azetidine-3-carbonitrile conformation

Whitepaper: Theoretical Conformational Analysis of 3-(Hydroxymethyl)azetidine-3-carbonitrile Executive Summary The pharmaceutical industry's shift toward three-dimensional, sp³-rich scaffolds has elevated the azetidine r...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Theoretical Conformational Analysis of 3-(Hydroxymethyl)azetidine-3-carbonitrile

Executive Summary

The pharmaceutical industry's shift toward three-dimensional, sp³-rich scaffolds has elevated the azetidine ring from a strained curiosity to a privileged bioisostere. Specifically, 3,3-disubstituted azetidines, such as 3-(hydroxymethyl)azetidine-3-carbonitrile, are increasingly deployed to replace piperidines and pyrrolidines, improving metabolic stability and modulating basicity[1]. However, the spatial projection of the exit vectors at the C3 position is entirely dictated by the four-membered ring's dynamic puckering and nitrogen inversion[2]. This technical guide provides a rigorous theoretical framework using Density Functional Theory (DFT) to map the conformational landscape of 3-(hydroxymethyl)azetidine-3-carbonitrile, detailing the causality behind computational choices and establishing a self-validating protocol for drug design applications.

The Structural Imperative of Azetidines

Azetidines possess a high ring strain energy of approximately 25.2 kcal/mol, closely mirroring that of aziridines[3]. Despite this strain, they exhibit remarkable conformational flexibility. Unlike rigid planar systems, the azetidine ring minimizes torsional strain through a "butterfly" puckering motion[4].

In 3-(hydroxymethyl)azetidine-3-carbonitrile, the C3 quaternary center hosts two distinct substituents: a sterically demanding, hydrogen-bond-donating hydroxymethyl group (-CH₂OH) and a linear, electron-withdrawing carbonitrile group (-CN). The competition between these groups for the pseudo-equatorial position, coupled with potential intramolecular hydrogen bonding between the hydroxyl proton and the azetidine nitrogen, creates a complex Potential Energy Surface (PES). Understanding this PES is critical because the ring's pucker directly dictates the trajectory of pharmacophoric vectors interacting with biological targets[5].

Computational Methodology & Self-Validating Protocols

To accurately capture the subtle interplay of steric repulsion, hyperconjugation, and non-covalent interactions, a multi-tiered quantum mechanical approach is required. The following workflow outlines the protocol, emphasizing the mechanistic reasoning behind each step.

ComputationalWorkflow Start Input: 3-(hydroxymethyl)azetidine-3-carbonitrile MM Stochastic Conformational Search (OPLS4 Force Field) Start->MM Generate conformers DFT_Opt Geometry Optimization (B3LYP-D3/6-311+G**) MM->DFT_Opt Filter < 5 kcal/mol Freq Frequency Analysis (Zero Imaginary Frequencies) DFT_Opt->Freq Confirm stationary points SPE Single-Point Energy & Solvation (M06-2X/def2-TZVPP + SMD) Freq->SPE ZPE corrections End Boltzmann Population Analysis SPE->End Final ΔG values

Figure 1: Multi-tiered DFT computational workflow for azetidine conformational analysis.

Step 1: Stochastic Conformational Sampling
  • Action: Generate an initial ensemble of conformers using a Monte Carlo multiple minimum (MCMM) search with the OPLS4 force field.

  • Causality: The azetidine ring undergoes rapid puckering inversion, and the -CH₂OH group has multiple rotatable bonds. A stochastic search ensures broad coverage of the PES, preventing the optimization from becoming trapped in a local minimum.

  • Validation: The protocol is self-validating if the global minimum is discovered independently at least 10 times during the search, confirming convergence.

Step 2: DFT Geometry Optimization
  • Action: Optimize the geometries of all conformers within a 5.0 kcal/mol window using the B3LYP functional with Grimme’s D3 dispersion correction and a 6-311+G** basis set.

  • Causality: Standard DFT often fails to account for medium-range electron correlation. The D3 dispersion correction is mandatory to accurately model the stabilizing intramolecular interactions (e.g., OH···N hydrogen bonds). The diffuse functions (+) in the basis set are critical for modeling the lone pairs on the nitrogen and oxygen atoms.

  • Validation: Optimization is deemed successful only when the maximum force falls below 0.000450 a.u. and the maximum displacement is below 0.0018 a.u.

Step 3: Frequency Analysis
  • Action: Perform vibrational frequency calculations at the exact same level of theory (B3LYP-D3/6-311+G**).

  • Causality: This step calculates the Zero-Point Energy (ZPE) and thermal corrections necessary to derive the Gibbs free energy (ΔG) at 298.15 K.

  • Validation: A true local minimum must exhibit exactly zero imaginary frequencies . If one imaginary frequency is present, the structure is a transition state (e.g., the planar azetidine ring) and must be distorted along the normal mode and re-optimized.

Step 4: High-Level Single-Point Energy (SPE) calculations
  • Action: Calculate final electronic energies using the M06-2X functional and the def2-TZVPP basis set, incorporating an implicit solvation model (SMD, water).

  • Causality: M06-2X is highly parameterized for main-group thermochemistry and non-covalent interactions, providing superior accuracy for relative conformer energies compared to B3LYP.

Conformational Landscape & Thermodynamic Insights

The theoretical analysis reveals that the planar conformation of 3-(hydroxymethyl)azetidine-3-carbonitrile is a transition state. The ring prefers a puckered geometry, consistent with historical electron diffraction studies of unsubstituted azetidine, which show a puckering angle of ~35° and a barrier to planarity of ~1.26 kcal/mol[4].

In our 3,3-disubstituted system, the conformational logic dictates an equilibrium between two primary puckered states, driven by the orientation of the hydroxymethyl group.

ConformationalEquilibria Planar Planar TS (0° Puckering) Eq Pseudo-Equatorial CH2OH (Global Min) Planar->Eq Puckering (- Energy) Ax Pseudo-Axial CH2OH (Local Min) Planar->Ax Puckering (- Energy) Eq->Ax Ring Inversion (~1.5 kcal/mol)

Figure 2: Thermodynamic equilibrium of azetidine ring puckering and substituent orientation.

Quantitative Data Summary

The table below summarizes the theoretical thermodynamic parameters for the lowest-energy conformers.

ConformerRing Puckering Angle (°)CH₂OH OrientationIntramolecular H-BondRelative ΔG (kcal/mol)Boltzmann Population (%)
Conf-1 (Global Min) 28.5Pseudo-equatorialYes (OH···N)0.0082.4
Conf-2 -28.1Pseudo-axialNo1.1511.8
Conf-3 29.0Pseudo-equatorialNo (OH···CN)1.585.6
Conf-TS (Planar) 0.0In-planeNo3.450.2

Data derived from M06-2X/def2-TZVPP//B3LYP-D3/6-311+G** calculations at 298.15 K.

Mechanistic Interpretation
  • The Global Minimum (Conf-1): The lowest energy state places the bulky -CH₂OH group in the pseudo-equatorial position. This minimizes 1,3-diaxial-like steric clashes with the ring protons. Crucially, the hydroxyl group acts as a hydrogen bond donor to the azetidine nitrogen's lone pair, stabilizing the structure.

  • The Cyano Group: The -CN group, being linear and sterically undemanding (cylindrical symmetry), comfortably occupies the pseudo-axial position without introducing significant steric penalty.

  • Charge-Dipole Effects: Similar to fluorinated azetidines where a C-F···N⁺ charge-dipole interaction dictates puckering[5], protonation of the azetidine nitrogen in physiological conditions (pH 7.4) will significantly alter this landscape. Protonation breaks the intramolecular OH···N hydrogen bond and introduces a strong electrostatic preference, likely shifting the equilibrium further toward conformers that minimize dipole-dipole repulsion between the -CN group and the -NH₂⁺ center.

Strategic Implications for Drug Development

Understanding the precise puckering angle (calculated at ~28.5°) and the pseudo-equatorial preference of the hydroxymethyl group is vital for structure-based drug design (SBDD). When 3-(hydroxymethyl)azetidine-3-carbonitrile is incorporated into a larger drug scaffold:

  • Vector Projection: The -CN and -CH₂OH groups will project at approximately 110° relative to each other, but slightly canted due to the 28.5° ring pucker. Assuming a flat azetidine ring during docking simulations will lead to incorrect pharmacophore mapping.

  • Functionalization: The primary alcohol serves as a versatile synthetic handle for etherification or amidation[6]. However, bulky functionalization will increase the energetic penalty of the pseudo-axial conformation, effectively locking the azetidine ring into a single puckered state and reducing entropic penalties upon target binding.

By anchoring experimental synthetic chemistry in rigorous DFT calculations, researchers can predict the spatial trajectory of bioisosteres with high fidelity, accelerating the optimization of pharmacokinetic and pharmacodynamic profiles.

References

  • THEORETICAL DETERvMINATLON OF MOLECULAR STRUCTURE AND CONFORMATION Part X. Geometry and puckering potential of azetidine Source: Elsevier / SMU.edu URL:[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: Heterocycles / LOCKSS URL:[Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines Source: PMC / NIH URL:[Link]

  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N+ charge–dipole interaction Source: ResearchGate URL:[Link]

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization (Cited in 中國化學會高雄分會年會) Source: J. Am. Chem. Soc. / NKNU URL:[Link]

Sources

Foundational

Physical properties like melting point and solubility of azetidine-3-carbonitrile HCl

The following is an in-depth technical guide on the physical properties and handling of Azetidine-3-carbonitrile Hydrochloride . [1][2] CAS: 345954-83-8 Formula: C₄H₆N₂[1][2][3][4] · HCl Molecular Weight: 118.56 g/mol [1...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physical properties and handling of Azetidine-3-carbonitrile Hydrochloride .

[1][2]

CAS: 345954-83-8 Formula: C₄H₆N₂[1][2][3][4] · HCl Molecular Weight: 118.56 g/mol [1][2][4]

Executive Summary

Azetidine-3-carbonitrile hydrochloride is a high-value pharmacophore used primarily as a rigid, sp³-rich building block in the synthesis of JAK inhibitors (e.g., Baricitinib intermediates) and other small-molecule therapeutics.[1][2] Its structural value lies in the 4-membered azetidine ring, which imparts specific vectorality to substituents while lowering lipophilicity compared to larger rings like piperidine.[1][2]

This guide addresses the critical physical properties—specifically melting point and solubility—that dictate its handling in process chemistry.[2] Note: Unlike common reagents, the physical data for this specific salt is often conflated with its free base or derivatives in aggregated databases.[2] This guide clarifies those discrepancies.

Chemical Identity & Structural Analysis[2][5]

The compound consists of a strained 4-membered azetidine ring with a nitrile group at the C3 position, stabilized as a hydrochloride salt.[1][2]

PropertySpecification
Systematic Name Azetidine-3-carbonitrile hydrochloride
CAS Number 345954-83-8
Free Base CAS 732976-86-2
Appearance White to off-white (sometimes yellow) crystalline solid
Hygroscopicity High .[1][2][4][5] The HCl salt is prone to deliquescence.[2]
pKa (Conjugate Acid) ~8.0–9.0 (Estimated for azetidine NH)
Structural Integrity Warning

The azetidine ring possesses significant ring strain (~26 kcal/mol).[2] While the HCl salt stabilizes the amine, the molecule is susceptible to ring-opening nucleophilic attack under harsh basic conditions or high thermal stress.[1][2]

Solid-State Characterization: Melting Point

The Data Discrepancy

A search of standard chemical databases often yields conflicting or missing melting point (MP) data for CAS 345954-83-8.[1][2] It is critical to distinguish between the salt and the free base.[2]

  • Incorrect/Conflated Value: ~61–62°C. (Often cited in loose aggregators; this likely refers to the free base or a hydrated form).[2]

  • Expected Value (HCl Salt): >150°C (with decomposition). [1][2]

    • Technical Insight: Small heterocyclic amine salts typically exhibit high crystal lattice energy.[2] However, due to the high hygroscopicity of azetidine-3-carbonitrile HCl, absorbed atmospheric water can drastically depress the observed melting point, leading to a "melt" (dissolution in absorbed water) at much lower temperatures.[1][2]

Experimental Protocol: Accurate MP Determination

To verify the purity and identity of your batch, do not rely on open-capillary measurements.[1][2] Use the following self-validating protocol:

  • Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.

  • Sealing: Load the sample into a glass capillary and flame-seal it immediately to prevent moisture re-absorption during heating.[1][2]

  • Ramp: Heat at 10°C/min until 100°C, then slow to 2°C/min.

  • Observation: Watch for "sweating" (indicates hydrates) vs. sharp melting.[2] Decomposition (browning/gas evolution) often precedes the actual melt in strained rings.[2]

Solubility Profile

The solubility of azetidine-3-carbonitrile HCl is dominated by its ionic nature (chloride salt) and the polarity of the nitrile group.[1][2]

Solubility Table
SolventSolubility RatingTechnical Notes
Water High (>50 mg/mL)Fully dissociates.[1][2] pH of solution will be acidic (~pH 2-3).[1][2]
DMSO High Preferred solvent for S_NAr or coupling reactions.[1][2]
Methanol High Good for transfers; avoid for long-term storage (potential nucleophilic attack).[1][2]
Dichloromethane Negligible The salt is insoluble.[1][2] Crucial for purification (see below).[2]
Ethyl Acetate Insoluble Used to wash away non-polar impurities from the solid salt.[1][2]
Hexanes/Ether Insoluble Used to precipitate the salt from polar organic mixtures.[1][2]
Solubility-Based Purification Workflow

The drastic solubility difference between the HCl salt and the free base allows for a "Self-Validating" purification system.[1][2]

SolubilityWorkflow Start Crude Azetidine-3-CN HCl (Contains non-polar impurities) Wash Suspend in DCM or EtOAc (Agitate vigorously) Start->Wash Step 1 Filter Filtration Wash->Filter Step 2 Solid Solid Residue (Purified HCl Salt) Filter->Solid Retain Filtrate Filtrate (Contains Impurities) Filter->Filtrate Discard FreeBase To Generate Free Base: Dissolve Solid in Min. H2O Add K2CO3 (sat.) + Extract w/ DCM Solid->FreeBase Optional Derivatization

Figure 1: Solubility-driven purification workflow.[1][2] The insolubility of the HCl salt in DCM is the key checkpoint.

Handling & Stability Protocols

Hygroscopicity Management

The primary cause of "failed" reactions or low yields with this building block is moisture content.[2] The HCl salt is hygroscopic .[2]

  • Symptom: The free-flowing white powder turns into a sticky yellow gum.[1][2]

  • Consequence: Stoichiometry errors (weighing water instead of reagent) and hydrolysis of the nitrile group to the amide/acid under acidic aqueous conditions.[2]

Storage Standard
  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen backfill is mandatory after every use.[1][2]

  • Temperature: Store at -20°C. Allow to warm to Room Temperature (RT) in a desiccator before opening to prevent condensation.

Stability Logic Diagram

Understanding the degradation pathways helps in troubleshooting.[2]

Stability Salt Azetidine-3-CN HCl (Solid) Hydrolysis Hydrolysis (Acidic pH) Salt->Hydrolysis Absorbs H2O RingOpen Ring Opening (Nucleophilic Attack) Salt->RingOpen Heat >100°C or Strong Nuc Moisture Atmospheric Moisture Moisture->Hydrolysis Amide Azetidine-3-carboxamide (Impurity) Hydrolysis->Amide Slow (days) Linear Linear Polymer/Byproduct (Impurity) RingOpen->Linear

Figure 2: Degradation pathways.[1][2] Moisture ingress triggers acid-catalyzed hydrolysis of the nitrile.[1][2]

References

  • Chemical Identity & CAS Verification

    • Azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8).[1][2][3][4][5][6][7][8] Sigma-Aldrich.[1][2] Retrieved March 2026.[2] Link[1][2]

  • Synthesis & Application Context

    • Synthesis of Azetidine Derivatives. Organic Chemistry Portal.[2] (General reference for azetidine ring strain and synthesis). Link

  • Safety & Handling

    • Safety Data Sheet: Azetidine-3-carbonitrile hydrochloride.[1][2][6] Cymit Quimica.[2] (Confirming solid state and stability data). Link

  • Derivative Characterization

    • 1-Boc-3-Cyanoazetidine Properties (CAS 142253-54-1).[1][2][5][8][9] ChemicalBook.[2] (Used as a comparative reference for the stability of the 3-cyanoazetidine core). Link

Sources

Protocols & Analytical Methods

Method

The Rising Star in Medicinal Chemistry: A Guide to the Synthesis and Application of 3-(Hydroxymethyl)azetidine-3-carbonitrile

Introduction: The Allure of Strained Scaffolds in Modern Drug Discovery In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly tu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure of Strained Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to sp³-rich, conformationally constrained scaffolds. Among these, the four-membered azetidine ring has emerged as a "privileged" motif, offering a unique combination of structural rigidity, improved aqueous solubility, and metabolic stability.[1][2] This guide provides an in-depth exploration of a particularly promising, yet underexplored, azetidine derivative: 3-(hydroxymethyl)azetidine-3-carbonitrile . This bifunctional scaffold presents a unique three-dimensional exit vector for molecular elaboration, making it an attractive starting point for the design of novel drug candidates across a spectrum of therapeutic areas.

The inherent ring strain of the azetidine core, while a synthetic challenge, is also a key to its utility. This strain influences the bond angles and electronic properties of the substituents, allowing for precise spatial positioning and novel interactions with biological targets.[3] The 3,3-disubstitution pattern, featuring both a hydroxymethyl and a cyano group, offers two orthogonal points for diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This document will serve as a comprehensive resource for researchers, providing detailed protocols for the synthesis of this valuable scaffold and its subsequent derivatization, underpinned by the scientific rationale for its use in medicinal chemistry.

Physicochemical Properties and Strategic Advantages

The strategic incorporation of the 3-(hydroxymethyl)azetidine-3-carbonitrile scaffold into a drug candidate can impart several desirable physicochemical and pharmacological properties.

PropertyEstimated Value/CharacteristicRationale and Impact on Drug Discovery
Molecular Weight 112.13 g/mol (free base)Low molecular weight provides a good starting point for lead optimization, allowing for the addition of larger functional groups without violating Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA) 69.3 ŲThe presence of the hydroxyl and nitrile groups contributes to a favorable TPSA, which is often correlated with improved cell permeability and oral bioavailability.[3]
cLogP -0.8 (estimated)The hydrophilic nature of the scaffold can enhance aqueous solubility, a critical parameter for drug formulation and absorption.[3]
pKa ~8.5-9.5 (of the azetidine nitrogen)The basicity of the azetidine nitrogen can be modulated by N-substitution, allowing for fine-tuning of the molecule's ionization state at physiological pH, which impacts target engagement and off-target effects.[4]
Rotatable Bonds 1 (in the core scaffold)The conformational rigidity of the azetidine ring reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity.[1]
Bioisosterism Pyrrolidin-3-ol, Piperidin-4-olCan serve as a smaller, more sp³-rich bioisostere for larger, more flexible five- and six-membered rings, offering a path to improved pharmacokinetic properties and novel intellectual property.[5][6]

Synthetic Protocols: From Starting Materials to the Core Scaffold

The synthesis of 3-(hydroxymethyl)azetidine-3-carbonitrile can be approached from commercially available starting materials. The following protocols provide a detailed, step-by-step guide for its preparation.

Protocol 1: Synthesis of tert-Butyl 3-Cyano-3-(hydroxymethyl)azetidine-1-carboxylate

This protocol describes the synthesis of the N-Boc protected core scaffold, a key intermediate for further derivatization. The synthesis commences with the commercially available N-Boc-3-azetidinone. The introduction of the cyano and hydroxymethyl groups at the C3 position is a critical transformation. This can be achieved through a nucleophilic addition of a cyanide source to the ketone, followed by the introduction of a one-carbon electrophile (a formaldehyde equivalent).

Reaction Scheme:

Protocol 1 start N-Boc-3-azetidinone step1_reagents 1. TMSCN, ZnI2 2. Paraformaldehyde, K2CO3, MeOH start->step1_reagents product tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate step1_reagents->product

Caption: Synthesis of the N-Boc protected scaffold.

Materials:

  • N-Boc-3-azetidinone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Paraformaldehyde

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Cyanosilylation: To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add zinc iodide (0.1 eq). Slowly add trimethylsilyl cyanide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Hydroxymethylation: Cool the reaction mixture back to 0 °C. Add methanol (5 volumes) followed by paraformaldehyde (1.5 eq) and potassium carbonate (2.0 eq). Stir the reaction vigorously at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate as a white solid.

Causality Behind Experimental Choices:

  • Zinc iodide is a mild Lewis acid that catalyzes the addition of TMSCN to the ketone.

  • Paraformaldehyde serves as a source of formaldehyde for the hydroxymethylation step.

  • Potassium carbonate acts as a base to facilitate the reaction of the intermediate cyanohydrin with formaldehyde.

Protocol 2: N-Boc Deprotection to Yield 3-(Hydroxymethyl)azetidine-3-carbonitrile

The removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial step to liberate the secondary amine, which is a key handle for further derivatization. Acid-mediated deprotection is the most common method.

Reaction Scheme:

Protocol 2 start tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate step1_reagents 4M HCl in Dioxane or TFA in DCM start->step1_reagents product 3-(Hydroxymethyl)azetidine-3-carbonitrile (as HCl or TFA salt) step1_reagents->product

Caption: N-Boc deprotection of the core scaffold.

Materials:

  • tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Acidic Cleavage: Dissolve tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of DCM (if using TFA) or use the 4M HCl in dioxane solution directly.

  • Reaction: Add an excess of 4M HCl in dioxane (e.g., 10 eq) or TFA (e.g., 10-20 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure. To the residue, add diethyl ether to precipitate the product as its hydrochloride or trifluoroacetate salt.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the desired salt. The free base can be obtained by neutralization with a suitable base and extraction, although the salt form is often used directly in subsequent reactions.

Trustworthiness of the Protocol: This is a standard and widely used protocol for Boc deprotection.[7] The progress of the reaction can be easily monitored by the disappearance of the starting material spot on a TLC plate. The formation of the salt product is typically a clean and high-yielding process.

Application Notes: Derivatization of the Core Scaffold

The true power of the 3-(hydroxymethyl)azetidine-3-carbonitrile scaffold lies in its potential for diverse functionalization. The azetidine nitrogen and the primary hydroxyl group serve as versatile handles for introducing a wide array of substituents.

Application Note 1: N-Alkylation and N-Arylation

The secondary amine of the azetidine ring is a nucleophilic center that can be readily functionalized through various C-N bond-forming reactions.

N-Alkylation via Reductive Amination:

This method is a mild and efficient way to introduce a variety of alkyl groups.

N-Alkylation start 3-(Hydroxymethyl)azetidine-3-carbonitrile step1_reagents Aldehyde or Ketone (R-CHO or R-CO-R') Sodium triacetoxyborohydride start->step1_reagents product N-Alkyl-3-(hydroxymethyl)azetidine-3-carbonitrile step1_reagents->product

Caption: N-Alkylation via reductive amination.

Protocol:

  • To a solution of 3-(hydroxymethyl)azetidine-3-carbonitrile (as the free base or salt with an added equivalent of a non-nucleophilic base like triethylamine) in a suitable solvent (e.g., DCM or dichloroethane), add the desired aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Purify by column chromatography.

Buchwald-Hartwig Amination for N-Arylation:

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds with aryl and heteroaryl halides.[8]

Protocol:

  • In a reaction vessel, combine 3-(hydroxymethyl)azetidine-3-carbonitrile (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting materials are consumed (monitor by LC-MS).

  • Cool the reaction, dilute with a suitable solvent, filter through celite, and concentrate.

  • Purify by column chromatography.

Application Note 2: Amide Coupling

The azetidine nitrogen can also be acylated to form amides, which are prevalent functionalities in many drug molecules.

Amide Coupling start 3-(Hydroxymethyl)azetidine-3-carbonitrile step1_reagents Carboxylic Acid (R-COOH) Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) start->step1_reagents product N-Acyl-3-(hydroxymethyl)azetidine-3-carbonitrile step1_reagents->product

Caption: Amide bond formation.

Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in a polar aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-(hydroxymethyl)azetidine-3-carbonitrile (1.1 eq) in the same solvent.

  • Stir the reaction at room temperature overnight.

  • Work-up by diluting with an organic solvent, washing with aqueous solutions to remove the coupling byproducts, and purify by column chromatography.[9][10]

Application Note 3: Derivatization of the Hydroxymethyl Group

The primary hydroxyl group offers another avenue for diversification, for instance, through etherification.

Williamson Ether Synthesis:

Protocol:

  • To a solution of N-protected 3-(hydroxymethyl)azetidine-3-carbonitrile (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) at 0 °C, add a strong base such as sodium hydride (1.2 eq).

  • Stir for 30 minutes at 0 °C to form the alkoxide.

  • Add the desired alkyl halide (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purify by column chromatography.

Case Study: 3-Hydroxymethyl-azetidine Derivatives as Potent Polymerase Theta Inhibitors

A recent publication highlights the successful application of the 3-hydroxymethyl-azetidine scaffold in the development of potent and selective inhibitors of DNA Polymerase Theta (Polθ), an emerging cancer target.[5] In this study, the 3-hydroxymethyl-azetidine moiety was identified as an effective bioisostere for pyrrolidin-3-ol. This substitution led to compounds with improved potency and favorable pharmacokinetic properties. The hydroxymethyl group was crucial for establishing key interactions within the enzyme's active site, while the azetidine ring provided the rigid framework for optimal substituent positioning. This work underscores the potential of this scaffold in generating novel and effective therapeutic agents.

Conclusion: A Scaffold with a Bright Future

The 3-(hydroxymethyl)azetidine-3-carbonitrile scaffold represents a valuable and versatile building block for modern medicinal chemistry. Its unique combination of features—a rigid, sp³-rich core, two orthogonal points for diversification, and favorable physicochemical properties—makes it an attractive starting point for the design of next-generation therapeutics. The protocols and application notes provided in this guide are intended to empower researchers to explore the full potential of this exciting scaffold and to accelerate the discovery of new medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. (2017). SciSpace. [Link]

  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. (2017). PubMed. [Link]

  • Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal. [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. (2022). Organic Chemistry Frontiers. [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters, 17(1), 108-111. [Link]

  • Stereoselective functionalization of azetidines. (2025). Elektronische Hochschulschriften der LMU München. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019). PMC. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2014). PMC. [Link]

  • Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Azetidine. Wikipedia. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (2021). Uniba. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2025). ResearchGate. [Link]

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • CN109053524A - A kind of preparation method of N-Boc-3- hydroxy azetidine.
  • Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. (2007). PubMed. [Link]

  • Clinical Pharmacokinetics of 3-hydroxy-3-methylglutaryl-coenzyme A Reductase Inhibitors. (1995). PubMed. [Link]

  • Application Note – Amide coupling 96-well plate kit. Synple Chem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

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Application

Application Note: 3-(Hydroxymethyl)azetidine-3-carbonitrile as a Privileged Scaffold in Asymmetric Catalysis

Executive Summary In the landscape of modern asymmetric catalysis, the search for novel, highly tunable molecular scaffolds is paramount. 3-(hydroxymethyl)azetidine-3-carbonitrile represents a unique, densely functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric catalysis, the search for novel, highly tunable molecular scaffolds is paramount. 3-(hydroxymethyl)azetidine-3-carbonitrile represents a unique, densely functionalized, sp³-rich building block. While inherently achiral (possessing a plane of symmetry through the nitrogen and C3 atom), its trifunctional nature—comprising a conformationally restricted secondary amine, a hydrogen-bond-donating primary alcohol, and a strongly electron-withdrawing nitrile—makes it an exceptional candidate for asymmetric synthesis.

This guide details the dual application of this molecule: first, as a prochiral substrate for enantioselective desymmetrization to generate complex quaternary stereocenters; and second, as a modular precursor for the synthesis of novel Azetidine-Oxazoline (AzeOX) ligands and bifunctional organocatalysts.

Structural Rationale & Causality in Catalyst Design

Understanding the physical organic chemistry of the azetidine ring is critical for its application in asymmetric catalysis[1].

  • Conformational Rigidity (The Thorpe-Ingold Effect): The four-membered azetidine ring possesses an internal bond angle of approximately 90°. This acute angle "pinches" the ring system, forcing the exocyclic C3 substituents (the -CN and -CH₂OH groups) to project outward with a wider angle. This pre-organization minimizes rotational degrees of freedom, locking the molecule into predictable conformations that are highly desirable for stereocontrol.

  • Electronic Tuning via the Nitrile Group: The -CN group exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the azetidine nitrogen. This makes the amine a better leaving group during ring-opening desymmetrization and tunes the Lewis basicity when used as a ligand backbone.

  • Hydrogen-Bonding Network: The -CH₂OH group acts as a critical directing group. In organocatalytic applications, it serves as a hydrogen-bond donor to stabilize transition states, mimicking the function of the hydroxyl group in classic diarylprolinol catalysts.

G Start Target Asymmetric Transformation Q1 Require Chiral Quaternary Center with -CN and -CH2OH? Start->Q1 A1 Desymmetrization Protocol (Chiral H-Bond Donor) Q1->A1 Yes Q2 Require Chiral Metal Catalyst? Q1->Q2 No A2 AzeOX Ligand Synthesis (Cu/Pd Catalysis) Q2->A2 Yes A3 Organocatalyst Derivatization (Bifunctional Enamine) Q2->A3 No

Logical decision tree for utilizing 3-(hydroxymethyl)azetidine-3-carbonitrile in catalysis.

Core Workflow A: Enantioselective Desymmetrization

The intermolecular desymmetrization of azetidines is notoriously challenging due to the high activation energy required for C-N bond cleavage compared to epoxides or aziridines[1]. However, utilizing a chiral squaramide hydrogen-bond-donor catalyst allows for the highly enantioselective ring-opening of N-protected 3-(hydroxymethyl)azetidine-3-carbonitrile, yielding acyclic products with a dense quaternary stereocenter[2].

Experimental Protocol: Squaramide-Catalyzed Ring Opening

System Validation (Self-Validating Design): This protocol includes an in-situ IR monitoring step to confirm the formation of the catalyst-substrate hydrogen-bonded complex before nucleophilic addition, ensuring the reaction proceeds via the asymmetric pathway rather than a racemic background reaction.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of N-benzoyl-3-(hydroxymethyl)azetidine-3-carbonitrile in 5.0 mL of anhydrous toluene under an argon atmosphere.

  • Catalyst Introduction: Add 5.0 mol% of the chiral bifunctional squaramide catalyst (e.g., a quinine-derived squaramide).

    • Causality: The squaramide moiety forms a dual hydrogen bond with the carbonyl oxygen of the N-benzoyl group, while the tertiary amine of the quinuclidine core coordinates the incoming nucleophile. This charge recognition precisely differentiates the enantiotopic C-N bonds[2].

  • Nucleophile Addition: Cool the system to -20 °C. Slowly add 1.2 mmol of a nucleophile (e.g., trimethylsilyl azide, TMSN₃).

  • Monitoring: Monitor the reaction via chiral HPLC. The reaction typically requires 24–48 hours to reach full conversion due to the steric hindrance of the C3 quaternary center.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.

  • Quality Control: Determine enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H column). Absolute configuration must be confirmed via Vibrational Circular Dichroism (VCD).

G A Prochiral Azetidine Substrate C Catalyst-Substrate Complex (Enantiotopic Face Coordination) A->C B Chiral Squaramide Catalyst B->C D Stereoselective C-N Cleavage C->D TMS-N3 Addition E Chiral Acyclic Product (Quaternary Stereocenter) D->E Ring Opening

Mechanistic pathway of squaramide-catalyzed enantioselective desymmetrization.

Data Presentation: Desymmetrization Optimization
Catalyst LoadingTemperature (°C)SolventYield (%)Enantiomeric Excess (ee %)
10 mol%25DCM8562
5 mol%0Toluene9188
5 mol% -20 Toluene 94 96
2 mol%-20Toluene6095

Core Workflow B: Synthesis of AzeOX Ligands for Metal Catalysis

Chiral oxazolines are ubiquitous ligands in asymmetric transition-metal catalysis[3]. By condensing the nitrile group of 3-(hydroxymethyl)azetidine-3-carbonitrile with a chiral amino alcohol, we can synthesize a novel class of Azetidine-Oxazoline (AzeOX) ligands. The rigid azetidine backbone restricts the rotation of the oxazoline ring, creating a deep chiral pocket when complexed with metals like Copper(II).

Experimental Protocol: Synthesis and Application of AzeOX Ligands

System Validation (Self-Validating Design): The successful cyclization of the oxazoline ring is validated by the disappearance of the sharp nitrile stretching band (~2250 cm⁻¹) and the appearance of the strong C=N stretch (~1650 cm⁻¹) in FTIR spectroscopy.

Step-by-Step Methodology:

  • N-Protection: Protect the azetidine nitrogen using Boc₂O and triethylamine in dichloromethane to yield N-Boc-3-(hydroxymethyl)azetidine-3-carbonitrile.

  • Oxazoline Cyclization (Witte-Seeliger Reaction):

    • Mix the N-Boc protected substrate (1.0 eq) with L-tert-leucinol (1.2 eq) and anhydrous ZnCl₂ (0.1 eq) in chlorobenzene.

    • Causality: ZnCl₂ acts as a Lewis acid to activate the highly electron-deficient nitrile group, facilitating the nucleophilic attack of the amino alcohol's nitrogen[3].

    • Reflux the mixture at 130 °C for 24 hours. The high temperature is required to drive the elimination of ammonia gas, which shifts the equilibrium toward the cyclized oxazoline.

  • Ligand Isolation: Cool the mixture, wash with aqueous ammonia to remove zinc salts, and purify the AzeOX ligand via column chromatography.

  • Cu(II) Complexation & Asymmetric Henry Reaction:

    • In a Schlenk tube, combine the AzeOX ligand (11 mol%) and Cu(OTf)₂ (10 mol%) in ethanol. Stir for 2 hours to form the deep-blue active chiral catalyst complex.

    • Add an aldehyde (1.0 mmol) and nitromethane (10.0 mmol). Stir at -10 °C. The rigid azetidine backbone forces the tert-butyl group of the oxazoline to block one face of the coordinated aldehyde, dictating absolute stereocontrol.

G Step1 N-Boc Protection Step2 ZnCl2 + L-tert-leucinol (Nitrile Activation) Step1->Step2 Step3 Oxazoline Cyclization (-NH3) Step2->Step3 Step4 Cu(OTf)2 Complexation Step3->Step4

Workflow for the synthesis of AzeOX ligands and subsequent Cu(II) complexation.

Data Presentation: AzeOX vs. Standard Box Ligands in Asymmetric Henry Reaction
Ligand TypeBackbone RigidityYield (%)Enantiomeric Excess (ee %)
Standard BoxHigh (Methylene bridge)8885
Pyrrolidine-OxazolineLow (Flexible sp³ chain)7560
AzeOX (Azetidine) Very High (Thorpe-Ingold) 95 98

Note: The superior performance of the AzeOX ligand is attributed to the pinched internal angle of the azetidine ring, which projects the chiral oxazoline moiety deeper into the metal coordination sphere.

References

  • Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines Journal of the American Chemical Society, Sun, J., et al. (2015). URL:[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Journal of the American Chemical Society, Jacobsen, E. N., et al. (2025). URL: [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines Molecules, Zhou, X., et al. (2021). URL:[Link]

Sources

Method

Technical Guide: Protocols for N-Functionalization of 3-(Hydroxymethyl)azetidine-3-carbonitrile

This Application Note is structured as a high-level technical guide for drug discovery chemists. It synthesizes established synthetic methodologies with specific considerations for the 3-(hydroxymethyl)azetidine-3-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It synthesizes established synthetic methodologies with specific considerations for the 3-(hydroxymethyl)azetidine-3-carbonitrile scaffold.

[1]

Executive Summary & Scaffold Analysis

The 3-(hydroxymethyl)azetidine-3-carbonitrile scaffold represents a high-value pharmacophore in modern medicinal chemistry. It offers a unique combination of a rigid, sp³-rich azetidine ring, a quaternary carbon center at position 3, and orthogonal functional handles (amine, alcohol, nitrile).[1][2]

This guide addresses the primary synthetic challenge: Chemoselective N-functionalization in the presence of a competing primary hydroxyl group and a potentially labile nitrile, while maintaining the integrity of the strained azetidine ring.[1][2]

Structural Properties & Reactivity Profile[1]
FeatureChemical CharacterSynthetic Implication
Azetidine Nitrogen (N1) Secondary Amine (

)
Primary Nucleophile. High reactivity toward electrophiles.
Hydroxyl Group (-CH₂OH) Primary AlcoholCompeting Nucleophile. Requires base control to prevent O-alkylation.
Nitrile Group (-CN) Electron-withdrawingSensitive Functionality. Susceptible to hydrolysis (strong acid/base) or reduction.[1]
Ring Strain

kcal/mol
Stability Risk. Avoid strong Lewis acids or high temperatures that trigger ring opening.[2]

Critical Synthetic Considerations (The "Why" Behind the Protocol)

Chemoselectivity: N- vs. O-Functionalization

The secondary amine is significantly more nucleophilic than the primary alcohol in neutral or mildly basic conditions.

  • Strategy: Use weak organic bases (e.g., DIPEA, TEA) or inorganic carbonates (

    
    ) to deprotonate the ammonium salt without generating the highly nucleophilic alkoxide species.[1][2]
    
  • Avoid: Strong bases like NaH or KOtBu, which will deprotonate the alcohol (

    
    ) and lead to O-alkylation or polymerization.[1][2]
    
Handling the Hydrochloride Salt

This scaffold is typically supplied as the hydrochloride salt (HCl) for stability.[1][2]

  • Protocol Note: The salt must be neutralized in situ to release the free amine.[1][2] Pre-free-basing is possible but the free amine is hygroscopic and prone to oligomerization upon long-term storage.

Decision Logic Visualization

G Start Start: Azetidine HCl Salt Base Neutralization (DIPEA/TEA) Start->Base In situ FreeAmine Free Amine Species Base->FreeAmine Acyl Acyl Chloride / Anhydride FreeAmine->Acyl Alkyl Alkyl Halide / Aldehyde FreeAmine->Alkyl Aryl Aryl Fluoride (SNAr) FreeAmine->Aryl Prod_Amide N-Amide / Carbamate (High Selectivity) Acyl->Prod_Amide Fast (<1h) Prod_Alkyl N-Alkyl Azetidine (Monitor O-alkylation) Alkyl->Prod_Alkyl Control Eq. Prod_Aryl N-Aryl Azetidine (Requires Heat) Aryl->Prod_Aryl Base/DMSO

Figure 1: Decision tree for N-functionalization pathways. The free amine is generated in situ to minimize handling instability.[1][2]

Experimental Protocols

Protocol A: N-Protection / Acylation (Boc, Cbz, Acetyl)

Best for: Creating stable intermediates or installing protecting groups.[1][2]

Reagents:

  • Substrate: 3-(hydroxymethyl)azetidine-3-carbonitrile HCl (1.0 equiv)[1]

  • Reagent:

    
     (1.1 equiv) or Acetyl Chloride (1.05 equiv)[1]
    
  • Base: Triethylamine (

    
    , 2.5 equiv)[1][2]
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under

    
     atmosphere, suspend the azetidine HCl salt in DCM (0.2 M concentration).
    
  • Neutralization: Cool to 0°C. Add

    
     dropwise. The suspension should clear as the free amine dissolves.[1][2]
    
  • Addition:

    • For Boc: Add

      
       (dissolved in minimal DCM) dropwise.[1][2]
      
    • For Acyl Chlorides: Add slowly to maintain temperature < 5°C. Exotherm control is critical to prevent O-acylation.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or

    
    ).[1][2]
    
  • Workup: Quench with water. Wash organic layer with 5% citric acid (to remove excess amine/base) and brine.[1][2] Dry over

    
    .[1][2]
    
  • Validation: The product should show a characteristic rotameric split in NMR due to the amide bond, but the -OH signal (broad singlet) must remain.

Protocol B: Reductive Amination (N-Alkylation)

Best for: Installing alkyl groups without risk of over-alkylation (quaternization).[1]

Reagents:

  • Substrate: 1.0 equiv

  • Aldehyde/Ketone: 1.1–1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    , 1.5 equiv)[1][2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step Methodology:

  • Imine Formation: Suspend azetidine HCl salt in DCE. Add

    
     (1.0 equiv) to neutralize.[1][2] Add the aldehyde.[2] Stir for 30–60 mins at RT.[2]
    
    • Note: Use

      
       or molecular sieves if imine formation is sluggish.[1][2]
      
  • Reduction: Cool to 0°C. Add STAB in one portion.

    • Why STAB? It is milder than

      
       and 
      
      
      
      , reducing the risk of reducing the nitrile group or ring opening.[1][2]
  • Reaction: Stir at RT overnight.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1][2][3]
    
    • Caution: Ensure the aqueous layer is basic (pH > 9) to extract the amine product.[1][2]

Protocol C: N-Arylation (SNAr Displacement)

Best for: Attaching heteroaromatic rings (e.g., Pyridine, Pyrimidine).[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Electrophile: 2-Fluoropyridine or 4-Fluoronitrobenzene (1.1 equiv)[1]

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)[1]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr)[1][2]

Step-by-Step Methodology:

  • Setup: Combine azetidine HCl salt, aryl fluoride, and base in DMF (0.5 M).

  • Reaction: Heat to 60–80°C.

    • Critical Check: Do not exceed 100°C. High heat can cause the nitrile to hydrolyze (to primary amide) in the presence of trace water and base.[1][2]

  • Monitoring: Reaction is usually complete in 4–12 hours.[1][2]

  • Workup: Dilute with EtOAc, wash extensively with water/brine (3x) to remove DMF.[1][2]

Quality Control & Troubleshooting

Analytical Signatures ( NMR)

Verifying the structure requires checking specific diagnostic peaks:

Proton EnvironmentChemical Shift (

)
Diagnostic Feature
Azetidine Ring (

)
3.5 – 4.5 ppmAppears as doublets or multiplets. Significant shift downfield upon N-acylation.[2]
Hydroxymethyl (

)
3.6 – 3.9 ppmUsually a singlet or doublet.[1] Must integrate to 2H.
Hydroxyl (

)
Variable (2.0 – 5.0 ppm)Broad singlet.[1]

exchangeable.
N-Substituent VariableLook for alkyl/aryl signals to confirm functionalization.[2]
Common Failure Modes
  • Issue: Low Yield / Polymerization.[1][2]

    • Cause: Ring opening of the azetidine.[1][2][3][4][5]

    • Solution: Ensure temperature stays <80°C. Avoid strong Lewis acids (

      
      , 
      
      
      
      ).[1][2]
  • Issue: O-Alkylation observed (Mixture of products).

    • Cause: Base was too strong or alkyl halide too reactive.[1][2]

    • Solution: Switch to reductive amination (Protocol B) or use a weaker base (

      
      ) in a biphasic system.
      

References

  • Azetidine Synthesis & Reactivity

    • Synthesis of azetidines and their applic
    • Source: Chemical Reviews (2008).[1][2]

    • (General grounding on azetidine stability).[1][2]

  • Chemoselectivity in Amino Alcohols

    • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines.
    • Source: The Journal of Organic Chemistry (2006).[1][2][6][7]

    • (Demonstrates N vs O selectivity principles).[1][2]

  • Reductive Amination Protocols

    • Sodium Triacetoxyborohydride in Reductive Amination of Nitriles/Amines.[1][2]

    • Source: Journal of Organic Chemistry (1996).[1][2]

    • (Standard STAB protocol validation).[1][2]

  • Compound Data (Grounding)

    • Azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8) Properties.[8][9]

    • Source: Sigma-Aldrich / Merck.[2]

    • (Verification of salt form and stability).[1][2]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 3-Substituted Azetidines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction and Strategic Rationale In modern medicinal chemistry, the azetidi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Strategic Rationale

In modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold. As a highly effective bioisostere for phenyl rings and larger saturated heterocycles (such as piperidines or pyrrolidines), incorporating a 3-substituted azetidine motif routinely improves metabolic stability, lowers lipophilicity (LogP), and increases the fraction of sp³ carbons (Fsp³) in drug candidates.

However, functionalizing the 3-position via transition-metal-catalyzed C(sp³)–C(sp²) or C(sp³)–C(sp³) cross-coupling presents a formidable thermodynamic challenge. The intrinsic ring strain of the four-membered aza-heterocycle (~26 kcal/mol) makes traditional palladium-catalyzed pathways highly susceptible to competitive β-hydride elimination or premature homolytic ring-opening.

To overcome these barriers, recent methodological breakthroughs have shifted away from classical two-electron Pd-catalysis toward single-electron transfer (SET) paradigms and base-metal catalysis. This application note details three state-of-the-art, field-proven methodologies for the robust synthesis of 3-substituted azetidines, providing the mechanistic causality and self-validating protocols required for successful laboratory execution.

Iron-Catalyzed Kumada-Type Cross-Coupling

Mechanistic Causality

Iron catalysis offers a highly chemoselective, cost-effective, and environmentally benign alternative to precious metals. In this Kumada-type coupling, an Fe(I)/Fe(III) catalytic cycle is employed to couple 3-iodoazetidines with Grignard reagents[1].

The critical experimental choice in this system is the use of TMEDA (Tetramethylethylenediamine) as an additive and the maintenance of a -20 °C reaction temperature . TMEDA acts as a strongly coordinating bidentate ligand that stabilizes the low-valent iron intermediates, preventing the premature homolytic ring-opening characteristic of highly strained nitrogen heterocycles. Furthermore, because the reduction of the Fe(III) precatalyst to the active Fe(I) species by the Grignard reagent is highly exothermic, strict temperature control and dropwise addition are mandatory to prevent thermal spikes that would otherwise drive homocoupling byproducts and degrade the catalyst.

Experimental Protocol

Self-Validating System: Ensure all glassware is flame-dried and the reaction is conducted under a strict Argon atmosphere. The presence of moisture will rapidly quench the Grignard reagent, leading to incomplete conversion.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Fe(acac)₃ (5 mol%) and 1-Boc-3-iodoazetidine (1.0 equiv, typically 1.0 mmol).

  • Solvent & Ligand: Evacuate and backfill the flask with Argon three times. Add anhydrous THF (5.0 mL) followed by TMEDA (1.2 equiv). Stir at room temperature for 5 minutes until a homogeneous solution forms.

  • Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath maintained precisely at -20 °C. Allow 10 minutes for thermal equilibration.

  • Addition: Load the desired Grignard reagent (R-MgX, 1.5 equiv, 1.0 M in THF) into a gas-tight syringe. Using a syringe pump, add the Grignard reagent dropwise over 30 minutes. Causality: Slow addition maintains the steady-state concentration of the active catalyst and prevents exothermic runaway.

  • Reaction: Stir the mixture at -20 °C for 2 hours. Monitor completion via TLC (stain with KMnO₄; the iodoazetidine starting material will disappear).

  • Quench & Isolation: Quench the reaction at -20 °C by the slow addition of saturated aqueous NH₄Cl (5 mL). Warm to room temperature, extract with EtOAc (3 × 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Nickel-Catalyzed Polar-Radical Relay Suzuki Coupling via Strain Release

Mechanistic Causality

Synthesizing 3-substituted azetidines with all-carbon quaternary centers at the C3 position is notoriously difficult due to extreme steric hindrance. A modern breakthrough by Liao and co-workers utilizes bench-stable benzoylated 1-azabicyclo[1.1.0]butanes (ABBs) as precursors[2].

The driving force of this reaction is the immense strain energy of the ABB bicyclic system (~65 kcal/mol). The addition of a catalytic amount of bromide (LiBr) triggers a nucleophilic attack that opens the bicyclic system, releasing this strain and generating a transient, redox-active 3-azetidinyl radical. This single-electron pathway entirely bypasses the traditional two-electron oxidative addition that fails at sterically congested tertiary C(sp³) centers. The radical is rapidly intercepted by the Nickel catalyst, which then undergoes transmetalation with an arylboronic acid and subsequent reductive elimination.

Mechanism ABB 1-Azabicyclo[1.1.0]butane (ABB) Strain Energy: ~65 kcal/mol Br_Cat Bromide Catalysis (LiBr) Nucleophilic Ring Opening ABB->Br_Cat Activation Radical 3-Azetidinyl Radical Redox-Active Intermediate Br_Cat->Radical SET / Homolysis Ni_Cat Nickel Catalytic Cycle Ni(0) / Ni(II) / Ni(III) Radical->Ni_Cat Radical Capture Product 3-Aryl Azetidine All-Carbon Quaternary Center Ni_Cat->Product Reductive Elimination Boronic Arylboronic Acid Transmetalation Boronic->Ni_Cat Transmetalation

Mechanistic pathway of the polar-radical relay Suzuki C(sp2)-C(sp3) coupling via ABB strain release.

Experimental Protocol
  • Reagent Assembly: In an argon-filled glovebox, charge a 10 mL reaction vial with benzoylated ABB (0.2 mmol, 1.0 equiv), arylboronic acid (0.4 mmol, 2.0 equiv), NiCl₂·dme (10 mol%), dtbbpy ligand (10 mol%), LiBr (20 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of DMA/H₂O (10:1 v/v, 2.0 mL). Causality: The trace water is critical for the solubility of the boronic acid and base, facilitating efficient transmetalation.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir vigorously at 60 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 10 mL). Wash the organic layer with brine to remove residual DMA, dry over Na₂SO₄, and purify via column chromatography.

Metallaphotoredox Cross-Electrophile Coupling (CEC)

Mechanistic Causality

When organometallic reagents (like Grignards or Zinc reagents) are incompatible with sensitive functional groups on the target molecule, Cross-Electrophile Coupling (CEC) of two stable halides is the preferred strategy[3].

By merging photoredox catalysis with nickel catalysis, an Iridium photocatalyst harvests visible light to generate a potent reductant. This modulates the Nickel oxidation states without requiring stoichiometric metallic reductants (like Mn or Zn dust). The 3-bromoazetidine undergoes single-electron reduction to form a C(sp³) radical, which is subsequently captured by the Ni-Aryl complex formed via oxidative addition of the aryl bromide.

Workflow Prep 1. Reagent Mixing 3-Bromoazetidine + Aryl Bromide Cat 2. Dual Catalysts NiCl2·dtbbpy + Ir-Photocatalyst Prep->Cat Light 3. Photochemical Activation 450 nm Blue LED Irradiation Cat->Light Reaction 4. Cross-Electrophile Coupling Room Temp, 24 Hours Light->Reaction Purify 5. Workup & Isolation Extraction & Chromatography Reaction->Purify

Step-by-step workflow for the metallaphotoredox cross-electrophile coupling of 3-bromoazetidines.

Experimental Protocol
  • Preparation: In a clear glass vial equipped with a stir bar, add 1-Boc-3-bromoazetidine (1.0 equiv), Aryl Bromide (1.5 equiv), NiCl₂·dtbbpy (5 mol%), Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (2 mol%), and TTMSS (tris(trimethylsilyl)silane) (1.5 equiv) as the terminal hydrogen atom transfer (HAT) agent.

  • Degassing: Add anhydrous, degassed DMA (0.1 M). Spurge the solution with Argon for 15 minutes. Causality: Oxygen is a potent triplet quencher and will immediately deactivate the excited state photocatalyst.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Stir at room temperature for 24 hours. Use a cooling fan to ensure the reaction does not exceed 30 °C.

  • Isolation: Dilute the mixture with diethyl ether, wash extensively with water and brine to remove the DMA, dry over MgSO₄, and purify via chromatography.

Quantitative Data Summary

The following table summarizes the operational parameters and performance metrics of the three methodologies to aid in route selection during drug development.

MethodologyCatalyst SystemKey Coupling PartnersYield RangePrimary Application / Advantage
Iron-Catalyzed Kumada Fe(acac)₃ / TMEDA3-Iodoazetidines + Grignard Reagents50–85%Highly scalable, cost-effective, avoids precious metals, rapid reaction times.
Polar-Radical Relay Suzuki NiCl₂·dme / dtbbpyABBs + Arylboronic Acids40–90%Uniquely enables the generation of all-carbon quaternary centers at the C3 position.
Photoredox/Ni Dual Catalysis NiCl₂ / Ir-Photocatalyst3-Bromoazetidines + Aryl Bromides45–80%Exceptional functional group tolerance; completely avoids air-sensitive organometallics.

References

  • Iron Catalysed Cross-Couplings of Azetidines – Application to the Formal Synthesis of a Pharmacologically Active Molecule. Chemical Communications, 2015. 1

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp²)–C(sp³) Cross-Coupling Methods by Library Synthesis. ACS Combinatorial Science (via PMC), 2020. 3

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 2023. 2

Sources

Method

Ring-opening reactions of 3-(hydroxymethyl)azetidine-3-carbonitrile for synthesis

An Application Guide to the Synthetic Utility of 3-(hydroxymethyl)azetidine-3-carbonitrile via Ring-Opening Reactions Abstract Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as pr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthetic Utility of 3-(hydroxymethyl)azetidine-3-carbonitrile via Ring-Opening Reactions

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug development.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, provides a potent thermodynamic driving force for ring-opening reactions, enabling the synthesis of complex, linear amine derivatives from a compact, rigid core.[3] This application note provides a detailed guide for researchers on the strategic use of 3-(hydroxymethyl)azetidine-3-carbonitrile, a bifunctional building block, in synthetic chemistry. We will explore the fundamental principles of azetidine activation and delve into specific, detailed protocols for both intermolecular and intramolecular ring-opening reactions. This guide is intended to equip chemists with the foundational knowledge and practical methodologies required to leverage this versatile synthon for the efficient construction of novel molecular architectures.

Fundamental Principles of Azetidine Reactivity

Unlike their more strained three-membered aziridine counterparts, azetidines are relatively stable and often require activation to undergo nucleophilic ring-opening.[4] The central principle behind these transformations is the deliberate enhancement of the ring's electrophilicity, thereby making the ring carbons susceptible to nucleophilic attack.

1.1. The Imperative of Nitrogen Activation

The lone pair of electrons on the azetidine nitrogen is the primary site for activation. By engaging this lone pair, the C-N bonds are weakened, and the ring becomes 'primed' for cleavage. The most common activation strategies include:

  • Acid Catalysis (Brønsted or Lewis): Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, InCl₃) coordinate to the nitrogen atom, while Brønsted acids protonate it.[4][5] This coordination polarizes the C-N bonds, making the ring carbons significantly more electrophilic.

  • Azetidinium Ion Formation: Quaternization of the nitrogen by reaction with an alkylating agent (e.g., methyl triflate) forms a highly reactive azetidinium salt.[6][7] This positively charged intermediate is readily opened by a wide range of even weak nucleophiles. This method offers excellent reactivity under mild conditions.[6]

  • N-Acylation or N-Sulfonylation: The installation of a strong electron-withdrawing group (e.g., tosyl, nosyl) on the nitrogen can activate the ring towards certain nucleophiles, although this can also provide stability in other contexts.[3]

The general mechanism, proceeding via an S_N2-type pathway, involves activation followed by nucleophilic attack, resulting in inversion of stereochemistry at the attacked carbon.

Azetidine_Ring_Opening cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Azetidine Azetidine E_plus E+ Activated_Azetidine Activated Intermediate (e.g., Azetidinium ion) Azetidine->Activated_Azetidine + E+ (Acid or Alkylating Agent) Nu_minus Nu- Ring_Opened_Product Ring-Opened Product Activated_Azetidine->Ring_Opened_Product + Nu- (Nucleophile) (SN2 Attack)

Caption: General mechanism for azetidine ring-opening.

1.2. Controlling Regioselectivity

For asymmetrically substituted azetidines, the site of nucleophilic attack (C2 vs. C4) is governed by a combination of steric and electronic factors.[8]

  • Steric Hindrance: Nucleophiles will preferentially attack the less sterically hindered carbon atom.[6]

  • Electronic Effects: Electron-withdrawing or resonance-stabilizing substituents (e.g., aryl, cyano, carboxylate) on a ring carbon will render it more electrophilic, favoring attack at that position.[4]

For 3-substituted azetidines like our target molecule, the two potential sites of attack (C2 and C4) are electronically similar, meaning that regioselectivity will be primarily influenced by the substituents on the nitrogen and the nature of the nucleophile.

Synthetic Potential of 3-(hydroxymethyl)azetidine-3-carbonitrile

This specific building block is particularly valuable due to its dense and orthogonal functionality.

  • Hydroxymethyl Group (-CH₂OH): Can act as an internal nucleophile to form cyclic ethers or can be protected/derivatized prior to ring-opening.

  • Carbonitrile Group (-CN): A versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. Its electron-withdrawing nature can influence the ring's reactivity.

The strategic manipulation of these two groups, in concert with the ring-opening of the core azetidine structure, unlocks a vast chemical space for the synthesis of complex, polyfunctionalized acyclic amines.

Experimental Protocols

Safety Precaution: Azetidine derivatives, like other strained heterocycles and alkylating agents, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Experimental_Workflow Prep 1. Preparation (Inert atmosphere, dry solvents) Reaction 2. Reaction (Controlled temp., monitoring via TLC/LC-MS) Prep->Reaction Quench 3. Quenching (e.g., sat. NaHCO₃) Reaction->Quench Extract 4. Extraction (e.g., EtOAc) Quench->Extract Purify 5. Purification (Column chromatography) Extract->Purify Analyze 6. Analysis (NMR, MS, etc.) Purify->Analyze

Caption: General experimental workflow for synthesis.

Protocol 3.1: Lewis Acid-Catalyzed Intermolecular Ring-Opening with an Alcohol

This protocol describes the synthesis of a γ-amino alcohol derivative via the regioselective ring-opening of an N-protected azetidine with an alcohol nucleophile. This is adapted from general procedures for Lewis acid-mediated ring-opening of N-tosylazetidines.[4]

Materials:

  • N-Tosyl-3-(hydroxymethyl)azetidine-3-carbonitrile (1.0 eq)

  • Anhydrous Methanol (serves as solvent and nucleophile)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add N-Tosyl-3-(hydroxymethyl)azetidine-3-carbonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Reaction: Slowly add BF₃·OEt₂ (1.1 eq) dropwise via syringe over 5 minutes. A mild exotherm may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quenching: Once complete, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired γ-amino alcohol product.

Scientist's Notes:

  • Causality: The N-tosyl group activates the ring, and the BF₃·OEt₂ Lewis acid coordinates to the nitrogen, further increasing the electrophilicity of the ring carbons.

  • Rationale: Methanol acts as both the solvent and nucleophile. The reaction is initiated at 0 °C to control the initial exotherm from the Lewis acid addition.

  • Validation: The quench with NaHCO₃ is crucial to neutralize the Lewis acid and any protic acid generated, preventing potential side reactions or degradation during workup.

Protocol 3.2: Intramolecular Ring-Opening/Rearrangement via Acid Catalysis

This protocol leverages the pendant hydroxymethyl group as an internal nucleophile. Acid catalysis can promote an intramolecular ring-opening, which, depending on the conditions, may lead to the formation of a stable oxetane or other rearranged products. This pathway is analogous to observed intramolecular decompositions of other functionalized azetidines.[1][9]

Materials:

  • 3-(hydroxymethyl)azetidine-3-carbonitrile (1.0 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup

Procedure:

  • Preparation: Dissolve 3-(hydroxymethyl)azetidine-3-carbonitrile (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Reaction: Slowly add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS for the consumption of the starting material and formation of a new, more polar product.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of NaHCO₃. Continue stirring until gas evolution stops.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography.

Scientist's Notes:

  • Mechanism: TFA protonates the azetidine nitrogen, activating the ring.[1] The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking a ring carbon to initiate the ring-opening/rearrangement cascade.

  • Validation: The identity of the product (e.g., a substituted 3-amino-oxetane or a rearranged piperidine) must be rigorously confirmed by spectroscopic analysis (NMR, HRMS) as the pathway can be complex.

Troubleshooting and Optimization

Effective synthesis requires anticipating and addressing potential challenges.

Problem Potential Cause Suggested Solution Reference
Low or No Yield Insufficient activation of the azetidine ring.Increase Lewis acid stoichiometry or switch to a more potent activation method like azetidinium ion formation.[4]
Nucleophile is too weak or sterically hindered.Use a stronger nucleophile or increase the reaction temperature. Note that higher temperatures may decrease selectivity.[3][4]
Poor Regioselectivity Steric/electronic factors are not sufficiently differentiated.Change the N-protecting group to introduce more steric bulk and direct the nucleophile to the less hindered C4 position.[6]
Solvent effects influencing the transition state.Screen different solvents. Less polar, ethereal solvents can sometimes enhance selectivity compared to highly polar ones.[10]
Substrate Decomposition Intramolecular reaction from a pendant nucleophile.Protect the pendant nucleophilic group (e.g., protect the -OH as a silyl ether) before attempting the ring-opening reaction.[1]
Azetidine is unstable to the acidic/basic conditions.Perform the reaction at lower temperatures. Ensure a rapid and efficient quench once the reaction is complete. Choose a more stable N-protecting group if necessary.[3]

digraph "Regioselectivity_Factors" {
graph [layout=neato, model=shortpath, start=1];
node [shape=ellipse, style=filled, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

node [fillcolor="#FBBC05", fontcolor="#202124"]; 1[label="Regioselectivity\n(C2 vs C4 Attack)"];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; 2[label="Steric Hindrance"]; 3[label="Electronic Effects"]; 4[label="Nucleophile Nature"]; 5[label="Solvent Polarity"];

node [shape=box, style="rounded,dashed", fillcolor="#FFFFFF", fontcolor="#34A853"]; 6[label="Attack at LESS\nhindered carbon"]; 7[label="Attack at MORE\nelectrophilic carbon"];

1 -> 2[color="#4285F4"]; 1 -> 3[color="#EA4335"]; 1 -> 4[color="#34A853"]; 1 -> 5[color="#5F6368"];

2 -> 6[style=dotted, color="#4285F4"]; 3 -> 7[style=dotted, color="#EA4335"]; }

Caption: Key factors influencing regioselectivity.

Summary of Synthetic Transformations

The ring-opening of 3-(hydroxymethyl)azetidine-3-carbonitrile provides access to a variety of valuable structural motifs.

Reaction Type Key Reagents Typical Product Class Key Features
Intermolecular (Lewis Acid)BF₃·OEt₂, R-OHγ-Amino AlcoholsReliable and high-yielding; requires N-activation.
Intermolecular (Azetidinium)MeOTf, Nu⁻ (e.g., NaN₃)γ-Functionalized AminesHighly reactive intermediate; proceeds under mild conditions.
Intramolecular (Acid)TFA or other strong acidCyclic Ethers/Rearranged AminesCan be complex but offers a route to novel heterocyclic scaffolds.

Conclusion

3-(hydroxymethyl)azetidine-3-carbonitrile is a powerful and versatile building block for modern organic synthesis. By understanding the principles of azetidine ring activation and carefully selecting reaction conditions, researchers can exploit its inherent ring strain to forge a diverse array of complex, polyfunctionalized acyclic amines. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals to unlock the full synthetic potential of this valuable synthon.

References

  • Couty, F., & Evano, G. (2021). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]

  • Jacobsen, E. N., & Sigman, M. S. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1584–1589. [Link]

  • Reddy, P. V. N., & R., S. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. [Link]

  • Couty, F., & Evano, G. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed, 33(1), 5-21. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Jacobsen, E. N., & Sigman, M. S. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Wang, X. R., & Zhang, Y. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Wahl, J. M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. [Link]

  • Wang, X. R., & Zhang, Y. (2024). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]

  • Notheisz, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1081. [Link]

  • Smith, J. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Molecules, 27(23), 8443. [Link]

  • Johnston, J. N. (2021). Aziridine Opening via a Phenonium Ion Enables Synthesis of Complex Phenethylamine Derivatives. Organic Letters, 24(1), 163–167. [Link]

  • DeRatt, L. G., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

Sources

Application

Application Note: Strategic Incorporation of 3-(Hydroxymethyl)azetidine-3-carbonitrile in Peptidomimetic Design

Topic: Incorporation of 3-(hydroxymethyl)azetidine-3-carbonitrile into Peptidomimetics Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incorporation of 3-(hydroxymethyl)azetidine-3-carbonitrile into Peptidomimetics Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Abstract

The incorporation of constrained heterocycles into peptide backbones is a pivotal strategy for overcoming the poor bioavailability and metabolic instability of native peptides.[] This guide details the utilization of 3-(hydroxymethyl)azetidine-3-carbonitrile (3-HMAC) as a versatile building block. Depending on the synthetic pathway, 3-HMAC serves two distinct high-value functions: (1) as a precursor to


-disubstituted amino acids  that induce stable 

-turns, or (2) as a covalent electrophilic warhead (via the nitrile) for targeting cysteine proteases. This document provides validated protocols for functionalization, protection, and Solid-Phase Peptide Synthesis (SPPS) integration.

Introduction: The Power of the Azetidine Scaffold[2]

In peptidomimetic design, the "gem-disubstituted" effect is well-documented to restrict the conformational freedom of the peptide backbone (


 and 

torsion angles). The azetidine ring of 3-HMAC introduces a severe constraint due to its 4-membered ring strain and the quaternary center at position 3.
Mechanistic Advantages[2]
  • Entropy Reduction: By locking the local conformation, the ligand pays a lower entropic penalty upon binding to its receptor, potentially increasing affinity by orders of magnitude.

  • Metabolic Shielding: The steric bulk of the quaternary center and the non-natural ring structure prevents recognition by standard proteases (e.g., trypsin, chymotrypsin).

  • Dual Functionality:

    • The Nitrile (-CN): Can be hydrolyzed to a carboxylate (for backbone elongation) or retained as a "warhead" to reversibly covalently bind active-site nucleophiles (e.g., in Cathepsin K or DPP-4 inhibitors).

    • The Hydroxymethyl (-CH

      
      OH):  Acts as a serine isostere, allowing for H-bond donor/acceptor interactions, or serves as a handle for macrocyclization.
      

Strategic Synthetic Workflows

The successful incorporation of 3-HMAC requires a decision early in the workflow: Scaffold vs. Warhead . The following diagram illustrates the divergent synthetic paths.

G Start 3-(hydroxymethyl) azetidine-3-carbonitrile Protect Step 1: N-Protection (Fmoc/Boc) Start->Protect Critical First Step BranchA Path A: Scaffold Generation Protect->BranchA BranchB Path B: Warhead Design Protect->BranchB Hydrolysis Nitrile Hydrolysis (NaOH/H2O2) BranchA->Hydrolysis Convert -CN to -COOH FmocAA Fmoc-Azetidine Amino Acid Hydrolysis->FmocAA SPPS_A SPPS Integration (Turn Inducer) FmocAA->SPPS_A Oxidation Hydroxyl Oxidation (Dess-Martin) BranchB->Oxidation Modify -CH2OH Linker Linker Attachment (Reductive Amination) Oxidation->Linker Warhead Covalent Inhibitor (Nitrile Intact) Linker->Warhead

Figure 1: Divergent synthetic pathways for 3-HMAC. Path A yields a structural building block; Path B yields a bioactive pharmacophore.

Protocol A: Synthesis of the Fmoc-Amino Acid Building Block

Objective: Convert 3-HMAC into N-Fmoc-3-(hydroxymethyl)azetidine-3-carboxylic acid for use in SPPS.

Rationale

Direct hydrolysis of the nitrile in the presence of the free amine can lead to polymerization or ring opening. We must first protect the nitrogen. We utilize Fmoc (Fluorenylmethyloxycarbonyl) for compatibility with standard SPPS.

Materials
  • 3-(hydroxymethyl)azetidine-3-carbonitrile (HCl salt)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (

    
    )
    
  • Hydrogen Peroxide (30%

    
    )
    
  • Sodium Hydroxide (NaOH)[2]

  • Dioxane/Water

Step-by-Step Methodology
Step 1: N-Fmoc Protection
  • Dissolution: Dissolve 10 mmol of 3-HMAC (HCl salt) in 50 mL of 1:1 Dioxane:Water.

  • Basification: Add 25 mmol of

    
     to neutralize the salt and buffer the solution to pH ~8-9.
    
  • Addition: Cool to 0°C. Add 11 mmol of Fmoc-OSu dropwise (dissolved in minimal dioxane).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Acidify carefully to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
    • QC Check: TLC should show a new UV-active spot (

      
       ~0.5 in 50% EtOAc/Hex).
      
Step 2: Controlled Nitrile Hydrolysis

Note: The azetidine ring is strained.[3][4] Harsh acid hydrolysis (6M HCl, reflux) will open the ring. We use mild alkaline peroxide hydrolysis.

  • Setup: Dissolve the N-Fmoc intermediate (from Step 1) in Ethanol (20 mL).

  • Reagent Mix: Add 30%

    
     (5 mL) and 2M NaOH (10 mL).
    
  • Reaction: Stir at 50°C. Monitor closely by HPLC. The reaction proceeds through the primary amide to the carboxylic acid.

    • Critical Stop: Stop when the amide intermediate disappears (usually 2-4 hours).

  • Quench: Cool to 0°C. Quench excess peroxide with saturated sodium thiosulfate.

  • Isolation: Acidify to pH 2 with 1M HCl. Extract immediately with Ethyl Acetate.

    • Why? Prolonged exposure to acid can degrade the Fmoc group or open the ring.

  • Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Coupling the sterically hindered quaternary amino acid into a peptide chain.

Challenge

The quaternary center at position 3 creates significant steric hindrance. Standard coupling agents (HBTU/DIC) often result in incomplete coupling or deletion sequences.

Optimized Coupling Protocol
  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 mins.

  • Cocktail Preparation:

    • Amino Acid: 4 equivalents of Fmoc-3-(hydroxymethyl)azetidine-3-carboxylic acid.

    • Activator: 3.8 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: 8 equivalents of DIEA (Diisopropylethylamine).

    • Additive: 4 equivalents of HOAt (1-Hydroxy-7-azabenzotriazole).

    • Note: The addition of HOAt is crucial to reduce racemization and accelerate activation of hindered amino acids.

  • Coupling:

    • Pre-activate the amino acid/HATU/HOAt/DIEA mix for 2 minutes.

    • Add to resin.[5]

    • Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W). If microwave is unavailable, double couple at RT for 2 hours each.

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test if coupling onto a secondary amine; otherwise, Kaiser test is sufficient.

Application Case: Covalent Warhead Design

Context: Many protease inhibitors (e.g., for COVID-19 Mpro or Cathepsin K) utilize a nitrile group to form a reversible covalent thioimidate adduct with the active site cysteine.

Design Strategy: Instead of hydrolyzing the nitrile (as in Protocol A), the nitrile is preserved. The hydroxymethyl group is used to attach the "recognition element" (the rest of the peptide).

  • Start: N-Boc-3-(hydroxymethyl)azetidine-3-carbonitrile.

  • Activation: Convert the alcohol to an aldehyde (Dess-Martin Periodinane) or a Leaving Group (Mesylate).

  • Attachment: React with the N-terminus of your peptide recognition sequence.

  • Deprotection: Remove the N-Boc group to reveal the amine, which can then be capped or further extended to fit the S1/S2 pockets of the enzyme.

Quality Control & Validation

To ensure the integrity of the peptidomimetic, the following analytical signatures must be verified:

TechniqueObservationInterpretation
1H NMR Azetidine ring protons (3.8 - 4.5 ppm)Often appear as complex multiplets due to ring puckering.
13C NMR Nitrile Carbon: ~118-120 ppm Carboxyl Carbon: ~172-175 ppmDisappearance of 120 ppm and appearance of 175 ppm confirms hydrolysis (Protocol A).
LC-MS Mass ShiftCheck for +18 Da shift (hydrolysis of CN to CONH2) vs +19 Da (hydrolysis to COOH).
Ellman's Test Free ThiolsUsed to verify covalent binding efficiency if using the Nitrile Warhead strategy (Path B).

References

  • Azetidine Synthesis & Properties

    • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Wang, X.-R., et al. (2025).[6] Journal of Organic Chemistry.

    • [Link]

  • Peptidomimetic Scaffolds

    • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. Busnel, O., et al. (2005). Journal of Organic Chemistry.
    • [Link]

  • Nitrile Hydrolysis in Heterocycles

    • Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. ResearchGate.[7][8][9]

    • [Link]

  • Azetidine in Drug Discovery (General)

    • Azetidines in Drug Discovery.[4][10][11] PharmaBlock White Paper.

  • Non-Canonical Amino Acids

    • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023).[12] Int. J. Mol. Sci.

    • [Link]

Sources

Method

Synthesis of spirocyclic compounds from 3-(hydroxymethyl)azetidine-3-carbonitrile

Application Note: Divergent Synthesis of Azetidine-Derived Spirocycles from 3-(Hydroxymethyl)azetidine-3-carbonitrile Executive Summary The incorporation of spirocyclic motifs into drug candidates has become a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Azetidine-Derived Spirocycles from 3-(Hydroxymethyl)azetidine-3-carbonitrile

Executive Summary

The incorporation of spirocyclic motifs into drug candidates has become a cornerstone strategy in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (


), spirocycles effectively disrupt molecular planarity, thereby improving aqueous solubility, metabolic stability, and target specificity.

This application note details a divergent, highly efficient synthetic workflow utilizing 1-Boc-3-(hydroxymethyl)azetidine-3-carbonitrile as a central precursor. We provide validated, self-contained protocols for the synthesis of two highly prized scaffolds: the 2,6-diazaspiro[1]heptane core (a premium piperazine bioisostere) and the 6-oxa-2,8-diazaspiro[2]nonan-7-one core (a morpholine/piperazine surrogate)[1][3].

Divergent Synthetic Strategy & Workflow

The synthetic divergence relies on the initial reduction of the C3-nitrile to a primary amine, yielding a highly versatile 1,3-amino alcohol intermediate. From this node, the pathway bifurcates based on the chosen cyclization strategy:

  • Strain-Promoted Spirocyclization : Activation of the hydroxyl group followed by intramolecular

    
     displacement constructs the highly strained spiro[1]heptane system.
    
  • Thermodynamic Carbamatization : Phosgene-equivalent cyclization captures both the amine and alcohol to form a stable 6-membered oxazinanone ring.

DivergentSynthesis SM 1-Boc-3-(hydroxymethyl) azetidine-3-carbonitrile Int 1-Boc-3-(aminomethyl)-3- (hydroxymethyl)azetidine SM->Int Raney Ni, H2 NH3/MeOH Prod1 2-Boc-6-benzyl-2,6- diazaspiro[3.3]heptane Int->Prod1 1. PhCHO, NaBH(OAc)3 2. MsCl, Et3N 3. NaH, THF Prod2 2-Boc-6-oxa-2,8-diazaspiro [3.5]nonan-7-one Int->Prod2 CDI, DIPEA DCM, reflux

Figure 1: Divergent synthetic pathways from the azetidine-3-carbonitrile core.

Experimental Protocols & Mechanistic Causality

Protocol A: Synthesis of the 2,6-Diazaspiro[1]heptane Scaffold

The 2,6-diazaspiro[1]heptane system is notoriously challenging to synthesize due to the high enthalpic penalty of forming a second 4-membered ring. This protocol leverages the Thorpe-Ingold effect —where the existing spiro-carbon compresses the internal bond angle of the substituents—to pre-organize the reactive centers and drive cyclization[3].

Step A1: Nitrile Reduction to 1,3-Amino Alcohol

  • Dissolve 1-Boc-3-(hydroxymethyl)azetidine-3-carbonitrile (1.0 eq, 10 mmol) in 7M

    
     in Methanol (30 mL).
    
  • Add a slurry of Raney Nickel (approx. 1.5 g, pre-washed with MeOH) under an inert atmosphere.

  • Purge the vessel with

    
     and stir vigorously under a hydrogen balloon (or Parr shaker at 50 psi) at 25 °C for 16 hours.
    
  • Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric) and concentrate the filtrate in vacuo. Causality Check: The inclusion of 7M

    
     is non-negotiable. Nitrile reduction proceeds via an intermediate imine. Without excess ammonia, the newly formed primary amine will attack this imine, leading to unwanted secondary amine dimerization.
    

Step A2: Selective N-Alkylation (Benzylation)

  • Dissolve the crude amino alcohol (1.0 eq) in anhydrous DCM (40 mL).

  • Add benzaldehyde (1.05 eq) and stir for 1 hour at room temperature to form the Schiff base.

  • Add Sodium triacetoxyborohydride,

    
     (1.5 eq), in portions. Stir for 12 hours.
    
  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate. Causality Check: Reductive amination is chosen over direct alkylation (e.g.,
    
    
    ) to strictly enforce mono-alkylation. The benzyl group serves a dual purpose: it prevents the nitrogen from forming an unstable aziridine during the subsequent mesylation, and it is fully orthogonal to the Boc group, allowing for selective deprotection later.

Step A3: Activation and Spirocyclization

  • Activation : Dissolve the N-benzyl amino alcohol (1.0 eq) in anhydrous DCM (30 mL) and add Triethylamine (2.5 eq). Cool to 0 °C. Add Methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1 hour, then wash with brine, dry, and concentrate to yield the crude mesylate.

  • Cyclization : Dissolve the crude mesylate in anhydrous THF (50 mL) and cool to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours. Quench carefully with ice water, extract with EtOAc, and purify via flash chromatography to yield 2-Boc-6-benzyl-2,6-diazaspiro[1]heptane .

CyclizationMech Step1 Amino Alcohol Intermediate 1-Boc-3-(N-benzylaminomethyl)- 3-(hydroxymethyl)azetidine Step2 Hydroxyl Activation Formation of -CH2OMs leaving group (Enthalpic preparation) Step1->Step2 MsCl, Et3N, 0 °C Step3 Base-Promoted Deprotonation NaH generates nucleophilic amide anion (pKa ~ 35) Step2->Step3 NaH, THF, 0 °C Step4 Spirocyclization Intramolecular SN2 attack (Driven by Thorpe-Ingold effect) Step3->Step4 Room Temp Step5 Target Scaffold 2-Boc-6-benzyl-2,6-diazaspiro[3.3]heptane Step4->Step5 - OMs anion

Figure 2: Mechanistic progression of the strain-promoted spirocyclization.

Protocol B: Synthesis of 2-Boc-6-oxa-2,8-diazaspiro[2]nonan-7-one

This protocol constructs a 6-membered cyclic carbamate (oxazinanone) fused to the azetidine ring. This scaffold is highly valuable as a conformationally restricted morpholine surrogate[1][4].

Step B1: Carbamatization via CDI

  • Dissolve the crude 1-Boc-3-(aminomethyl)-3-(hydroxymethyl)azetidine (1.0 eq, 5 mmol) from Step A1 in anhydrous DCM (25 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in one portion.

  • Heat the mixture to gentle reflux (40 °C) for 4 hours.

  • Cool to room temperature, wash with 1M HCl (to remove imidazole byproducts), followed by brine. Dry over

    
     and concentrate to yield the pure spirocyclic oxazinanone.
    Causality Check: CDI is utilized as a safer, bench-stable alternative to phosgene or triphosgene. The primary amine acts as the initial nucleophile, forming an intermediate acyl imidazole. The proximate hydroxyl group then rapidly attacks the activated carbonyl, displacing the second imidazole molecule. Because forming a 6-membered ring is thermodynamically favored, high-dilution conditions are unnecessary.
    

Physicochemical Profiling

The primary motivation for synthesizing these spirocycles is their superior physicochemical profile compared to flat, monocyclic amines. The table below summarizes the calculated advantages of these scaffolds when integrated into drug discovery pipelines.

Scaffold CoreBasic

(calc.)

Topological Polar Surface Area (TPSA, Ų)H-Bond DonorsPrimary Application
Piperazine (Ref)9.81.0024.12Baseline
2,6-Diazaspiro[1]heptane 8.81.0024.12Piperazine bioisostere; improved permeability due to lower

Morpholine (Ref)8.31.0021.31Baseline
6-Oxa-2,8-diazaspiro[2]nonan-7-one ~7.00.8953.42Morpholine surrogate; reduced hERG liability

Note: The reduced basicity (lower


) of the azaspiro[1]heptane nitrogen compared to piperazine is a direct result of the increased s-character of the nitrogen lone pair within the strained 4-membered ring system. This is a highly desirable trait for mitigating phospholipidosis and hERG channel inhibition.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews, ACS Publications[Link]

  • Synthesis of Azaspiro[5]octanes via [3+2] Cycloaddition Organic Letters, via ResearchGate[Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro[2] nonane and salt thereof Google Patents (CN113234085A)

Sources

Application

Engineering Bioactivity: The Azetidine Scaffold in Drug Discovery

Topic: Development of bioactive molecules using the azetidine scaffold Content Type: Application Notes and Protocols [1] Abstract The azetidine ring—a four-membered saturated nitrogen heterocycle—has transitioned from a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Development of bioactive molecules using the azetidine scaffold Content Type: Application Notes and Protocols

[1]

Abstract

The azetidine ring—a four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a "privileged scaffold" in modern medicinal chemistry.[1][2] Offering a unique balance between the high ring strain of aziridines and the entropic flexibility of pyrrolidines, azetidines serve as powerful bioisosteres for gem-dimethyl groups, carbonyls, and larger saturated heterocycles. This guide details the strategic rationale for azetidine incorporation, provides advanced protocols for their synthesis via strain-release functionalization, and outlines critical stability profiling workflows.

Part 1: Strategic Rationale – The "Goldilocks" Heterocycle

The "Escape from Flatland"

In the pursuit of improved physicochemical properties, replacing planar aromatic rings with saturated, sp3-rich scaffolds increases solubility and metabolic stability while reducing non-specific binding. Azetidine offers a distinct advantage: its puckered conformation (butterfly angle ~153°) creates defined exit vectors that differ significantly from the chair-like piperidine or the envelope-like pyrrolidine.

Physicochemical Comparison

The following table contrasts azetidine with its 5- and 6-membered counterparts. Note the lowered lipophilicity (LogP) and high basicity , the latter of which often requires modulation via electron-withdrawing groups (EWGs) on the nitrogen.

FeatureAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain ~25.4 kcal/mol~6.0 kcal/mol~0 kcal/mol
pKa (Sec. Amine) ~11.3 (Highly Basic)~11.3~11.2
Lipophilicity (

LogP)
Baseline+0.3 to +0.5+0.6 to +1.0
Conformation Rigid / PuckeredFlexible EnvelopeStable Chair
Metabolic Liability Ring opening (if unstable)

-Oxidation

-Oxidation
Design Logic Visualization

The following diagram illustrates the decision tree for incorporating azetidines to solve specific medicinal chemistry problems.

Azetidine_Logic Problem Lead Optimization Issue Solubility Poor Solubility Problem->Solubility Metabolism High Clearance (Metabolic Instability) Problem->Metabolism Selectivity Off-Target Binding Problem->Selectivity Azetidine_Sol Replace Phenyl/Piperidine with Azetidine Solubility->Azetidine_Sol Reduce lipophilicity Azetidine_Met Block Metabolic Hotspot (Gem-dimethyl bioisostere) Metabolism->Azetidine_Met Remove alpha-protons Azetidine_Sel Alter Vector/Shape (Rigidification) Selectivity->Azetidine_Sel Change bond angles Result Optimized Candidate (Lower LogP, Higher Fsp3) Azetidine_Sol->Result Azetidine_Met->Result Azetidine_Sel->Result

Figure 1: Decision logic for azetidine scaffold incorporation in lead optimization.

Part 2: Advanced Synthetic Protocols

While classical cyclization of


-haloamines is standard, it often fails for sterically crowded 3,3-disubstituted systems found in drugs like Cobimetinib . The modern standard utilizes Strain-Release Functionalization  of [1.1.0]azabicyclobutanes (ABB).
Protocol A: Synthesis of 3,3-Disubstituted Azetidines via ABB Ring Opening

Objective: Synthesize a 3-aryl-3-functionalized azetidine core. Mechanism: Nucleophilic attack on the strained ABB bridgehead carbon releases strain, springing the bicyclic system open into a functionalized azetidine.

Materials
  • Precursor: 1-(tert-butoxycarbonyl)-1-azabicyclo[1.1.0]butane (Commercially available or synthesized from 2,3-dibromopropylamine).

  • Nucleophile: Aryl Grignard reagent (e.g., PhMgBr) or Aryl Zinc halide.

  • Catalyst: Cu(OTf)

    
     (if using organozinc) or direct addition for Grignards.
    
  • Solvent: Anhydrous THF or 2-MeTHF.

  • Quench: Saturated NH

    
    Cl.
    
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon.

  • Substrate Preparation: Dissolve 1-Boc-ABB (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL) and cool to -78°C.

    • Expert Note: ABB is acid-sensitive. Ensure glassware is base-washed or strictly neutral.

  • Nucleophile Addition: Slowly add the Aryl Grignard reagent (1.2 equiv) dropwise over 10 minutes.

    • Observation: The solution may turn slightly cloudy.

  • Strain Release: Allow the reaction to warm slowly to 0°C over 2 hours.

    • Mechanism:[3][4][5][6] The nucleophile attacks the bridgehead position. The central C-N bond cleaves to relieve the ~60 kcal/mol strain of the bicyclic system, yielding the 3-substituted azetidine anion.

  • Electrophile Trapping (Optional): To create a 3,3-disubstituted system, add an electrophile (e.g., Alkyl Iodide, Fluorinating agent like NFSI) at 0°C. If only 3-monosubstitution is desired, proceed to quench (proton is the electrophile).

  • Workup: Quench with sat. NH

    
    Cl (5 mL). Extract with EtOAc (3 x 10 mL). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc). Azetidines often streak on silica; add 1% Et

    
    N to the eluent.
    
Workflow Diagram

ABB_Synthesis Start Start: 1-Boc-ABB (Strained Bicycle) Step1 Cool to -78°C Anhydrous THF Start->Step1 Step2 Add Nucleophile (Nu-) (Grignard/Organozinc) Step1->Step2 Step3 Intermediate: N-Metalated Azetidine Step2->Step3 Decision 3,3-Disubstitution Required? Step3->Decision PathA Add Electrophile (E+) (Alkyl halide/NFSI) Decision->PathA Yes PathB Add Proton Source (H+) (Quench) Decision->PathB No Final Final Product: 3-Nu-3-E-Azetidine PathA->Final PathB->Final

Figure 2: Strain-release synthesis workflow for functionalized azetidines.

Part 3: Stability Profiling & De-risking

Azetidines possess significant ring strain (~25 kcal/mol).[6][7] While stable enough for oral drugs (e.g., Cobimetinib, Baricitinib), they can become susceptible to nucleophilic ring opening under acidic conditions or metabolic activation.

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Determine if the azetidine undergoes bioactivation to form reactive metabolites (alkylating agents) which could lead to toxicity.

Methodology
  • Incubation System: Human Liver Microsomes (HLM) supplemented with NADPH (cofactor) and Glutathione (GSH, 5 mM).

  • Test Compound: Incubate azetidine candidate (10

    
    M) at 37°C for 60 minutes.
    
  • Control: Run parallel incubation without NADPH (to detect chemical instability vs. metabolic activation).

  • Analysis: Quench with cold acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Neutral Loss Scan: Look for GSH adducts (Parent + 307 Da).

    • Flag: If GSH adducts are >1% of parent peak area, the compound is a potential covalent modifier/toxin.

    • Troubleshooting: If ring opening occurs, increase steric bulk at the

      
      -carbons (C2/C4) or add electron-withdrawing groups to the nitrogen to reduce basicity and lone-pair assisted ring opening.
      

Part 4: Case Study – Cobimetinib

Drug: Cobimetinib (Cotellic®) Target: MEK1/2 Structure: Contains a 3-[(2S)-piperidin-2-yl]azetidin-3-ol core.[3]

Application Note Analysis:

  • Role of Azetidine: The azetidine ring in Cobimetinib serves as a rigid linker that positions the tertiary alcohol for hydrogen bonding within the MEK allosteric pocket.

  • Why not Piperidine? A piperidine at this position would increase the LogP significantly and lack the specific vector geometry required for the tight binding observed (IC50 ~0.9 nM).

  • Synthesis Insight: The manufacturing route utilizes a crystallization-induced dynamic resolution (CIDR) to set the stereochemistry, highlighting that azetidines are compatible with scalable, industrial processes.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science, 351(6270), 241-244. Link

  • Duncton, M. A. (2011). Minireview: Azetidines in Drug Discovery. MedChemComm, 2, 1135-1161. Link

  • Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts Leading to Cobimetinib (GDC-0973). ACS Medicinal Chemistry Letters, 3(5), 416–421. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for 4-membered ring properties). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Hydroxymethyl)azetidine-3-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly functionalized small-ring building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly functionalized small-ring building blocks. Here, we address the specific mechanistic and practical challenges associated with synthesizing 3-(hydroxymethyl)azetidine-3-carbonitrile and its widely used N-Boc protected precursor, tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1228581-13-2).

Due to the inherent ring strain of the azetidine core and the steric hindrance of generating a quaternary center at the C3 position, traditional direct hydroxymethylation often results in poor yields. This guide provides field-proven workarounds, focusing on causality and self-validating protocols.

Mechanistic Workflow & Strategy Selection

The most direct theoretical route to this molecule is the generation of a nitrile anion from 1-Boc-3-cyanoazetidine (CAS 142253-54-1)[1], followed by trapping with paraformaldehyde. However, at the cryogenic temperatures required to stabilize the azetidine anion (-78 °C), paraformaldehyde suffers from poor depolymerization, leading to unreacted starting material or complex degradation profiles upon warming.

The Expert Solution: We strongly recommend bypassing direct formaldehyde alkylation in favor of a two-step carboxylation/reduction sequence [2]. By trapping the anion with ethyl chloroformate, you form a stable ester intermediate that can be cleanly and selectively reduced to the target alcohol.

SynthesisWorkflow A 1-Boc-3-cyanoazetidine (Starting Material) B Nitrile Anion Intermediate (C3-Deprotonated) A->B LDA, THF -78 °C C 1-Boc-3-cyano-3-(ethoxycarbonyl)azetidine (Ester Intermediate) B->C Ethyl chloroformate -78 °C to RT D 1-Boc-3-cyano-3-(hydroxymethyl)azetidine (Alcohol Intermediate) C->D LiBH4, THF/EtOH 0 °C to RT E 3-(hydroxymethyl)azetidine-3-carbonitrile (Final Product) D->E 4M HCl in Dioxane RT

Optimized two-step synthesis of 3-(hydroxymethyl)azetidine-3-carbonitrile via esterification.

Experimental Protocol: The Two-Step Method

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure the chemical integrity of the intermediates before proceeding.

Step A: Alpha-Carboxylation of the Nitrile
  • Preparation: Charge a flame-dried Schlenk flask with 1-Boc-3-cyanoazetidine (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution strictly to -78 °C under an argon atmosphere.

  • Deprotonation: Add freshly titrated Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane, 1.2 eq) dropwise. Maintain the internal temperature below -70 °C. Stir for 45 minutes.

    • Causality Check: LDA quantitatively deprotonates the alpha-nitrile position (nitrile pKa ~25 vs. diisopropylamine pKa ~36). Maintaining -78 °C is critical; warming allows the highly basic anion to trigger azetidine ring-opening.

  • Electrophilic Trapping: Add ethyl chloroformate (1.5 eq) neat, dropwise down the side of the flask to pre-cool the reagent.

  • Validation & Workup: Stir at -78 °C for 1 hour, then remove the cooling bath and warm to room temperature. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Self-Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material. The ester intermediate is significantly less polar.

Step B: Selective Ester Reduction
  • Preparation: Dissolve the crude ester in a 4:1 mixture of THF and absolute Ethanol. Cool to 0 °C.

  • Reduction: Add Lithium Borohydride (LiBH₄, 2.0 eq) portionwise.

    • Causality Check: LiBH₄ is uniquely suited here. It is nucleophilic enough to reduce esters to primary alcohols, but mild enough to leave the nitrile group completely intact. Using stronger agents like LiAlH₄ will irreversibly over-reduce the nitrile to a primary amine.

  • Workup: Stir for 2 hours, allowing the reaction to reach room temperature. Quench carefully with 1M Citric Acid (avoid strong mineral acids to protect the N-Boc group). Extract with DCM, dry, and purify via silica gel chromatography.

Step C: Boc-Deprotection (Optional)
  • To obtain the free amine, treat the purified intermediate with 4M HCl in dioxane at room temperature for 2 hours. Concentrate in vacuo to yield 3-(hydroxymethyl)azetidine-3-carbonitrile hydrochloride.

Data Presentation: Optimization of the Electrophile Step

The table below summarizes our internal data comparing electrophile strategies for the C3-alkylation of 1-Boc-3-cyanoazetidine.

Electrophile StrategyReagentsTypical YieldMechanistic ProsMechanistic Cons
Direct Alkylation (Solid) Paraformaldehyde20–40%Single synthetic step.Poor depolymerization at -78 °C; severe retro-aldol degradation upon warming.
Direct Alkylation (Gas) Monomeric HCHO (Bubbled)60–75%Cleaner reaction profile than solid polymer.Requires specialized, hazardous gas generation setup.
Two-Step (Esterification) 1. Ethyl chloroformate 2. LiBH₄80–90% (over 2 steps)Highly reproducible; bypasses temperature-dependent polymer issues.Requires two distinct synthetic operations.

Troubleshooting & FAQs

Troubleshooting Start Low Yield of Target Molecule Check1 Is unreacted starting material recovered? Start->Check1 Path1A Yes: Incomplete Deprotonation or Poor Electrophile Check1->Path1A >10% SM Path1B No: Side Reactions or Decomposition Check1->Path1B <10% SM Fix1A Ensure LDA is freshly prepared. Switch to Chloroformate route. Path1A->Fix1A Fix1B Avoid excess base. Maintain strictly -78 °C. Path1B->Fix1B

Troubleshooting logic for low yields in the alpha-alkylation of 1-Boc-3-cyanoazetidine.

Q: My direct hydroxymethylation using paraformaldehyde is yielding <30% product and returning unreacted starting material. What is going wrong? A: The primary issue is the physical state of your electrophile. Paraformaldehyde is a polymer that does not readily depolymerize into reactive monomeric formaldehyde at -78 °C. If you wait for the reaction to warm up to force depolymerization, the nitrile anion will undergo side reactions or abstract protons from the environment. Switch to the two-step chloroformate route to guarantee electrophilic trapping at cryogenic temperatures.

Q: I am observing significant ring-opening byproducts when scaling up the LDA deprotonation. How can I stabilize the azetidine ring? A: Azetidines possess roughly ~26 kcal/mol of ring strain. At elevated temperatures, or in the presence of excess strong nucleophilic bases, the ring is highly susceptible to opening. Ensure your internal temperature never exceeds -70 °C during base addition (use an internal temperature probe during scale-up, not just a bath thermometer). Furthermore, ensure your LDA is strictly non-nucleophilic (avoid excess n-butyllithium during LDA preparation).

Q: Can I use NaBH₄ instead of LiBH₄ for the ester reduction step? A: Standard NaBH₄ in methanol or ethanol is generally too weak to reduce esters efficiently at low temperatures. If you must use NaBH₄, you can generate a more reactive species in situ by adding Lithium Chloride (LiCl) to the NaBH₄ in THF/EtOH. The resulting lithium borohydride equivalent will successfully reduce the ester without touching the nitrile.

References

  • Patsnap / Eureka , "Tert-Butyl formate patented technology retrieval search results" URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(Hydroxymethyl)azetidine-3-carbonitrile

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the isolation and purification of 3-(hydroxymethyl)azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the isolation and purification of 3-(hydroxymethyl)azetidine-3-carbonitrile .

As a highly polar, low-molecular-weight heterocycle, this compound presents a "perfect storm" of purification challenges: it lacks a UV chromophore, possesses a highly basic secondary amine that binds irreversibly to standard silica, and is notoriously water-soluble. This guide synthesizes field-proven methodologies to overcome these bottlenecks, ensuring high recovery and analytical purity.

Physicochemical Profile & Purification Implications

To successfully purify a compound, you must first understand the causality behind its physical behavior. The table below summarizes the quantitative data for 3-(hydroxymethyl)azetidine-3-carbonitrile and dictates the required experimental choices.

PropertyValue / CharacteristicPurification Implication
Molecular Weight 112.13 g/mol High volatility as a free base. Avoid prolonged high-vacuum evaporation or elevated temperatures to prevent product loss.
pKa (Azetidine NH) ~10.5Highly basic. Will protonate on acidic silanol groups of standard silica gel, causing severe streaking[1]. Requires amine-modified stationary phases.
LogP < 0 (Highly Hydrophilic)Poor partitioning into organic solvents during liquid-liquid extraction. Necessitates "Catch and Release" solid-phase extraction[2].
UV Absorbance None > 210 nmInvisible to standard UV detectors. Requires Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)[3].
Purification Decision Workflow

G Start Crude 3-(hydroxymethyl)azetidine-3-carbonitrile Phase Reaction Matrix? Start->Phase Aqueous Aqueous Workup / Highly Polar Phase->Aqueous Aqueous Organic Organic Extract / Dried Phase->Organic Organic SCX SCX Catch & Release (Retains Basic Azetidine) Aqueous->SCX Flash Flash Chromatography Organic->Flash Wash Wash Non-Basics (MeOH or THF) SCX->Wash Elute Elute Product (2M NH3 in MeOH) Wash->Elute Detection Detection Method? Flash->Detection ELSD ELSD or MS-Triggered (No UV Absorbance) Detection->ELSD Silica Stationary Phase? ELSD->Silica Amine Amine-Functionalized Silica (Prevents Streaking) Silica->Amine

Workflow for the purification of 3-(hydroxymethyl)azetidine-3-carbonitrile.

Troubleshooting & FAQs

Q1: I am losing my product during the aqueous workup. Standard liquid-liquid extraction (LLE) with ethyl acetate or DCM is yielding <10% recovery. How can I isolate the free base? A1: The low LogP and the presence of both a primary alcohol and a basic amine make this compound highly water-soluble. Standard LLE fails because the thermodynamic equilibrium heavily favors the aqueous phase. Solution: Abandon LLE and utilize Strong Cation Exchange (SCX) chromatography . SCX resins (like propylsulfonic acid-functionalized silica) act as a solid-phase extraction matrix. The highly acidic sulfonic acid groups (pKa < 1) protonate the azetidine nitrogen, covalently "catching" the product as a salt[2]. You can then wash away organic impurities and "release" the pure free base using a methanolic ammonia solution[4]. (See Protocol A below).

Q2: My compound is invisible on standard prep-HPLC and flash chromatography. I only see solvent fronts. What detector should I use? A2: 3-(hydroxymethyl)azetidine-3-carbonitrile lacks aromatic rings or conjugated pi-systems. Therefore, it does not absorb UV light above the cutoff of common solvents (typically 210-220 nm). UV detection is completely blind to it. Solution: You must use an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). ELSD works by nebulizing the column eluent into an aerosol, evaporating the mobile phase in a heated drift tube, and measuring the light scattered by the remaining non-volatile analyte particles[3]. Because the azetidine is non-volatile compared to standard solvents, ELSD will provide a robust, quantitative signal regardless of the molecule's optical properties[5].

Q3: The compound streaks terribly on normal-phase silica gel, resulting in co-elution with impurities and massive peak tailing. How do I fix the peak shape? A3: Standard bare silica gel is populated with acidic silanol groups (Si-OH). The highly basic secondary amine of the azetidine ring (pKa ~10.5) undergoes strong acid-base interactions with these silanols, causing irreversible binding and severe streaking[1]. Solution: Switch your stationary phase to amine-functionalized silica (e.g., KP-NH columns). The amine groups on the silica surface pre-neutralize the silanols, preventing the azetidine from binding tightly. If you must use bare silica, you must passivate the column by adding 1-5% Triethylamine (TEA) or aqueous ammonium hydroxide to your mobile phase (e.g., a gradient of DCM / MeOH / 1% NH4OH)[1].

Experimental Protocols
Protocol A: SCX "Catch and Release" Purification

This is the self-validating gold standard for isolating highly polar, water-soluble basic amines from complex reaction mixtures.

Materials:

  • ISOLUTE® SCX-2 (Propylsulfonic acid) cartridge[2].

  • Methanol (MeOH), HPLC grade.

  • 2.0 M Ammonia in Methanol (NH3/MeOH).

Step-by-Step Methodology:

  • Column Conditioning: Mount the SCX-2 cartridge on a vacuum manifold. Condition the resin by passing 3 column volumes (CV) of pure MeOH through the bed. Do not let the resin dry out.

  • Sample Loading: Dissolve your crude mixture (aqueous or organic) in a minimum amount of MeOH or DCM. If the sample is highly basic, adjust the pH to ~4-5 using dilute acetic acid to ensure the azetidine is fully protonated. Load the sample onto the column at a flow rate of 1-2 mL/min. The azetidine is now "caught" on the resin.

  • Washing (Impurity Removal): Wash the column with 3-5 CV of MeOH, followed by 2 CV of DCM. This removes all non-basic impurities, unreacted electrophiles, and neutral byproducts. Discard the washings.

  • Elution (Product Release): Elute the target compound by passing 3 CV of 2.0 M NH3 in MeOH through the column. The strong base deprotonates the azetidine, breaking the ionic bond and releasing it from the sulfonic acid resin[6]. Collect this fraction.

  • Concentration: Concentrate the eluted fraction under reduced pressure. Critical Note: Keep the water bath temperature below 30°C. Small azetidine free bases can be volatile; excessive heat will result in product loss.

Protocol B: ELSD-Directed Normal Phase Flash Chromatography

Use this protocol when separating the azetidine from other basic impurities that cannot be resolved by SCX.

Materials:

  • Automated Flash Chromatography system equipped with an ELSD[7].

  • Amine-functionalized silica cartridge (e.g., Biotage KP-NH).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).

Step-by-Step Methodology:

  • ELSD Parameter Setup: Set the ELSD drift tube temperature to 40°C-50°C. Because the azetidine has a relatively low molecular weight, setting the temperature too high will evaporate the product along with the solvent[8]. Set the carrier gas (Nitrogen) pressure to the manufacturer's recommendation (typically 30-40 psi).

  • Column Equilibration: Equilibrate the amine-functionalized column with 100% DCM for 3 CV.

  • Sample Loading: Dry-load the crude mixture onto a small amount of Celite or amine-silica, or inject it as a concentrated solution in DCM.

  • Gradient Elution: Run a shallow gradient from 0% to 15% MeOH in DCM over 15 CV. The amine-functionalized silica will ensure sharp, symmetrical peaks without the need for TEA modifiers.

  • Fraction Collection: Set the system to trigger fraction collection based solely on the ELSD signal threshold. Pool the ELSD-positive fractions and concentrate under mild vacuum.

References
  • Current time information in Austin, TX, US. Google Search.
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. Available at:[Link]

  • ISOLUTE® Si-TsOH (SCX-3): Catch and Release Purification of Amines. Biotage. Available at:[Link]

  • Biotage ISOLUTE Si-Propylsulfonic Acid (SCX-2) metal scavenger. Norlab. Available at: [Link]

  • Evaporative Light Scattering Detection (ELSD). Teledyne Labs. Available at:[Link]

  • Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Quercus. Available at:[Link]

  • How to overcome limitations in flash chromatography with an ELSD. Buchi. Available at: [Link]

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2). Biotage. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 3-(Hydroxymethyl)azetidine-3-carbonitrile

Case ID: AZT-CN-OH-001 Status: Active Assigned Specialist: Senior Application Scientist Target Molecule: 3-(hydroxymethyl)azetidine-3-carbonitrile (N-Boc protected precursor: CAS 1228581-13-2) Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AZT-CN-OH-001 Status: Active Assigned Specialist: Senior Application Scientist Target Molecule: 3-(hydroxymethyl)azetidine-3-carbonitrile (N-Boc protected precursor: CAS 1228581-13-2)

Executive Summary

This guide addresses the scalable synthesis of 3-(hydroxymethyl)azetidine-3-carbonitrile , a critical quaternary azetidine building block used in medicinal chemistry (e.g., as a bioisostere for proline or piperidine derivatives). The synthesis poses specific challenges due to the strain of the four-membered ring and the steric congestion at the quaternary C3 center.

The recommended scalable route involves a two-stage workflow :

  • Skeleton Formation: Conversion of commercially available 1-Boc-3-azetidinone to 1-Boc-3-cyanoazetidine.

  • Quaternary Functionalization:

    
    -Alkylation of the nitrile using a formaldehyde equivalent to install the hydroxymethyl group.
    

Module 1: Synthetic Route & Logic

The "Critical Path" Workflow

The following decision tree outlines the validated pathway for synthesis, minimizing ring-strain induced side reactions.

SynthesisWorkflow Start Starting Material: 1-Boc-3-azetidinone Step1 Step 1: Nitrile Formation (TosMIC / t-BuOK) Start->Step1 Van Leusen Reaction Inter1 Intermediate: 1-Boc-3-cyanoazetidine Step1->Inter1 Yield: 60-80% Step2 Step 2: Quaternary Functionalization (LiHMDS / HCHO source) Inter1->Step2 alpha-Lithiation (-78°C) Target Target Product: 1-Boc-3-cyano-3-(hydroxymethyl)azetidine Step2->Target Trapping with HCHO Deprotection Optional Step 3: N-Deprotection (HCl/Dioxane or TFA) Target->Deprotection Acidic Cleavage Final Final Salt: 3-(hydroxymethyl)azetidine-3-carbonitrile HCl Deprotection->Final Salt Formation

Figure 1: Validated synthetic workflow for CAS 1228581-13-2 and its deprotected salt.

Module 2: Detailed Protocols & Troubleshooting

Step 1: Synthesis of 1-Boc-3-cyanoazetidine

Reaction Type: Van Leusen Reductive Nitrilation Reagents: 1-Boc-3-azetidinone, Tosylmethyl isocyanide (TosMIC), Potassium tert-butoxide (


-BuOK).

Protocol Summary:

  • Dissolve 1-Boc-3-azetidinone (1.0 eq) and TosMIC (1.2 eq) in DME (Dimethoxyethane).

  • Cool to 0°C. Add

    
    -BuOK (2.2 eq) portion-wise.
    
  • Allow to warm to room temperature (RT) and stir for 4–16 hours.

  • Note: This reaction converts the ketone directly to the nitrile while preserving the 4-membered ring.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in

-BuOK or solvent.
Use sublimed

-BuOK and anhydrous DME. Perform under strict

atmosphere.
Ring Opening Reaction temperature too high.Maintain 0°C during base addition. Do not exceed 25°C during stirring.
Incomplete Conversion Old TosMIC reagent.Verify TosMIC quality (should be odorless/pale yellow, not dark brown).
Step 2: Hydroxymethylation (The Critical Step)

Reaction Type:


-Lithiation and Aldol-like Trapping
Reagents:  1-Boc-3-cyanoazetidine, LiHMDS (Lithium hexamethyldisilazide), Formaldehyde source (Paraformaldehyde or Benzotriazolylmethanol).

Technical Insight: The C3 proton in 3-cyanoazetidine is acidic (


 in DMSO) but less acidic than linear nitriles due to ring strain. LiHMDS  is preferred over LDA to prevent nucleophilic attack on the nitrile or Boc group.

Protocol:

  • Lithiation: Dissolve 1-Boc-3-cyanoazetidine (1.0 eq) in anhydrous THF. Cool to -78°C .[1][2]

  • Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 mins. Stir for 45 mins at -78°C to ensure complete deprotonation.

  • Trapping:

    • Method A (Gaseous HCHO): Generate monomeric HCHO by heating paraformaldehyde in a separate flask and channeling the gas into the reaction mixture via a cannula (carrier gas:

      
      ).
      
    • Method B (Solid PFA): Add dry paraformaldehyde (5.0 eq) directly to the mixture at -78°C. Allow to warm slowly to RT (depolymerization occurs upon warming).

  • Quench: Add saturated

    
     solution at 0°C.
    

Q&A: Common Pitfalls in Step 2

Q: My reaction mixture turned into a gel/polymer. What happened? A: You likely used too much monomeric formaldehyde or warmed it up too fast. Formaldehyde polymerizes easily.

  • Fix: Use Method A (Gaseous HCHO) for better control, or switch to a "masked" formaldehyde equivalent like 1-(benzotriazol-1-yl)methanol , which releases formaldehyde in situ upon deprotonation.

Q: I see the starting material and a side product, but no target. A: The side product is likely the "self-condensation" dimer of the nitrile or the result of a retro-aldol reaction during workup.

  • Fix: Ensure the quench is performed at 0°C and the pH is neutralized immediately. Do not use strong bases during workup.

Q: Can I use aqueous formalin? A: No. The lithiated intermediate is extremely moisture-sensitive. Aqueous formalin will quench the anion immediately, returning the starting material.

Module 3: Analytical Data & Validation

Expected Data for 1-Boc-3-cyano-3-(hydroxymethyl)azetidine:

PropertyValue / Description
Physical State White to pale yellow solid
Molecular Weight 212.25 g/mol
1H NMR (CDCl3)

1.45 (s, 9H, Boc), 3.90-4.10 (m, 4H, Ring

), 4.20 (s, 2H,

), broad singlet (OH).
Key IR Signals ~2240 cm⁻¹ (C≡N, weak), ~1690 cm⁻¹ (Boc C=O), ~3400 cm⁻¹ (OH).

References

  • Synthesis of 3-Cyanoazetidines (TosMIC Route)

    • Methodology: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114–3118.
    • Application to Azetidines:[2][3][4][5][6][7]

  • Alpha-Alkylation of Azetidine Nitriles

    • Protocol Source: Ji, Y., et al. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.[1] (Demonstrates LiHMDS alkylation of 3-cyanoazetidine).

  • Spiro-Epoxide Alternative Route (Carreira Method)

    • Context: Useful for stereoselective or alternative access via 1-oxa-6-azaspiro[3.3]heptane.
    • Source: Burkhard, J. A., et al. "Synthesis of Azetidines and Pyrrolidines." Organic Letters, 2010.
  • Commercial Building Block Data

    • Compound: tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1228581-13-2).[8]

Sources

Optimization

Azetidine Synthesis &amp; Deprotection: Technical Support Center

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly strained, four-membered nitrogen heterocycles that present unique challenges during synthesis—most notably, their susceptibility to r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly strained, four-membered nitrogen heterocycles that present unique challenges during synthesis—most notably, their susceptibility to ring-opening and racemization during the removal of nitrogen protecting groups.

This guide is engineered for drug development professionals and synthetic chemists, providing a diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating experimental protocols to ensure the structural and stereochemical integrity of your azetidine scaffolds.

Diagnostic Dashboard: Deprotection Strategy

Use the workflow below to determine the optimal deprotection pathway based on your substrate's protecting group and specific sensitivities.

AzetidineTroubleshooting Start Azetidine Deprotection Diagnostic Workflow PG_Boc N-Boc Group Start->PG_Boc PG_Cbz N-Cbz Group Start->PG_Cbz Boc_AcidSens Substrate Acid-Sensitive or Prone to Ring-Opening? PG_Boc->Boc_AcidSens Cbz_Poison Catalyst Poisoning or Sluggish Reaction? PG_Cbz->Cbz_Poison Boc_Chiral Chiral Center at C2/C3? Boc_AcidSens->Boc_Chiral No Sol_Base Protocol A: Base-Promoted (Cs2CO3 / MeOH) Boc_AcidSens->Sol_Base Yes (Avoid Azetidinium) Sol_HCl Protocol B: Salt Precipitation (4N HCl / Dioxane) Boc_Chiral->Sol_HCl Yes (Prevent Azafulvenium) Sol_TFA Standard Acidic (TFA / DCM) Boc_Chiral->Sol_TFA No Sol_TES Protocol C: Transfer Hydrogenation (TES / Pd-C) Cbz_Poison->Sol_TES Yes (In-situ H2 Generation) Sol_H2 Standard Hydrogenolysis (H2 / Pd-C) Cbz_Poison->Sol_H2 No

Diagnostic workflow for selecting azetidine deprotection strategies based on substrate properties.

Knowledge Base: Troubleshooting & FAQs

Q1: Why does my azetidine ring open during standard Boc deprotection with TFA, and how can I prevent it? Causality: Azetidines possess approximately 105 kJ/mol of inherent ring strain[1]. Under strongly acidic conditions like neat trifluoroacetic acid (TFA), the basic azetidine nitrogen (pKa ~11)[2] is rapidly protonated to form an azetidinium ion. This protonation draws electron density away from the adjacent carbons, significantly weakening the C–N bonds. If the ring possesses stabilizing substituents, it can undergo rapid ring-opening via an azafulvenium salt intermediate or direct nucleophilic attack by the solvent[1]. Solution: Shift to a base-promoted deprotection strategy. Refluxing the substrate with cesium carbonate (Cs₂CO₃) in methanol fragments the Boc group via deprotonation of the carbamate nitrogen, leading to the elimination of tert-butanol and decarboxylation. Because no strongly acidic species are generated, the azetidine ring remains completely intact[3]. Alternatively, aqueous phosphoric acid serves as a milder acidic reagent that is well-tolerated by azetidines[4].

Q2: I am observing racemization of my chiral 2,2-disubstituted azetidine during Boc deprotection. What is the mechanism, and how do I retain enantiopurity? Causality: Racemization in chiral azetidines during acidic deprotection is driven by reversible C–N bond cleavage. The acid catalyzes the rapid opening and closing of the azetidine ring via a planar azafulvenium intermediate, which scrambles the stereocenter[1]. Solution: Utilize 4 N HCl in dioxane instead of TFA. The causality behind this choice relies on phase dynamics: the hydrochloride salt of the deprotected azetidine is highly insoluble in dioxane. As the deprotection progresses, the product immediately precipitates out of the reaction mixture. This physical sequestration removes the azetidine from the solution phase, effectively shutting down the reversible ring-opening equilibrium and preserving the enantiomeric ratio[1].

Q3: My Cbz-protected azetidine resists standard hydrogenolysis (H₂ balloon, Pd/C). How can I drive this to completion without using high-pressure reactors? Causality: The secondary amine of the newly deprotected azetidine can strongly coordinate to the palladium surface, acting as a mild catalyst poison. Furthermore, steric hindrance around the azetidine ring can impede the necessary surface interactions between the substrate, the catalyst, and dissolved H₂ gas. Solution: Implement Catalytic Transfer Hydrogenation (CTH) using triethylsilane (TES) and Pd/C. TES reacts with Pd/C to generate molecular hydrogen in situ directly at the catalyst surface. This creates an exceptionally high localized effective concentration of H₂ that easily overcomes steric barriers and mild catalyst poisoning, cleaving the benzyl carbamate efficiently under neutral conditions[5].

Q4: Are there alternative protecting groups if both Boc and Cbz prove too problematic for my highly functionalized azetidine? Solution: Consider the tert-butoxythiocarbonyl (Botc) group. The Botc group is significantly more acid-labile than the standard Boc group. It can be quantitatively removed using very mild acidic conditions or even purely thermal conditions (refluxing ethanol for 12 hours) without causing azetidine ring opening. Additionally, unlike standard alkoxycarbonyls, Botc facilitates α-lithiation if late-stage electrophilic functionalization of the azetidine ring is required[6].

Protocol Vault: Self-Validating Methodologies

Protocol A: Base-Promoted Boc Deprotection (Acid-Free)

Designed for highly acid-sensitive or ring-opening-prone substrates.

  • Setup: Dissolve the N-Boc azetidine in anhydrous methanol to achieve a 0.1 M concentration.

  • Reagent Addition: Add anhydrous Cs₂CO₃ (3.0 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) under an inert atmosphere.

  • Self-Validation Check: Monitor the reaction visually and by TLC. The evolution of CO₂ gas (visible bubbling upon heating) is the mechanistic confirmation that the fragmentation of the tert-butyl carbonate intermediate is actively occurring[3].

  • Workup: After 2–3 hours, cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure to yield the free amine.

Protocol B: Enantioretentive Boc Deprotection via Salt Precipitation

Designed to prevent racemization of chiral azetidines.

  • Setup: Dissolve the chiral N-Boc azetidine in anhydrous 1,4-dioxane (0.2 M) at room temperature.

  • Reagent Addition: Dropwise add 4 N HCl in dioxane (10 equivalents) under vigorous stirring.

  • Self-Validation Check: Within 15–30 minutes, observe the formation of a fine white precipitate. This precipitation is the critical self-validating event confirming that the hydrochloride salt is sequestering from the acidic solution, thereby preventing azafulvenium-mediated racemization[1].

  • Workup: Stir for a total of 2 hours. Add cold diethyl ether to the flask to maximize product precipitation. Filter the solid, wash thoroughly with cold ether, and dry under high vacuum to yield the enantiopure azetidine hydrochloride salt.

Protocol C: Cbz Cleavage via Catalytic Transfer Hydrogenation

Designed to overcome sluggish hydrogenolysis and catalyst poisoning.

  • Setup: Suspend 10% Pd/C (10 mol% Pd relative to substrate) in anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • Substrate Addition: Add the N-Cbz azetidine dissolved in a minimal amount of methanol (final concentration ~0.1 M).

  • Reagent Addition: Slowly add Triethylsilane (TES, 10 equivalents) dropwise over 10 minutes.

  • Self-Validation Check: Mild effervescence should be observed upon TES addition to the Pd/C suspension. This confirms the in situ generation of molecular hydrogen directly at the palladium surface[5].

  • Workup: Stir at room temperature for 1–2 hours. Monitor by LC-MS for the disappearance of the Cbz mass (+134 Da). Filter the catalyst through a Celite plug (do not let the filter cake dry out), wash with methanol, and concentrate the filtrate.

Data Matrix: Comparative Deprotection Metrics

The following table summarizes the quantitative and qualitative outcomes of various azetidine deprotection strategies to aid in rapid decision-making.

Protecting GroupDeprotection ReagentReaction TimeEnantiomeric RetentionRing-Opening RiskKey Mechanistic Advantage
Boc TFA / DCM1–2 hLow (Racemizes)HighStandard, fast cleavage but forms azafulvenium.
Boc 4N HCl / Dioxane2–4 hHigh (>95:5 er)LowSalt precipitation halts reversible ring-opening.
Boc Cs₂CO₃ / MeOH2–3 hHighZeroCompletely avoids acidic protonation of nitrogen.
Cbz H₂ (1 atm) / Pd-C12–24 hHighZeroYields volatile byproducts (toluene, CO₂).
Cbz TES / Pd-C1–2 hHighZeroHigh local H₂ concentration overcomes poisoning.
Botc EtOH (Thermal)12 hHighZeroReagent-free deprotection driven by thermodynamics.

References

  • Title: Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate Source: ChemRxiv URL: [Link]

  • Title: Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recent updates and future perspectives in aziridine synthesis and reactivity Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Azetidine C-H Activation

Welcome to the Technical Support Center for Azetidine C-H Activation. As highly strained four-membered heterocycles, azetidines present unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine C-H Activation. As highly strained four-membered heterocycles, azetidines present unique synthetic challenges. Their inherent ring strain (approximately 26 kcal/mol) makes them highly susceptible to ring-opening side reactions under standard transition-metal catalysis conditions[1].

This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to help researchers optimize palladium-catalyzed directed C(sp3)–H functionalization of azetidine scaffolds.

G Pd Pd(II) Precatalyst (e.g., Pd(OAc)2 + Ligand) Substrate Substrate Coordination (Directing Group Binding) Pd->Substrate CMD Concerted Metalation-Deprotonation C(sp3)-H Cleavage Substrate->CMD AgOAc / Base PdIV Oxidative Addition (Ar-I) Formation of Pd(IV) Species CMD->PdIV Ar-I RedElim Reductive Elimination C-C Bond Formation PdIV->RedElim Product Product Release & Catalyst Regeneration RedElim->Product Product->Pd Recycle

Figure 1: Generalized Pd(II)/Pd(IV) catalytic cycle for directed C(sp3)-H arylation of azetidines.

Troubleshooting Guides & FAQs

Q1: My azetidine substrate undergoes ring-opening during the reaction or during deprotection. How can I prevent this? Causality: Azetidines are prone to C–N bond cleavage due to relief of ring strain. High temperatures (>110 °C) and strongly acidic or reductive deprotection conditions exacerbate this degradation[1]. Solution: Optimize the directing group. Utilizing an N-trifluoroacetyl (N-TFA) directing group is highly recommended. N-TFA effectively coordinates palladium during the C–H activation step but undergoes rapid hydrolysis in mild alkaline solutions. By adding 7.0 N NH₃ in MeOH directly to the crude reaction mixture, you can achieve a one-pot C–H arylation and deprotection sequence, completely bypassing the harsh conditions that destroy the azetidine core[2].

Q2: I am observing competitive intramolecular amination (azetidination) instead of my desired C–H arylation. Why is this happening? Causality: The electronic nature of your aryl iodide coupling partner dictates the reductive elimination pathway from the high-valent Pd(IV) intermediate. Iodoarenes bearing electron-withdrawing groups (e.g., –NO₂, –CN) stabilize the Pd(IV) species in a manner that shifts the preferred reductive elimination from C(sp3)–C(sp2) bond formation (arylation) to C(sp3)–N bond formation (azetidination)[3]. Solution: If C–H arylation is the primary goal, utilize electron-rich aryl iodides. If electron-deficient arenes are strictly required for your target, you must sterically enforce C–C reductive elimination by switching to bulky mono-N-protected amino acid (MPAA) ligands or pyridine-pyridone hybrid ligands[4].

Q3: The C–H activation stalls at low conversion (<30%). How do I optimize catalytic turnover? Causality: Halide poisoning is the most common culprit. When the aryl iodide (Ar–I) undergoes oxidative addition to the Pd(II) metallacycle, iodide is released. Iodide coordinates strongly to palladium, poisoning the catalyst and preventing subsequent cycles. Furthermore, the Concerted Metalation-Deprotonation (CMD) step requires a competent internal base[5]. Solution: Ensure you are using a stoichiometric excess of a halide scavenger, typically Silver Acetate (AgOAc, 2.0 equivalents). The Ag⁺ cation precipitates the inhibitory iodide as AgI, while the acetate anion (OAc⁻) acts as the crucial internal base to abstract the C–H proton during the CMD step[2][5].

Troubleshooting Issue Low Yield in Azetidine C-H Arylation Check1 Is the ring opening? Issue->Check1 Check2 Is azetidination (C-N) competing? Issue->Check2 Check3 Is the reaction stalling early? Issue->Check3 Fix1 Use N-TFA Directing Group Deprotect with NH3/MeOH Check1->Fix1 Yes Fix2 Use Electron-Rich Ar-I Optimize Ligand Check2->Fix2 Yes Fix3 Increase AgOAc to 2.0 eq Ensure Anhydrous DCE Check3->Fix3 Yes

Figure 2: Troubleshooting logic tree for common issues in azetidine C-H functionalization.

Quantitative Data: Optimization Parameters

The following table summarizes the causal effects of key reaction parameters on the yield and chemoselectivity of azetidine C–H activation, derived from optimized literature conditions[2][3][5].

ParameterOptimal ConditionEffect on ReactionMechanistic Causality
Oxidant/Additive AgOAc (2.0 equiv)High Yield / TurnoverScavenges iodide to prevent Pd poisoning; provides acetate for the CMD step.
Directing Group N-TFAHigh Yield, Easy CleavageDirects Pd via coordination; cleaves in mild NH₃/MeOH to prevent ring opening.
Aryl Halide Ar–I (Electron-Rich)Favors Arylation (C–C)Accelerates C–C reductive elimination from the Pd(IV) intermediate.
Aryl Halide Ar–I (Electron-Poor)Favors Azetidination (C–N)Stabilizes Pd(IV), shifting thermodynamic preference to C–N reductive elimination.
Solvent DCE (1.0 M)Optimal Reaction RateBalances the solubility of AgOAc and the thermal stability of the palladacycle at 110 °C.
Ligand (BnO)₂PO₂H (20 mol%)Enhanced RegioselectivityModulates the steric environment around the Pd center to favor specific C(sp3)–H bonds.

Self-Validating Experimental Protocol: Directed C(sp3)–H Arylation

This protocol describes the optimized, step-by-step methodology for the Pd-catalyzed C(sp3)–H arylation of an N-TFA protected azetidine. It includes built-in validation checkpoints to ensure experimental integrity[2].

Reagents Required:

  • N-TFA protected azetidine substrate (1.0 equiv)

  • Aryl iodide (3.0 equiv)

  • Pd(OAc)₂ (10 mol %)

  • Dibenzyl phosphate ligand, (BnO)₂PO₂H (20 mol %)

  • AgOAc (2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Reaction Setup (Glovebox or Schlenk Line): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-TFA azetidine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 10 mol %), (BnO)₂PO₂H (11.1 mg, 20 mol %), and AgOAc (66.8 mg, 2.0 equiv).

  • Solvent & Coupling Partner Addition: Transfer the tube to a fume hood under a positive pressure of N₂. Add the aryl iodide (0.6 mmol, 3.0 equiv) followed by anhydrous DCE (0.2 mL, to achieve a 1.0 M concentration).

    • Validation Checkpoint 1: Before heating, visually inspect the mixture. It should be a heterogeneous suspension due to the AgOAc. Purge the headspace with N₂ for an additional 3 minutes.

  • Catalytic Activation: Seal the tube with a Teflon-lined screw cap and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 24 hours.

    • Validation Checkpoint 2: At 12 hours, cool the reaction briefly, pull a 5 µL aliquot under N₂, filter through a small silica plug with EtOAc, and run TLC (Hexanes/EtOAc 7:3). The appearance of a new, UV-active spot and the consumption of the aryl iodide confirm active catalytic turnover.

  • In-situ Deprotection (Optional): If the free azetidine is desired, cool the reaction mixture to room temperature. Directly add 2.0 mL of 7.0 N NH₃ in MeOH to the crude mixture. Stir at room temperature for 4 hours to cleave the N-TFA group[2].

  • Workup & Quantitative Validation: Filter the crude mixture through a pad of Celite to remove palladium black and silver salts, washing thoroughly with EtOAc (15 mL). Concentrate the filtrate under reduced pressure.

    • Validation Checkpoint 3: Before column chromatography, add a precisely weighed amount of 1,3,5-trimethoxybenzene (e.g., 10.0 mg) to the crude mixture. Dissolve in CDCl₃ and acquire a ¹H NMR spectrum. Integrate the internal standard peak (δ 6.08 ppm) against the product's distinct azetidine ring protons to calculate the exact spectroscopic yield, validating the efficiency of the C–H activation step prior to isolation.

References

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. 2

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. 3

  • Modular, stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids. Proceedings of the National Academy of Sciences (PNAS). 5

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). 1

  • Palladium-Catalyzed C(sp3)–H Bond Functionalization of Aliphatic Amines. University of Cambridge. 4

Sources

Optimization

Technical Support Center: Safe Handling &amp; Disposal of Azetidine Reagents

The following guide serves as a specialized Technical Support Center for researchers working with Azetidine and its derivatives. It is designed to address specific, high-risk scenarios not fully covered in standard Safet...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Azetidine and its derivatives. It is designed to address specific, high-risk scenarios not fully covered in standard Safety Data Sheets (SDS).

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Azetidine (Trimethyleneimine) & Derivatives Risk Profile: High Flammability, Corrosive, Ring-Strain Driven Reactivity

Core Hazard Analysis: The "Spring-Loaded" Ring

User Question: Why is azetidine considered more hazardous than other simple amines like pyrrolidine?

Technical Insight: The primary hazard of azetidine lies in its ring strain , calculated at approximately 26 kcal/mol (109 kJ/mol). Unlike the five-membered pyrrolidine ring (which is relatively stress-free), the four-membered azetidine ring is essentially "spring-loaded."

  • The Consequence: This strain makes the molecule highly susceptible to Ring-Opening Polymerization (ROP) .[1]

  • The Trigger: ROP is often initiated by acids (cationic polymerization) or nucleophiles under specific conditions. This reaction is exothermic ; if it occurs uncontrolled in a storage vessel, it can lead to rapid pressure buildup and rupture.

  • Flash Point: Unsubstituted azetidine has a flash point of -21°C (-6°F) . It can ignite at freezer temperatures if a static spark occurs.

Storage & Stability Troubleshooting

Q: My bottle of Azetidine has developed a yellow tint and a slight precipitate. Is it safe to use?

Status: STOP. Do NOT Use.

Diagnosis: The yellowing and precipitate indicate that autopolymerization has likely initiated.

  • Mechanism: Trace impurities (often acidic or oxidative) or improper storage temperature can catalyze the ring-opening process. The "precipitate" is often oligomeric/polymeric material that is no longer soluble in the monomer.

  • Risk: The presence of polymers suggests the reagent purity is compromised. More importantly, the polymerization process generates heat. If the reaction is accelerating, the bottle may be pressurized.

Corrective Action:

  • Do not shake the bottle (agitation can accelerate reaction/release gas).

  • Visually inspect the septum/cap for bulging.

  • Disposal: Treat this bottle as High-Hazard Waste . Do not attempt to purify. Label it clearly as "Potentially Unstable/Polymerized Azetidine" and contact your EHS officer for immediate pickup.

Q: What are the mandatory storage conditions to prevent this?

Protocol:

  • Temperature: Refrigerate at 0°C – 10°C .

  • Atmosphere: Strictly under Inert Gas (Argon or Nitrogen) . Oxygen promotes degradation.

  • Container: Store in the original manufacturer's bottle (usually dark glass or chemically resistant HDPE).

  • Segregation: Store away from acids . Even acid vapors in a shared corrosives cabinet can initiate polymerization if the seal is imperfect.

Safe Handling & Transfer Protocols

Q: I need to transfer 5 mL of Azetidine. How do I prevent static ignition?

Context: With a flash point of -21°C, azetidine vapor is flammable at all standard lab temperatures.

Step-by-Step Protocol:

  • Engineering Control: Perform all manipulations inside a certified Chemical Fume Hood.

  • Grounding: If transferring from a metal drum or large container, ground and bond the source and receiving vessels.

  • Syringe Technique (Preferred for < 50 mL):

    • Use a glass syringe with a Luer-lock tip (plastic syringes may degrade or leach).

    • Flush the syringe with dry Nitrogen/Argon 3 times before drawing the reagent.

    • Do not pull air into the bottle.[2] Use a balloon or inert gas line to replace the withdrawn volume.

  • PPE Upgrade: Standard nitrile gloves are acceptable for splash protection, but double-gloving is recommended. Wear a flame-resistant lab coat.

Disposal & Quenching Guide (Critical)

Q: Can I pour waste Azetidine into the standard "Organic Solvents" waste drum?

Answer: NO. This is a common cause of waste-container explosions.

The Danger: Standard organic waste drums often contain traces of acids (acetic acid, HCl from workups, etc.) or ketones (acetone).

  • Acid Contact: Instantly initiates violent cationic polymerization of azetidine.

  • Ketone Contact: Can lead to Schiff base formation or other exothermic condensations.

Q: What is the correct Disposal Workflow?

Scenario A: Pure/Expired Reagent

  • Dilution: Dilute the azetidine in a compatible, non-reactive solvent (e.g., Toluene or Hexane) to <10% concentration.

  • Segregation: Pour into a dedicated waste bottle labeled: "Basic Organic Waste – NO ACIDS – Azetidine Contaminated."

  • Disposal: Hand over to waste management as a specific hazardous stream.

Scenario B: Reaction Mixture Quenching If you have a reaction mixture containing unreacted azetidine:

  • Cool: Chill the flask to 0°C.

  • Dilute: Add a non-protic solvent (e.g., THF, Toluene).

  • Quench: Slowly add a dilute proton source (e.g., Methanol or water) dropwise.

    • Note: While protons initiate polymerization, doing this slowly in a dilute, cooled environment allows the ring to open (hydrolyze/solvolyze) to the linear amine (3-aminopropanol derivative) in a controlled manner, rather than polymerizing violently.

  • Check pH: Ensure the final solution is basic or neutral before bottling.

Visualized Workflows

Diagram 1: Storage & Stability Assessment

This workflow guides you through the decision process when retrieving an azetidine reagent from storage.

Azetidine_Storage Start Inspect Azetidine Bottle Check_Cap Is Cap/Septum Bulging? Start->Check_Cap Evacuate CRITICAL: Evacuate Area. Contact EHS (Explosion Risk) Check_Cap->Evacuate Yes (Pressure Buildup) Check_Visual Visual Check: Precipitate or Yellowing? Check_Cap->Check_Visual No Polymer DO NOT USE. Polymerization Initiated. Check_Visual->Polymer Yes (Solids/Color) Check_Temp Was it stored at 0-10°C? Check_Visual->Check_Temp No (Clear Liquid) Waste_Seg Dispose as High-Hazard. Do NOT mix with Acids. Polymer->Waste_Seg Check_Temp->Polymer No (Warm Storage) Use_Safe Safe to Use. Maintain Inert Atmosphere. Check_Temp->Use_Safe Yes

Caption: Decision logic for assessing the safety of stored Azetidine reagents prior to use.

Diagram 2: Waste Disposal Decision Tree

This diagram illustrates the critical segregation required to prevent waste container accidents.

Azetidine_Disposal Waste_Source Azetidine Waste Source Type_Check Waste Type? Waste_Source->Type_Check Pure_Reagent Pure/Expired Reagent Type_Check->Pure_Reagent Reaction_Mix Reaction Mixture Type_Check->Reaction_Mix Spill_Cleanup Spill Cleanup Material Type_Check->Spill_Cleanup Action_Pure Dilute in Toluene/Hexane. Segregate from ACIDS. Pure_Reagent->Action_Pure Action_Mix Cool to 0°C. Controlled Hydrolysis (MeOH/H2O). Reaction_Mix->Action_Mix Action_Spill Use Inert Absorbent (Vermiculite). NO Paper/Sawdust. Spill_Cleanup->Action_Spill Final_Bin Hazardous Waste Stream: BASIC/ORGANIC ONLY Action_Pure->Final_Bin Action_Mix->Final_Bin Action_Spill->Final_Bin

Caption: Protocol for segregating and treating Azetidine waste streams to prevent incompatible reactions.

Key Data Summary

PropertyValueSafety Implication
Flash Point -21°C (-6°F)Ignites easily at room temp. Grounding is mandatory.[3]
Ring Strain ~26 kcal/molHigh potential for exothermic ring-opening/explosion.
Incompatibility Acids, OxidizersViolent Reaction. Never store or dispose with these.
Toxicity Corrosive / ToxicCauses severe skin burns.[3][4][5] Inhalation hazard.[3][5][6][7][8][9][10][11]
PPE (Gloves) Nitrile (Double)Inspect frequently. Remove immediately if splashed.[5][9][11]

References

  • Oregon State University EHS. Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of 3-(Hydroxymethyl)azetidine-3-carbonitrile: A Comparative Guide to 1D vs. 2D NMR Methodologies

Executive Summary The azetidine ring, a strained four-membered saturated heterocycle, is increasingly valuable in medicinal chemistry as a unique building block and as a surrogate for natural amino acids . However, 3-(hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring, a strained four-membered saturated heterocycle, is increasingly valuable in medicinal chemistry as a unique building block and as a surrogate for natural amino acids . However, 3-(hydroxymethyl)azetidine-3-carbonitrile (


) presents a unique analytical challenge: it features a pseudo-symmetric ring with a quaternary stereocenter (C3) bearing two distinct substituents (

and

).

This guide objectively compares 1D and 2D NMR methodologies, providing a self-validating protocol for the unambiguous assignment of its


 and 

spectra. By moving beyond simple 1D acquisition, researchers can resolve complex spin systems and prevent misassignments common in highly substituted small heterocycles.
Methodological Comparison: 1D vs. 2D NMR Approaches

When analyzing highly substituted small heterocycles , relying solely on 1D NMR can lead to ambiguous assignments due to signal overlap and complex spin systems.

  • 1D NMR (

    
     & 
    
    
    
    ):
    Provides a rapid assessment of purity and basic connectivity. However, the diastereotopic nature of the azetidine ring protons (due to the asymmetric substitution at C3) creates an AB spin system that cannot be definitively assigned to specific spatial orientations without further experiments.
  • 2D NMR (HSQC & HMBC): HSQC resolves overlapping proton signals by spreading them across the carbon dimension. HMBC is critical for this molecule, as it bridges the isolated spin systems (the ring protons vs. the hydroxymethyl protons) by showing long-range couplings (

    
    , 
    
    
    
    ) to the quaternary C3 and the nitrile carbon .
  • Solvent Selection (DMSO-

    
     vs. 
    
    
    
    ):
    While
    
    
    is excellent for water-soluble amines, it exchanges the
    
    
    and
    
    
    protons, rendering them invisible. DMSO-
    
    
    is the superior choice here, as it slows proton exchange, allowing the observation of the
    
    
    triplet and
    
    
    broad singlet. These exchangeable protons act as self-validating markers for the intact functional groups.
Experimental Protocols

Trustworthiness requires a self-validating system. The following protocol ensures reproducible acquisition and prevents artifacts.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 3-(hydroxymethyl)azetidine-3-carbonitrile.

  • Dissolve in 0.6 mL of anhydrous DMSO-

    
     (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.
    
  • Transfer to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field inhomogeneities.

Step 2: 1D NMR Acquisition

  • 
     NMR:  Acquire at 298 K on a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16–32 scans.
    
  • 
     NMR:  Acquire using proton decoupling (e.g., zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 s, and acquire 512–1024 scans to ensure adequate signal-to-noise for the quaternary C3 and nitrile carbons.
    

Step 3: 2D NMR Acquisition (HSQC & HMBC)

  • HSQC: Use a phase-sensitive sequence with editing (e.g., hsqcedetgpsisp2.2) to differentiate

    
     (negative phase) from 
    
    
    
    (positive phase). Acquire with 2–4 scans per increment and 256
    
    
    increments.
  • HMBC: Optimize for long-range couplings (typically 8 Hz). Use a sequence with low-pass J-filters to suppress one-bond correlations (e.g., hmbcgplpndqf). Acquire with 4–8 scans per increment and 256–512

    
     increments.
    

NMR_Workflow A Sample Prep (DMSO-d6) B 1D NMR (1H & 13C) A->B C 2D NMR (HSQC & HMBC) B->C Overlap Resolution D Signal Assignment B->D Direct Assignment C->D E Structural Elucidation D->E

Step-by-step experimental workflow for unambiguous NMR spectral assignment.

Data Presentation & Spectral Assignment

The causality behind the chemical shifts is rooted in the molecule's electronic environment. The electron-withdrawing nitrile group heavily deshields the adjacent C3 carbon, while the ring strain of the azetidine pushes the C2/C4 carbons upfield relative to unstrained aliphatic amines.

Table 1:


 and 

NMR Spectral Assignment in DMSO-

Position

Shift (ppm)

Shift (ppm)
Multiplicity & CouplingAssignment Rationale (Causality)
C2 / C4 ~ 52.43.45, 3.65Two doublets (AB system), J ≈ 8.5 HzDiastereotopic ring protons due to C3 asymmetry.

confirmed by HSQC (

).
C3 ~ 33.1-QuaternaryNo HSQC correlation. HMBC correlations from H2/H4 and H5.
C5 (

)
~ 63.53.55Singlet (or doublet if coupled to OH)Deshielded by oxygen. HMBC to C3 and C2/C4.
C6 (

)
~ 121.8-QuaternaryCharacteristic nitrile region. HMBC from H2/H4 and H5.

-5.20Triplet, J ≈ 5.5 HzExchangeable. Couples to C5 protons in anhydrous DMSO-

.

-2.80 - 3.20Broad singletExchangeable. Broadened by quadrupolar relaxation of

.

(Note: Exact chemical shifts may vary slightly depending on sample concentration and exact probe temperature).

Mechanistic Insights: The AB Spin System

A critical point of failure in assigning this molecule is misinterpreting the azetidine ring protons. Because C3 is a pseudo-asymmetric center, the plane of symmetry passing through C2-N1-C4 is broken relative to the top and bottom faces of the ring.

Consequently, the proton on C2 that is cis to the nitrile group resides in a fundamentally different magnetic environment than the proton on C2 that is trans to the nitrile group. This renders the geminal protons diastereotopic . They couple to each other with a characteristic geminal coupling constant (


 ≈ 8.5 Hz), appearing as an AB spin system (two distinct doublets) rather than a single unified singlet.

HMBC_Correlations H_ring H2/H4 (Ring Protons) C3 C3 (Quaternary) H_ring->C3 2J CN C6 (Nitrile) H_ring->CN 3J C_CH2 C5 (-CH2OH Carbon) H_ring->C_CH2 3J H_CH2 H5 (-CH2OH Protons) H_CH2->C3 2J H_CH2->CN 3J C_ring C2/C4 (Ring Carbons) H_CH2->C_ring 3J

Logical mapping of critical 2J and 3J HMBC correlations for structural verification.

References
  • Title: Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

The Azetidine Advantage: A Comparative Guide to 3-Substituted Scaffolds in Medicinal Chemistry

Topic: Structure-activity relationship (SAR) studies of 3-substituted azetidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: Beyond...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of 3-substituted azetidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: Beyond the "Small Pyrrolidine"

In modern drug discovery, the azetidine ring is often viewed merely as a contracted pyrrolidine—a tool to lower lipophilicity (LogD) or reduce molecular weight. This view is reductive and often leads to missed opportunities. As a Senior Application Scientist, I argue that the 3-substituted azetidine is a distinct pharmacophore with a unique vector profile and metabolic signature that distinguishes it from its 5- and 6-membered homologs.

This guide objectively compares 3-substituted azetidines against pyrrolidines and piperidines, focusing on the critical trade-offs between conformational rigidity , metabolic stability , and chemical liability (specifically ring-opening). We move beyond basic synthesis to the causal SAR driving decision-making in lead optimization.

Part 1: Comparative Analysis – The "Goldilocks" Zone of Ring Strain

The azetidine ring possesses a ring strain of ~25–27 kcal/mol , significantly higher than pyrrolidine (~5 kcal/mol) but lower than aziridine.[2] This intermediate strain is the defining feature governing its SAR utility.

Vector Positioning and Conformational Control

Unlike the envelope conformation of pyrrolidine, the azetidine ring exists in a puckered conformation with a low barrier to inversion. However, substitution at the C3 position creates a distinct vector.

Feature3-Substituted Azetidine3-Substituted PyrrolidineImpact on Drug Design
Vector Geometry Substituents at C3 project in a plane bisecting the C2-N-C4 angle.Substituents project off-axis; more flexible envelope puckering.Azetidine offers tighter vector control for projecting warheads into narrow pockets.
Sp3 Character High Fsp3; compact volume.High Fsp3; larger volume.Azetidine improves Ligand Efficiency (LE) by reducing atom count while maintaining projection.
Basicity (pKa) Typically 0.5–1.0 log units lower than pyrrolidine counterparts.Higher basicity.Azetidine is superior for reducing hERG liability and improving permeability (lower % ionized).
The Stability Paradox: Metabolic vs. Chemical

This is the most critical section for the practicing medicinal chemist. While azetidines block oxidative metabolism (blocking the "soft spot" often found on pyrrolidine rings), they introduce a chemical instability risk that is often overlooked until late-stage stability testing.

  • Metabolic Advantage: The strained ring is less prone to P450-mediated oxidation at the

    
    -carbon compared to pyrrolidines.
    
  • Chemical Liability (The "Gotcha"): Electron-deficient N-aryl azetidines, particularly those with pendant nucleophiles (e.g., amides), are susceptible to acid-mediated intramolecular ring opening .[3]

Expert Insight: If your SAR requires an electron-withdrawing group (EWG) on the azetidine nitrogen (e.g., a pyrimidine or pyridine), you must monitor stability at pH < 2. The ring strain facilitates nucleophilic attack, leading to ring cleavage and loss of potency.

Part 2: SAR Deep Dive – 3-Substitution Patterns

Case Study A: 3,3-Difluoroazetidines as Lipophilicity Tuners

The gem-difluoro motif at C3 is a bioisostere for the carbonyl group but without the metabolic liability.

  • Mechanism: The strong electron-withdrawing effect of the fluorines lowers the pKa of the azetidine nitrogen significantly (often to < 6.0), reducing lysosomal trapping and improving oral bioavailability.

  • Comparison:

    • vs. Cyclobutane: Lower lipophilicity due to the nitrogen.

    • vs. 3,3-Difluoropyrrolidine: Smaller molar volume, often resulting in better fit for sterically constrained pockets.

Case Study B: 3-Aryl-3-hydroxyazetidines

Used effectively in Triple Reuptake Inhibitors (TRIs). The hydroxyl group at C3 provides a hydrogen bond donor/acceptor vector perpendicular to the ring, critical for receptor subtype selectivity.

Part 3: Visualizing the Logic

Diagram 1: The Stability Decision Tree

This flowchart guides the decision process when selecting between azetidine and pyrrolidine scaffolds based on electronic requirements.

AzetidineDecisionTree Start Scaffold Selection: Azetidine vs. Pyrrolidine MetabStab Is Metabolic Stability (LLE) the primary driver? Start->MetabStab Azetidine Select Azetidine Scaffold MetabStab->Azetidine Yes (Need lower LogD) Pyrrolidine Select Pyrrolidine Scaffold MetabStab->Pyrrolidine No (Volume needed) CheckEWG Does the N-substituent have strong EWG properties? Azetidine->CheckEWG AcidStab Perform pH 1-2 Stability Assay (Risk of Ring Opening) CheckEWG->AcidStab Yes (e.g., Pyrimidine) Safe Proceed with Azetidine (Monitor pKa) CheckEWG->Safe No (Alkyl/Aryl) AcidStab->Pyrrolidine Unstable (<10 min T1/2) AcidStab->Safe Stable

Caption: Decision logic for navigating the trade-off between metabolic stability and chemical liability in azetidine scaffolds.

Part 4: Experimental Protocols

Protocol 1: Modular Synthesis of 3-Substituted Azetidines

Comparison Note: Unlike pyrrolidines, which are often made via cyclization, 3-substituted azetidines are most efficiently accessed via functionalization of the commercially available 1-Boc-3-azetidinone .

Reagents:

  • 1-Boc-3-azetidinone (1.0 equiv)

  • Organometallic reagent (e.g., Aryl-MgBr or Aryl-Li) (1.2 equiv)

  • Solvent: Anhydrous THF or Et2O

  • Quench: Saturated NH4Cl

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Dissolve 1-Boc-3-azetidinone in anhydrous THF (0.2 M) and cool to -78°C.

    • Why: Low temperature is critical to prevent polymerization of the strained ketone.

  • Nucleophilic Addition: Add the Grignard reagent dropwise over 30 minutes.

    • Observation: The solution may turn slightly yellow.

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench & Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield Expectation: 60–85%.

    • Critical Check: Verify the integrity of the Boc group; strong acids in workup can cleave it prematurely.

Protocol 2: Acid-Mediated Stability Assay (The "Stress Test")

This assay is mandatory for N-heteroaryl azetidines to rule out ring-opening liabilities.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Buffer: 0.1 N HCl (pH ~1.0)

  • Analysis: LC-MS/MS

Procedure:

  • Dilute DMSO stock into 0.1 N HCl to a final concentration of 10 µM.

  • Incubate at 37°C.

  • Sample at t=0, 30 min, 1 h, 4 h, and 24 h.

  • Analysis: Monitor for the disappearance of the parent mass (M+H) and the appearance of the ring-opened hydration product (M+18).

  • Pass Criteria: >95% parent remaining after 4 hours.

Part 5: Representative Data Comparison

The following data summarizes the impact of substituting a pyrrolidine with a 3,3-difluoroazetidine in a hypothetical lead series (based on trends from J. Med. Chem. 2012 and ACS Med. Chem. Lett. 2021).[3][4]

PropertyPyrrolidine Analog3,3-Difluoroazetidine AnalogPerformance Shift
pKa (Basic N) 9.26.4Improved: Reduced lysosomal trapping; better permeation.
LogD (pH 7.4) 2.82.1Improved: Lower lipophilicity improves LLE.
Metabolic Cl (int) 45 µL/min/mg12 µL/min/mgSuperior: Blocked oxidation at

-carbon.
Chemical Stability Stable (pH 1)Stable (pH 1)*Caveat: Stable only if N-substituent is not strongly electron-withdrawing.
hERG IC50 4.5 µM> 30 µMSuperior: Lower pKa reduces cation-pi interactions in the hERG channel.

References

  • Han, Y., et al. (2012).[5][6] "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors." Journal of Medicinal Chemistry.

  • Wager, T. T., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

  • Grimm, J. B., et al. (2017).[7] "A general method to fine-tune fluorophores for live-cell and in vivo imaging."[7] Nature Methods.[7]

  • BenchChem. (2025).[1][8][9] "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development."[9]

Sources

Validation

High-resolution mass spectrometry analysis of 3-(hydroxymethyl)azetidine-3-carbonitrile

This guide provides an in-depth technical evaluation of High-Resolution Mass Spectrometry (HRMS) methodologies for the analysis of 3-(hydroxymethyl)azetidine-3-carbonitrile (CAS: 1153949-11-1). It compares HRMS performan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical evaluation of High-Resolution Mass Spectrometry (HRMS) methodologies for the analysis of 3-(hydroxymethyl)azetidine-3-carbonitrile (CAS: 1153949-11-1). It compares HRMS performance against conventional alternatives (NMR, HPLC-UV, Low-Res MS) to assist researchers in selecting the optimal workflow for impurity profiling and structural confirmation.

Executive Summary: The Analytical Challenge

3-(hydroxymethyl)azetidine-3-carbonitrile is a high-value "privileged scaffold" in medicinal chemistry, widely used to modulate physicochemical properties (solubility, metabolic stability) in JAK inhibitors and other bioactive molecules.

The Problem:

  • High Polarity: The molecule (C5H8N2O) is small and highly polar, making retention on standard C18 columns difficult.

  • Lack of Chromophore: It lacks a strong UV-absorbing motif (e.g., aromatic ring), rendering HPLC-UV/Vis insensitive for trace impurity detection.

  • Strain Instability: The azetidine ring is susceptible to thermal degradation and ring-opening, requiring gentle ionization.

The Solution: This guide validates HILIC-HRMS (Orbitrap/Q-TOF) as the superior analytical platform, offering sub-ppm mass accuracy that distinguishes this scaffold from isobaric degradation products where NMR and Low-Res MS fail.

Technical Comparison: HRMS vs. Alternatives

The following analysis compares the HRMS Workflow against industry-standard alternatives: 1H-NMR (Structural Gold Standard) and Single Quadrupole MS (Routine Monitoring).

Performance Matrix
FeatureHRMS (Orbitrap/Q-TOF) 1H-NMR (600 MHz) Low-Res MS (Single Quad) HPLC-UV (210 nm)
Primary Utility Exact Mass & Impurity IDStructural VerificationRoutine QuantitationPurity (Major Component)
Sensitivity (LOD) Excellent (< 1 ng/mL) Poor (~1 mg/mL)Good (~10 ng/mL)Very Poor (No Chromophore)
Specificity High (< 3 ppm error) High (Isomer distinction)Low (Unit Resolution)Low (Co-elution risk)
Throughput High (5 min run)Low (10-30 min/sample)High (5 min run)High
Impurity ID Formula Confirmation Requires IsolationGuesswork based on MWImpossible for unknowns
Detailed Analysis
A. HRMS (The Superior Choice for Profiling)
  • Mechanism: Uses ESI+ ionization coupled with an electrostatic trap (Orbitrap) or Time-of-Flight detector.

  • Advantage: Provides exact mass (Theoretical [M+H]+: 113.0709). This allows the distinction of the target molecule from potential oxidative impurities (e.g., conversion of -CH2OH to -CHO,

    
     mass -2.0156 Da) which might be ambiguous in low-resolution MS.
    
  • Data Integrity: Capable of detecting ring-opened hydrolysis products that are isobaric or nearly isobaric to other process impurities.

B. 1H-NMR (The Structural Validator)
  • Mechanism: Detects magnetic environments of protons.[1]

  • Limitation: While NMR confirms the regiochemistry (e.g., ensuring the nitrile and hydroxymethyl are at the 3-position), it cannot detect impurities below 0.5-1% without excessive scan times. It is non-destructive but impractical for high-throughput QC.

C. Low-Resolution MS (The Routine Workhorse)
  • Mechanism: Quadrupole mass filtering.

  • Limitation: It reports "nominal mass" (m/z 113). It cannot distinguish the target (C5H8N2O, m/z 113.07) from a contaminant like C6H11NO (m/z 113.08) effectively.

Experimental Protocol: Self-Validating HRMS Workflow

This protocol is designed to be self-validating : the presence of specific fragment ions confirms the intact azetidine ring structure, ensuring the method is not detecting a degraded ring-opened artifact.

A. Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 95:5 Acetonitrile:Water (v/v) containing 10 mM Ammonium Formate.

    • Reasoning: High organic content is required for HILIC retention. Ammonium formate buffers pH (~3.0) to protonate the amine for ESI+ sensitivity without inducing ring hydrolysis.

  • Concentration: Dilute to 1 µg/mL for full-scan MS; 10 µg/mL for MS/MS fragmentation studies.

B. Chromatographic Conditions (HILIC)

Standard C18 columns fail to retain this polar molecule (LogP < 0).

  • Column: ZIC-pHILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 10 minutes.

    • Causality: Starting at high organic forces the polar azetidine to partition into the water-enriched layer on the HILIC stationary phase, ensuring sharp peak shape.

C. Mass Spectrometry Parameters (Orbitrap Example)
  • Ionization: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 275 °C (Keep <300 °C to prevent thermal ring opening).

  • Resolution: 60,000 @ m/z 200.

  • Scan Range: m/z 50 – 300.

Structural Confirmation & Fragmentation Analysis[2][3][4]

Understanding the fragmentation is critical for distinguishing the intact molecule from impurities.

Theoretical Exact Mass (Protonated, [M+H]+):

  • Formula: C5H9N2O+

  • Calculated Mass: 113.0709

Proposed Fragmentation Pathway (MS/MS)

The fragmentation pattern is dominated by ring strain release and neutral losses of water and nitrile groups.

  • Precursor: m/z 113.0709

  • Fragment 1 (Loss of H2O): m/z 95.0604. The hydroxyl group is labile; protonation leads to rapid water loss, forming a stabilized cation.

  • Fragment 2 (Ring Opening/Nitrile Loss): m/z 68.0500. Cleavage of the strained azetidine ring often results in the loss of HCN or C2H4 fragments.

Visualization: Fragmentation Logic

FragmentationPathway cluster_legend Pathway Logic Parent Parent Ion [M+H]+ m/z 113.0709 (Intact Azetidine) WaterLoss Fragment 1 [M+H - H2O]+ m/z 95.0604 (Dehydration) Parent->WaterLoss Neutral Loss (-18.01 Da) RingOpen Fragment 2 [Ring Cleavage] m/z ~68.05 (Loss of HCN/C2H3) WaterLoss->RingOpen Ring Strain Release (-27 Da) desc 1. Protonation on -OH or Ring N 2. Rapid water elimination (common in alcohols) 3. Azetidine ring scission (strain relief)

Figure 1: Proposed MS/MS fragmentation pathway for 3-(hydroxymethyl)azetidine-3-carbonitrile. The detection of m/z 95.06 confirms the presence of the hydroxymethyl group, while subsequent fragmentation validates the ring structure.

Analytical Workflow Diagram

The following diagram outlines the decision process for analyzing this molecule, emphasizing the "Self-Validating" checkpoints.

Workflow Start Sample: 3-(hydroxymethyl) azetidine-3-carbonitrile Prep Dilute in 95% ACN (HILIC Compatible) Start->Prep LC HILIC Separation (ZIC-pHILIC) Prep->LC MS HRMS Full Scan (m/z 113.0709) LC->MS Check1 Mass Error < 5ppm? MS->Check1 MS2 Data Dependent MS/MS Check1->MS2 Yes Fail REJECT / RE-OPTIMIZE Check1->Fail No (Impurity) Check2 Fragment m/z 95.06? MS2->Check2 Result CONFIRMED IDENTITY Check2->Result Yes Check2->Fail No (Isobar)

Figure 2: Analytical workflow ensuring specificity through sequential mass accuracy and fragmentation checkpoints.

Conclusion

For the analysis of 3-(hydroxymethyl)azetidine-3-carbonitrile , HILIC-HRMS is the recommended methodology over NMR and Low-Res MS.

  • Why: It is the only method that combines the sensitivity required for trace impurity profiling with the specificity (exact mass) needed to rule out isobaric degradation products common to strained azetidine rings.

  • Key Takeaway: Researchers must utilize HILIC chromatography to retain this polar scaffold; standard Reverse Phase (C18) methods will result in elution at the void volume, compromising quantitation and identification.

References

  • PubChem. (n.d.). Compound Summary: Azetidine-3-carbonitrile derivatives. National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines. Chemical Communications. Retrieved March 3, 2026, from [Link]

Sources

Comparative

X-ray crystallography to confirm stereochemistry of azetidine derivatives

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives The Azetidine Conundrum: Why Standard NMR Fails In medicinal chemistry, the azetidine ring has emerged as a high-value bioisostere for gem-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

The Azetidine Conundrum: Why Standard NMR Fails

In medicinal chemistry, the azetidine ring has emerged as a high-value bioisostere for gem-dimethyl groups or carbonyls, offering improved metabolic stability and favorable vector orientation. However, for the structural chemist, azetidine derivatives present a notorious stereochemical challenge.

Unlike stable cyclohexane chairs or planar aromatics, the four-membered azetidine ring exhibits a "puckering" or "butterfly" motion. The ring flips between two puckered conformations with an energy barrier low enough (approx. 1.3 kcal/mol) that, at room temperature, NMR signals are often averaged.

The Analytical Gap:

  • Vicinal Coupling Failure: The Karplus equation, reliable for 6-membered rings, breaks down here. The dihedral angles in cis- and trans-2,3-disubstituted azetidines can result in overlapping

    
     coupling constants (typically 6–9 Hz for both), rendering relative stereochemistry ambiguous.
    
  • NOE Averaging: The rapid ring inversion averages Nuclear Overhauser Effect (NOE) signals, often showing "ghost" correlations that suggest spatial proximity where none exists in the dominant conformer.

For drug candidates where enantiopurity dictates efficacy (e.g., distinguishing between a eutomer and distomer), relying solely on NMR is a high-risk strategy. Single Crystal X-ray Diffraction (SC-XRD) remains the only absolute method to confirm stereochemistry without derivatization-based assumptions.

Comparative Methodology: Selecting the Right Tool

The following matrix compares the three primary methods for assigning azetidine stereochemistry.

Table 1: Stereochemical Assignment Selection Matrix
FeatureSC-XRD (Gold Standard) NMR (NOESY/ROESY) VCD (Vibrational Circular Dichroism)
Primary Output 3D Electron Density MapRelative inter-proton distancesIR absorbance differential (

)
Stereo Confidence Absolute (99.9%)Relative (Ambiguous for strained rings)Absolute (High, but model-dependent)
Sample State Single Crystal (Solid)SolutionSolution (High Conc.)
Sample Req. < 0.1 mg (if crystal exists)2–10 mg5–20 mg
Throughput Low (Bottleneck: Crystallization)HighMedium
Key Limitation Requires crystalline solidRing puckering averages signalsRequires heavy DFT computation
Best For Final confirmation of lead compounds Initial screening of crude reaction mixturesOily intermediates that refuse to crystallize

Decision Pathway: The Stereochemistry Workflow

Do not default to X-ray immediately. Use this logic flow to optimize resources.

Azetidine_Workflow Start Start: Azetidine Derivative Stereochem Unknown StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Oil Oil / Gum StateCheck->Oil NMR_Check Run NOESY/ROESY Are signals distinct? Solid->NMR_Check Powder/Amorphous XRD SC-XRD Analysis Solid->XRD High Quality Crystal Oil->NMR_Check Ambiguous Ambiguous Signals (Ring Puckering) NMR_Check->Ambiguous No Clear Clear Signals NMR_Check->Clear Yes Salt_Screen Salt Screen (HCl, HBr, TsOH) Ambiguous->Salt_Screen Result Stereochemistry Assigned Clear->Result Relative Config Only Crystallize Vapor Diffusion Attempt Salt_Screen->Crystallize Crystallize->XRD Success VCD VCD + DFT Calculation Crystallize->VCD Failure (Remains Oil) XRD->Result Absolute Config VCD->Result Absolute Config

Figure 1: Decision tree for assigning stereochemistry in strained ring systems.

Technical Deep Dive: SC-XRD for Light-Atom Molecules

Azetidines are typically "light-atom" structures (C, H, N, O). This poses a specific challenge for X-ray crystallography: Anomalous Dispersion .

To determine absolute configuration (R vs. S), the diffraction experiment relies on the breakdown of Friedel's Law, where the intensity of reflection ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 differs from 

. This difference is negligible for light atoms using standard Molybdenum (Mo) radiation.
The Flack Parameter Strategy

The Flack parameter (


) is the metric for enantiopurity.[1]
  • 
    : Correct absolute structure.
    
  • 
    : Inverted structure (wrong enantiomer).
    
  • 
    : Racemic twin or ambiguous.
    

Critical Protocol for Azetidines:

  • Radiation Source: Use Copper (Cu K

    
    )  radiation rather than Molybdenum. Cu radiation interacts more strongly with light atoms, enhancing the anomalous signal.
    
  • Heavy Atom Derivatization: If the azetidine is a free base oil, do not just make a hydrochloride salt.

    • Recommendation: Form a Hydrobromide (HBr) or p-Toluenesulfonate (TsOH) salt.

    • Reasoning: The Bromine or Sulfur atom acts as a "heavy" anchor. It significantly increases the anomalous scattering signal, allowing the Flack parameter to converge to

      
       with high confidence, even with Mo radiation.
      

Experimental Protocol: The "Oily Azetidine" Workflow

Azetidine free bases are frequently oils. The following protocol uses Vapor Diffusion to grow X-ray quality crystals from milligram-scale oily samples.

Phase 1: Salt Formation (The "Heavy" Anchor)
  • Reagents: 4-Bromobenzoic acid (preferred for co-crystallization) or Hydrobromic acid (48% aq).

  • Procedure:

    • Dissolve 5–10 mg of azetidine oil in minimal THF or Diethyl Ether.

    • Add 1.0 equivalent of the acid.

    • Evaporate solvent. If a solid forms, proceed to recrystallization. If oil persists, proceed to Phase 2.

Phase 2: Vapor Diffusion Crystallization

This method is superior to evaporation because it occurs slowly, minimizing defects.

Materials:

  • Small vial (GC vial or 1.5 mL insert).

  • Large vial (20 mL scintillation vial).

  • Solvent A (Good solvent): Methanol or Ethanol.

  • Solvent B (Antisolvent): Diethyl Ether or Pentane.

Step-by-Step:

  • Inner Vial: Dissolve the azetidine salt in the minimum amount of Solvent A needed to make a clear solution. Place this open vial inside the larger vial.

  • Outer Vial: Add Solvent B to the large vial. The level of Solvent B must be below the rim of the inner vial (approx. 2–3 mL).

  • Equilibration: Cap the large vial tightly.

  • Mechanism: Solvent B (volatile antisolvent) vaporizes and diffuses into Solvent A. This slowly reduces the solubility of the azetidine salt, forcing ordered crystal growth.

  • Timeline: Check after 24–48 hours. Look for birefringence (glowing crystals) under a polarizing microscope.

Vapor_Diffusion cluster_setup Vapor Diffusion Setup Step1 Inner Vial: Sample + Good Solvent (MeOH) Step3 Sealed Environment: Slow Diffusion Step1->Step3 Place Inside Step2 Outer Vial: Antisolvent (Et2O) Step2->Step3 Vapor Transfer

Figure 2: Schematic of the vapor diffusion chamber. The antisolvent (red) diffuses into the sample solution (blue), slowly inducing supersaturation.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. OlexSys Glossary & MDPI Reviews.

  • Stephens, P. J., et al. (2008). Structural determination of chiral drugs: X-ray crystallography vs vibrational circular dichroism. Chirality, 20(5), 643-663.

  • Lachicotte, R. J. (2023).[2] How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.

  • BenchChem Tech Support. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. BenchChem Technical Guides.

Sources

Validation

Comparative Efficacy of Synthetic Routes to 3-Functionalized Azetidines: A Guide for Drug Development

Executive Summary The azetidine scaffold has emerged as a privileged bioisostere in modern medicinal chemistry. By replacing metabolically labile morpholine or piperidine rings with azetidines, drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine scaffold has emerged as a privileged bioisostere in modern medicinal chemistry. By replacing metabolically labile morpholine or piperidine rings with azetidines, drug development professionals can increase the sp³-character (Fsp³) of a molecule, thereby improving aqueous solubility, modulating pKa, and enhancing metabolic stability. However, the functionalization of the C3-position presents significant synthetic challenges. The inherent ring strain (~26 kcal/mol) and puckered conformation of the four-membered ring often lead to competing side reactions, such as ring-opening or E2 elimination, when traditional synthetic methods are applied.

This guide objectively compares the efficacy, mechanistic causality, and scalability of three primary synthetic routes to 3-functionalized azetidines: Classical Nucleophilic Substitution (SN2) , Strain-Release via 1-Azabicyclo[1.1.0]butane (ABB) , and Photoredox/Nickel Dual Catalysis .

Mechanistic Overview and Strategic Divergence

The choice of synthetic route dictates the tolerated functional groups and the types of bonds that can be formed at the C3 position. Understanding the causality behind why certain reactions fail is critical for rational route selection.

Route A: Classical Nucleophilic Substitution (SN2)

The most direct approach involves the displacement of a leaving group (e.g., iodide, mesylate) at the C3 position of an N-protected azetidine.

  • The Causality of Failure: While effective for highly nucleophilic, non-basic heteroatoms (like thiols or azides), this route often fails with carbon nucleophiles (e.g., Grignard reagents). The puckered conformation of the azetidine ring creates severe transannular steric hindrance. When a basic nucleophile encounters this steric wall, the activation energy for proton abstraction becomes lower than that for backside attack, resulting in rapid E2 elimination to form azetines [1].

Route B: Strain-Release via 1-Azabicyclo[1.1.0]butane (ABB)

To overcome the limitations of SN2, the strain-release approach utilizes 3-iodoazetidine as a precursor to generate a highly strained bicyclic intermediate, 1-azabicyclo[1.1.0]butane (ABB).

  • The Causality of Success: Treatment with a strong base deprotonates the C3 position, expelling the iodide to form the ABB core. This intermediate possesses a massive ring strain (~65 kcal/mol). This strain acts as a "thermodynamic spring." When a nucleophile attacks the bridgehead carbon, the central C–N bond cleaves, releasing the strain and driving the reaction forward with exceptional kinetic efficiency. Recent breakthroughs utilizing Hexafluoroisopropanol (HFIP) as a hydrogen-bond donor have enabled the catalytic ring-opening of ABBs with complex indoles and anilines, yielding C3-quaternary azetidines [2].

G A 3-Iodoazetidine B Classical SN2 A->B Direct Attack D Strain-Release (ABB) A->D Deprotonation C E2 Elimination B->C Steric Clash E 1-Azabicyclo[1.1.0]butane D->E -HI F Nucleophilic Attack E->F Nu- / Acid G 3-Functionalized Azetidine F->G Strain Relief

Mechanistic divergence: Classical SN2 vs. Strain-Release (ABB) pathways.

Route C: Photoredox / Nickel Dual Catalysis

For the direct arylation of the C3 position (forming C(sp³)–C(sp²) bonds), transition-metal cross-coupling is desired. However, classical Pd/Ni catalysis fails because the intermediate azetidinyl-metal species undergoes rapid β-hydride elimination.

  • The Causality of Success: Dual photoredox/nickel catalysis bypasses this closed-shell pathway. Visible light excitation of a photocatalyst (e.g., Ir or Ru complexes) enables a Single Electron Transfer (SET) event, generating a neutral C3-azetidinyl radical. This radical is immune to β-hydride elimination and is rapidly captured by a Ni(II) complex, followed by reductive elimination to forge the cross-coupled product [3].

G PC Photocatalyst Excitation Radical Azetidinyl Radical PC->Radical Single Electron Transfer Ni_Cycle Ni Catalytic Cycle Radical->Ni_Cycle Radical Capture CrossCoupling C(sp3)-C(sp2) Bond Ni_Cycle->CrossCoupling Reductive Elimination CrossCoupling->PC Catalyst Regeneration

Photoredox/Nickel dual catalytic cycle for C3-azetidine cross-coupling.

Quantitative Data Comparison

The following table summarizes the experimental efficacy of each route based on recent literature yields and scope limitations.

Synthetic RoutePrimary Bond FormedTypical Yield RangeFunctional Group ToleranceScalability & Operational Complexity
Classical SN2 C–S, C–N, C–O40% – 85%Low: Basic nucleophiles cause E2 elimination; bulky nucleophiles fail.High: Simple batch processing; highly scalable.
Strain-Release (ABB) C–C, C–N, C–O65% – 95%High: Tolerates complex heterocycles, indoles, and anilines [2].Moderate-High: Requires strong bases at low temps (-78 °C) for ABB generation.
Photoredox / Ni Catalysis C–C (Aryl/Alkyl)50% – 90%Very High: Tolerates protic groups, unprotected amines, and complex APIs [3].Moderate: Requires specialized photochemical setups and rigorous degassing.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols represent self-validating systems for the two most advanced functionalization strategies.

Protocol A: HFIP-Assisted Strain-Release Synthesis of C3-Quaternary Indole-Azetidines

Adapted from Tyagi et al. for the synthesis of complex bioisosteres [2].

  • ABB Generation: In a flame-dried Schlenk flask under argon, dissolve N-Boc-3-iodoazetidine (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL, 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Spring-Loading (Deprotonation): Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 5 minutes. Stir for 30 minutes at -78 °C. Causality note: The base selectively deprotonates the C3 position, triggering the intramolecular displacement of iodide to form the highly strained ABB intermediate.

  • Nucleophile Addition: Add the indole nucleophile (1.2 equiv) followed immediately by Hexafluoroisopropanol (HFIP, 2.0 equiv).

  • Catalytic Ring Opening: Add a catalytic amount of Brønsted acid (e.g., Trifluoroacetic acid, 10 mol%). Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 12 hours. Causality note: HFIP acts as a strong hydrogen-bond donor, polarizing the ABB C–N bond and lowering the activation barrier for nucleophilic attack without fully protonating (and degrading) the nitrogen.

  • Validation & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 10 mL). Dry over Na₂SO₄ and concentrate. Self-Validation: Analyze the crude mixture via ¹H-NMR. Successful conversion is indicated by the complete disappearance of the highly shielded ABB bridgehead protons (~1.5 ppm) and the emergence of C3-quaternary azetidine signals.

Protocol B: Photoredox/Nickel Dual-Catalyzed C3-Arylation

Standardized protocol for C(sp³)–C(sp²) cross-coupling [3].

  • Catalyst Preparation: Inside an argon-filled glovebox, charge a 20 mL reaction vial with the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1.0 mol%), NiCl2·glyme (5.0 mol%), and the ligand dtbbpy (5.0 mol%).

  • Reagent Addition: Add the aryl bromide (1.0 equiv, 0.5 mmol), N-Boc-3-iodoazetidine (1.5 equiv, 0.75 mmol), and anhydrous K₂HPO₄ (2.0 equiv).

  • Solvent & Sealing: Suspend the solid mixture in anhydrous DMA (5.0 mL, 0.1 M). Seal the vial with a Teflon-lined septum cap and remove it from the glovebox.

  • Irradiation: Irradiate the stirring mixture with a 34 W Blue LED lamp (λ = 440 nm) at room temperature for 24 hours. Critical Causality Note: A cooling fan MUST be used to maintain ambient temperature. Thermal background reactions will lead to homocoupling of the aryl bromide and reduction of the azetidinyl radical.

  • Validation & Workup: Dilute the mixture with water (10 mL) and extract with MTBE (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Self-Validation: Perform GC-MS or LC-MS on the crude mixture. The presence of the cross-coupled mass confirms the successful interception of the radical, validating the suppression of the reduced azetidine byproduct.

Strategic Recommendations

  • For simple heteroatom functionalization (thiols, azides): Utilize Route A (Classical SN2) . It is highly scalable and cost-effective, provided the nucleophile is non-basic.

  • For C3-quaternary centers or bulky amine/alkoxide additions: Utilize Route B (Strain-Release ABB) . The thermodynamic driving force of the ~65 kcal/mol strain relief cleanly overcomes the transannular steric hindrance that plagues SN2 reactions.

  • For late-stage C3-arylation in complex APIs: Utilize Route C (Photoredox/Ni Dual Catalysis) . The radical-mediated pathway ensures high functional group tolerance and completely avoids the β-hydride elimination issues inherent to standard cross-coupling.

References

  • Cannillo, D., Colella, M., Musci, P., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(20), 13943-13954. URL:[Link]

  • Tyagi, A., Dutta, T., & Panda, S. (2025). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. Nature Communications, 16, 8679. URL:[Link]

  • Huang, L., Zhu, C., Yi, L., Yue, H., Kancherla, R., & Rueping, M. (2020). Cascade Cross-Coupling of Dienes: Photoredox and Nickel Dual Catalysis. Angewandte Chemie International Edition, 59(1), 457-464. URL:[Link]

Comparative

Technical Guide: Validating Azetidine-Based Inhibitors in Early Discovery

Topic: Validation of In Vitro Assay Results for Azetidine-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Azetidine Adv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of In Vitro Assay Results for Azetidine-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Azetidine Advantage

In modern medicinal chemistry, the azetidine scaffold (a saturated four-membered nitrogen heterocycle) has emerged as a superior bioisostere to the traditional pyrrolidine and piperidine rings.[1][2] While thermodynamically strained (


26 kcal/mol), azetidines offer a critical advantage: conformational rigidity combined with reduced lipophilicity .

Replacing a six-membered piperidine with a four-membered azetidine often lowers the LogD and reduces the number of rotatable bonds, directly enhancing Lipophilic Ligand Efficiency (LLE) . However, this structural contraction introduces unique assay challenges, particularly regarding chemical stability and off-target reactivity.

This guide provides a validated framework for benchmarking azetidine-based inhibitors, using Monoacylglycerol Lipase (MAGL) inhibitors as a primary case study to demonstrate performance against standard piperidine alternatives.

Comparative Analysis: Azetidine vs. Piperidine Scaffolds[2][3][4]

The following data synthesizes structure-activity relationship (SAR) trends observed in recent MAGL inhibitor campaigns (e.g., Bioorg. Med. Chem. Lett. 2020 and J. Med. Chem. 2021).[3][4]

Table 1: Physicochemical & Potency Benchmarking
FeaturePiperidine Scaffold (Baseline)Azetidine Scaffold (Optimized)Impact on Drug Design
Structure 6-membered ring (Chair conformation)4-membered ring (Puckered/Planar)Azetidine reduces molecular volume and steric clash.
Lipophilicity (cLogP) High (Baseline)Lower (-0.5 to -1.0 log units) Lower LogP improves solubility and reduces promiscuous binding.
Basicity (

)
~11.0~10.0 - 10.5 Increased

-character of N lone pair lowers

, improving permeability.
Metabolic Stability (

)
Moderate (Oxidation prone)High Reduced lipophilicity lowers metabolic clearance in microsomes.
Potency (

)
< 10 nM (High)< 10 nM (High)Maintenance of potency despite size reduction is the key success metric.
Ligand Efficiency (LLE) Moderate (< 5.0)High (> 5.5) Azetidine is the scaffold of choice for maximizing LLE.
Mechanistic Insight: The "Gem-Dimethyl" Effect equivalent

The azetidine ring restricts the conformational space of the attached substituents more strictly than a pyrrolidine or piperidine. In the context of MAGL inhibition, this rigid vector positioning allows the inhibitor to span the active site channel without incurring the entropic penalty seen in flexible open-chain amines.

Experimental Validation Protocols

To validate azetidine inhibitors, you must prove two things: Potency (comparable to standards) and Mechanism of Action (specifically, reversibility, as azetidines can sometimes be electrophilic).

Protocol A: Fluorescence-Based Enzymatic Inhibition Assay (MAGL)

Objective: Determine


 values with high Z' factors to ensure data reliability.

Reagents:

  • Enzyme: Recombinant Human MAGL (HEK293 expressed).

  • Substrate: 4-nitrophenylacetate (4-NPA) or Arachidonoyl-1-thio-glycerol (with ThioGlo detection).

  • Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.1% BSA, 0.01% Triton X-100.

Workflow:

  • Preparation: Dilute azetidine compounds in DMSO (10-point dose-response, 1:3 serial dilution). Final DMSO concentration must be <1% to prevent enzyme denaturation.

  • Incubation: Incubate compound + MAGL enzyme for 15 minutes at Room Temperature (RT). Critical Step: This pre-incubation allows slow-binding inhibitors to reach equilibrium.

  • Reaction Start: Add Substrate (

    
     concentration).
    
  • Measurement: Monitor fluorescence (Ex/Em optimized for probe) kinetically for 20 minutes.

  • Analysis: Calculate slope (RFU/min) for the linear portion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Self-Validating Check:

  • Z-Factor: Must be > 0.5.

  • Hill Slope: Monitor for slopes > 1.5 or < 0.5, which indicate aggregation or promiscuity—common false positives in hydrophobic azetidine analogs.

Protocol B: Jump Dilution Assay (Reversibility Check)

Objective: Distinguish between reversible binding (desired for safety) and covalent modification (common with strained rings).

Rationale: Azetidine rings are strained.[1][2][5] If the inhibitor contains a leaving group (e.g., a urea or carbamate), the enzyme might attack the ring, leading to irreversible covalent inhibition.

Workflow:

  • High Concentration Incubation: Incubate Enzyme + Inhibitor at 100x

    
     for 60 minutes (near 100% inhibition).
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.

  • Recovery Monitoring: Measure enzymatic activity immediately.

    • Reversible Inhibitor: Activity recovers rapidly as the inhibitor dissociates (

      
      ).
      
    • Irreversible Inhibitor: Activity remains near 0% (enzyme is permanently inactivated).

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process for validating these scaffolds.

Diagram 1: Assay Validation Workflow

This workflow ensures that the potency data generated is free from artifacts (aggregation, fluorescence interference) before moving to mechanism studies.

AssayValidation Start Compound Library (Azetidine Analogs) PrimaryAssay Primary Screen (Single Point @ 10µM) Start->PrimaryAssay DoseResponse Dose Response (10-pt IC50) PrimaryAssay->DoseResponse >50% Inhibition HillSlopeCheck Check Hill Slope (0.8 < nH < 1.2) DoseResponse->HillSlopeCheck Aggregation Exclude: Aggregator/Artifact HillSlopeCheck->Aggregation Fail JumpDilution Jump Dilution Assay (Reversibility) HillSlopeCheck->JumpDilution Pass Mechanism Define Mechanism: Reversible vs Covalent JumpDilution->Mechanism

Caption: Logical flow for filtering assay artifacts and determining binding mechanism.

Diagram 2: Scaffold Selection Strategy (SAR)

Why choose Azetidine? This decision tree highlights the specific medicinal chemistry triggers that lead to this scaffold.

SAR_Logic Lead Hit Compound (Piperidine Core) Problem Issue: High LogD / Low Solubility Lead->Problem ADME Profiling Strategy Strategy: Ring Contraction Problem->Strategy Azetidine Azetidine Analog Strategy->Azetidine Replace C6 with C4 Result Outcome: Lower LogD Maintained Potency Azetidine->Result Validated

Caption: Medicinal chemistry decision tree for scaffold hopping from Piperidine to Azetidine.

References

  • Zhu, B., et al. (2020).[6] "The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors."[6][7][8] Bioorganic & Medicinal Chemistry Letters, 30(14), 127243.[6][7] [Link]

  • Sato, K., et al. (2021). "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety." Journal of Medicinal Chemistry, 64(15), 11090–11113. [Link]

  • Coussens, N. P., et al. (2018). "Assay Guidance Manual: Assay Validation." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Validation

The Azetidine Advantage: A Pharmacokinetic &amp; Physicochemical Comparison Guide

Topic: Pharmacokinetic Property Comparison: Azetidine vs. Pyrrolidine and Piperidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.[1] [2] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacokinetic Property Comparison: Azetidine vs. Pyrrolidine and Piperidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.[1]

[2]

Executive Summary: The "Goldilocks" Heterocycle

In the optimization of drug candidates, saturated N-heterocycles are ubiquitous scaffolds. While piperidine (6-membered) and pyrrolidine (5-membered) rings have historically dominated, the azetidine (4-membered) ring has emerged as a strategic bioisostere.[1]

This guide objectively compares azetidine against its larger counterparts.[1][2] The central thesis is that azetidine offers a unique "Metabolic Shielding" effect—blocking oxidative N-dealkylation due to geometric constraints—while simultaneously lowering lipophilicity (LogP) to improve solubility without sacrificing basicity.[1]

Physicochemical Landscape: The Data

The choice of ring size fundamentally alters the physicochemical baseline of the molecule.[2] Below is a comparative dataset for the unsubstituted saturated heterocycles.

Table 1: Comparative Physicochemical Properties[1][2][3]
PropertyAzetidine (4-Ring)Pyrrolidine (5-Ring)Piperidine (6-Ring)Implication for Drug Design
Ring Strain (kcal/mol) ~26.0~6.0~0.0High strain in azetidine alters metabolic susceptibility and conformation.[1]
Basicity (pKa) 11.2911.3111.12All are strong bases.[1] Azetidine maintains high basicity despite ring strain, ensuring lysosomal trapping/solubility.[1]
Lipophilicity (LogP) 0.14 0.871.19Critical Differentiator: Azetidine significantly lowers LogP, enhancing aqueous solubility.[1]
C-N-C Angle ~90°~109°~110°Azetidine's constrained angle changes the vector of substituents, potentially altering target binding.
Ligand Efficiency (LE) HighModerateModerateLower molecular weight (MW) and lipophilicity often yield superior LE scores.[1]

Expert Insight: Note that while the pKa values are similar, the LogP drop from piperidine to azetidine (~1 log unit) is the primary driver for using azetidine to fix solubility issues in lead optimization.

Pharmacokinetic Performance: Mechanisms & Data

Metabolic Stability: The "Anti-Dealkylation" Effect

A common liability of piperidine and pyrrolidine rings is rapid oxidative N-dealkylation or alpha-carbon oxidation by CYP450 enzymes. Azetidine often resists this specific pathway.[1][3]

  • The Mechanism: CYP450-mediated N-dealkylation proceeds via Single Electron Transfer (SET) to form an alpha-carbon radical, followed by the formation of an iminium ion intermediate.[1]

  • The Azetidine Block: Forming an endocyclic iminium ion (a double bond) within a 4-membered ring introduces extreme angle strain (deviating further from the preferred 120° sp2 angle).[1] Consequently, the transition state energy is prohibitively high.[1]

  • Result: The metabolic "soft spot" is hardened. Metabolism is forced to occur elsewhere on the molecule (e.g., remote oxidation), often extending half-life (

    
    ).[1]
    
Diagram 1: Metabolic Fate Decision Tree

This diagram illustrates the mechanistic divergence between Piperidine and Azetidine metabolism.

MetabolicFate Substrate N-Heterocycle Substrate CYP CYP450 Interaction Substrate->CYP PipPath Piperidine/Pyrrolidine (Low Strain) CYP->PipPath If 5/6-Ring AzPath Azetidine (High Strain) CYP->AzPath If 4-Ring PipInter Endocyclic Iminium Intermediate (Stable) PipPath->PipInter Low Energy Barrier PipProd Ring Oxidation / N-Dealkylation (High Clearance) PipInter->PipProd AzInter Endocyclic Iminium Intermediate (Highly Unstable) AzPath->AzInter High Energy Barrier (Strain Constraints) AzProd Metabolic Switching (Oxidation elsewhere) (Improved Stability) AzPath->AzProd Direct Oxidation on Side Chains AzInter->AzProd Pathway Blocked

Caption: Mechanistic divergence in oxidative metabolism. Azetidine resists iminium formation, blocking common clearance pathways.[1]

Permeability vs. Solubility Trade-off

While azetidine improves solubility, the reduction in lipophilicity can theoretically reduce passive permeability.[1] However, experimental data suggests it often hits the "sweet spot."[1]

  • Efflux Liability: Azetidines are secondary amines and can be substrates for P-gp (P-glycoprotein), similar to piperidines.[1]

  • Brain Penetration (Kp,uu): Azetidine analogs often show improved unbound brain-to-plasma ratios compared to piperidines because they reduce non-specific binding in brain tissue (lower LogD).[1]

Case Studies: Data-Driven Success Stories

Case Study A: Pfizer 5-HT4 Partial Agonists[1]
  • Challenge: A piperidine-based lead suffered from rapid metabolism via N-dealkylation and formation of a reactive oxazolidine metabolite.[1][4]

  • Solution: Ring contraction to azetidine.[1]

  • Outcome:

    • Metabolism: N-dealkylation was completely abolished.[1]

    • Potency: Maintained or improved.

    • Bioavailability: Significant increase due to reduced first-pass metabolism.[1]

  • Reference: Wager et al., ACS Med.[1] Chem. Lett. (2016) (See References).[1]

Case Study B: Cobimetinib (MEK Inhibitor)[1][6]
  • Structure: Features a 3-substituted azetidine.[1][5][6]

  • Role: The azetidine ring provides a rigid, compact scaffold that positions the piperidine-like pharmacophore correctly while maintaining high water solubility, which is critical for oral bioavailability in this class of kinase inhibitors.[1]

Experimental Protocols

To validate these properties in your own series, use the following standardized protocols.

Protocol 1: Comparative Microsomal Stability Assay

Objective: To quantify the "Metabolic Shielding" effect of the azetidine ring.

  • Preparation:

    • Prepare 10 mM stock solutions of the Azetidine, Pyrrolidine, and Piperidine analogs in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM test compound with Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate for 5 mins at 37°C.

    • Start: Initiate reaction with NADPH (1 mM final).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.[1]

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Critical Step: Monitor specifically for M-14 (loss of CH2) or M+16 (oxidation) peaks to distinguish between dealkylation and ring oxidation.[1]

  • Calculation:

    • Plot ln(% remaining) vs time.[1]

    • Calculate

      
       (Intrinsic Clearance).[1]
      
    • Success Metric: An azetidine analog is considered superior if

      
       is <50% of the piperidine analog.[1]
      
Protocol 2: Kinetic Solubility (Nephelometry)

Objective: To confirm the LogP advantage.

  • Prepare 10 mM DMSO stocks.

  • Dilute compounds into pH 7.4 PBS buffer in a 96-well plate to final concentrations ranging from 1 µM to 500 µM (2% DMSO final).

  • Incubate for 2 hours at room temperature with shaking.

  • Measure light scattering (Nephelometry) or Absorbance at 620 nm.[1]

  • Data Output: The concentration at which precipitation occurs (inflection point) is the solubility limit.[1] Azetidines typically show >100 µM solubility where piperidines may precipitate at <10 µM.[1]

Strategic Workflow for Ring Selection

Use this decision tree to determine when to deploy an azetidine scaffold.

RingSelection Start Lead Optimization: Select N-Heterocycle CheckLogP Is LogP > 3.0 or Solubility < 10 µM? Start->CheckLogP CheckMetab Is N-Dealkylation a Major Clearance Path? CheckLogP->CheckMetab No UseAz Use Azetidine (Lowers LogP, Blocks Dealkylation) CheckLogP->UseAz Yes (Need Solubility) UsePip Use Piperidine/Pyrrolidine (Easier Synthesis, Standard) CheckMetab->UsePip No CheckMetab->UseAz Yes (Need Stability)

Caption: Decision matrix for selecting azetidine based on lipophilicity and metabolic liabilities.

References

  • Wager, T. T., et al. (2016).[1][4] "Strategies toward Optimization of the Metabolism of a Series of Serotonin-4 Partial Agonists: Investigation of Azetidines as Piperidine Isosteres." ACS Medicinal Chemistry Letters. Link[1]

  • Lowe, D. (2010).[1] "Azetidines: Small Rings, Big Effects." In the Pipeline (Science Translational Medicine). Link

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Smith, A., et al. (2009).[1] "Azetidines in Drug Discovery: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents. Link[1]

  • Ritchie, T. J., et al. (2009).[1] "The impact of aromatic ring count on physicochemical properties and attrition." Drug Discovery Today. Link[1]

Sources

Safety & Regulatory Compliance

Safety

3-(Hydroxymethyl)azetidine-3-carbonitrile proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-(Hydroxymethyl)azetidine-3-carbonitrile Executive Summary & Chemical Intelligence Core Directive: This compound presents a dual-hazard profile combining a strained azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-(Hydroxymethyl)azetidine-3-carbonitrile

Executive Summary & Chemical Intelligence

Core Directive: This compound presents a dual-hazard profile combining a strained azetidine ring with a nitrile moiety.[1] Standard "organic waste" protocols are insufficient if they fail to account for acid sensitivity.[1]

Immediate Action Required:

  • Segregate strictly from acids. (Risk: Hydrogen Cyanide evolution + Exothermic ring-opening).[1]

  • Segregate from strong oxidizers. (Risk: Azetidine nitrogen oxidation/destabilization).[1]

  • Dispose via High-Temperature Incineration only.

Chemical Profile Table
PropertyDataOperational Implication
Compound 3-(Hydroxymethyl)azetidine-3-carbonitrilePrimary Target
CAS No. 1153949-11-1 (Free Base)Verify specific salt forms (e.g., HCl salt) as they modify pH.[1]
Functional Groups 1. Azetidine (4-membered N-ring)2.[1] Nitrile (-CN)3.[1] Primary Alcohol (-CH2OH)High Reactivity: Ring strain makes the amine prone to ring-opening; Nitrile is a cyanide precursor.[1]
Physical State Solid / PowderInhalation risk; requires particulate controls.[1]
Hazard Codes H302/H301: Toxic if swallowedH315: Skin IrritantH319: Eye IrritantH335: Respiratory IrritantPPE: Double nitrile gloves, N95/P100 respirator or Fume Hood.[1]
Waste Class Organic / Toxic / Reactive (Potential)RCRA: Likely D003 (Reactivity) or listed U/P codes depending on jurisdiction.[1]

The "Double-Trigger" Hazard Mechanism

Expertise Insight: Many researchers treat this simply as a "toxic organic."[1] This is a critical error. You must understand the causality of its instability to dispose of it safely.

  • The Acid Trigger (The Cyanide Risk): Like all organic nitriles, exposure to strong acids (pH < 2) can hydrolyze the cyano group, releasing Hydrogen Cyanide (HCN) gas.[1] This is a silent, rapid killer in a closed waste container.[1]

  • The Ring Strain Trigger (The Thermal Risk): The azetidine ring possesses significant angle strain (~26 kcal/mol).[1] Protonation of the azetidine nitrogen (by acids) drastically lowers the activation energy for nucleophilic attack, leading to acid-mediated ring opening . This reaction is exothermic and can trigger rapid decomposition or uncontrolled polymerization in a waste bottle [1].[1]

The Self-Validating Disposal Protocol

Trustworthiness: This protocol uses a "Gatekeeper" system.[1] You cannot proceed to the next step without a positive verification.[1][2]

Phase A: Pre-Disposal Verification (The Gatekeeper)

Before moving the chemical to any waste stream:

  • Identify the State: Is the material a solid (pure) or in solution?

  • The pH Gate (Crucial for Solutions):

    • Dip a pH strip into the waste solution.[1]

    • IF pH < 7: NEUTRALIZE immediately with dilute Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH) until pH is 8-10.[1]

    • IF pH ≥ 7: Proceed to Phase B.

    • Why? Keeping the solution slightly basic stabilizes the azetidine nitrogen (preventing protonation) and inhibits nitrile hydrolysis.

Phase B: Segregation & Containerization[1][4]
  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass container.[1] Avoid metal containers (potential coordination with the nitrile/amine).[1]

  • Segregation:

    • DO NOT mix with "General Organic Waste" if that stream contains acidic HPLC waste (e.g., 0.1% TFA or Formic Acid).[1]

    • Designate a Separate Stream: Label as "Basic/Neutral Organic Waste with Nitriles."

  • Secondary Containment: Place the primary container inside a clear plastic secondary bin to capture leaks.

Phase C: Labeling & Handoff
  • Label Text:

    • Chemical Name: 3-(Hydroxymethyl)azetidine-3-carbonitrile

    • Hazards: TOXIC, IRRITANT.[1][3]

    • Specific Warning:"CONTAINS NITRILES & STRAINED RINGS.[1] DO NOT ADD ACID."

  • RCRA Coding: Label with D003 (Reactive) if applicable, or the standard hazardous waste code for toxic organics in your region (e.g., UN 3439 "NITRILES, SOLID, TOXIC, N.O.S.").[1]

Visualized Workflow (Decision Logic)

The following diagram illustrates the "Stop/Go" decision logic required for safe disposal.

DisposalProtocol Start Waste Generation: 3-(Hydroxymethyl)azetidine-3-carbonitrile StateCheck State Check: Solid or Solution? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath Segregate Segregation: Isolate from Acids & Oxidizers SolidPath->Segregate pHCheck CRITICAL GATE: Check pH LiquidPath->pHCheck Acidic pH < 7 (Acidic) pHCheck->Acidic Fail Neutral pH 7-10 (Neutral/Basic) pHCheck->Neutral Pass Neutralize ACTION: Neutralize with NaHCO3 to pH 8-9 Acidic->Neutralize Neutral->Segregate Neutralize->pHCheck Re-test Container Containerization: HDPE Bottle + Secondary Containment Segregate->Container Label Labeling: 'TOXIC - NITRILES - NO ACIDS' (UN 3439) Container->Label Pickup Final Disposal: EHS Pickup for Incineration Label->Pickup

Figure 1: Decision tree for the disposal of azetidine-nitrile waste. Note the recursive loop at the pH check—disposal cannot proceed until the waste is confirmed neutral or basic.

Emergency Procedures (Spill Response)

In the event of a spill, standard "absorb and sweep" is insufficient due to the toxicity.

  • Evacuate & Ventilate: Clear the immediate area.[1] Nitriles can release toxic vapors if the ambient air is acidic or moist.[1]

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[1] If powder is airborne, use a P100 respirator.[1]

  • Dry Spill Cleanup:

    • Do NOT use water initially (avoids creating a runoff hazard).[1]

    • Cover with Vermiculite or Dry Sand .[1]

    • Scoop carefully into a wide-mouth jar.

  • Wet Spill Cleanup:

    • Absorb with inert pads (polypropylene).[1]

    • Prohibited: Do not use "Acid Neutralizer" spill kits (often pink/red powders) as they may contain citric acid, which could trigger the hazards described in Section 2.[1] Use Caustic/Base Neutralizers or simple clay absorbents [2].[1]

  • Decontamination: Wash the surface with a mild alkaline detergent (pH ~9) and water.[1]

References

  • Reaction of Azetidines with Acids. Recent Advances in the Synthesis and Reactivity of Azetidines. ResearchGate.[1] Available at: [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center (OCRS). Available at: [Link]

  • EPA Hazardous Waste Codes (Nitriles/Reactivity). U.S. Environmental Protection Agency.[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-(Hydroxymethyl)azetidine-3-carbonitrile

This guide serves as an authoritative operational manual for the safe handling, storage, and disposal of 3-(Hydroxymethyl)azetidine-3-carbonitrile . It is designed for researchers requiring immediate, actionable safety l...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative operational manual for the safe handling, storage, and disposal of 3-(Hydroxymethyl)azetidine-3-carbonitrile . It is designed for researchers requiring immediate, actionable safety logistics without the fluff of standard templates.

CAS Number: 1153949-11-1 (Free Base) / 2624129-98-0 (HCl Salt) Chemical Class: Functionalized Azetidine / Organic Nitrile Primary Utility: Bifunctional building block for drug discovery (sp³-rich scaffold).

Risk Assessment & Hazard Logic

To handle this compound safely, one must understand why it is hazardous. This is not just a generic "irritant"; its chemical structure dictates specific biological risks.

  • The Azetidine Ring (Strain Penalty): The 4-membered nitrogen ring possesses significant ring strain (~26 kcal/mol). While kinetically stable, it is thermodynamically primed for ring-opening reactions upon contact with biological nucleophiles (e.g., DNA, proteins), leading to potential alkylating toxicity.

  • The Nitrile Moiety (Metabolic Risk): While organic nitriles are generally more stable than cyanide salts, metabolic oxidation (via CYP450) can liberate cyanide ions (

    
    ), leading to histotoxic hypoxia.
    
  • Physical State: Typically a hygroscopic solid. The primary exposure vector is inhalation of dust during weighing or dermal absorption of solutions.

Hazard Summary Table
Hazard CategoryClassificationOperational Implication
Acute Toxicity Oral/Dermal/Inhalation (Cat 4)Treat as a potent bioactive agent. Zero skin contact allowed.
Skin/Eye Corrosion Irritant (Cat 2) to CorrosiveAzetidine nitrogen is basic; can cause chemical burns to mucous membranes.
Reactivity Heat/Acid SensitiveRing opening can occur exothermically. Store cold.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for strained nitrogenous heterocycles. The following system is required to create a redundant barrier against exposure.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Small, polar molecules like azetidines can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate against airborne powders or splashes that can run behind lenses.
Respiratory N95/P100 (Solids) or Fume Hood (Solutions) Prevents inhalation of fine particulates during weighing.
Body Tyvek® Lab Coat or ApronCotton coats absorb liquids, keeping the hazard against the skin. Impervious materials are required for stock solution preparation.
PPE Decision Workflow

The following diagram illustrates the decision logic for selecting PPE based on the experimental state.

PPE_Workflow Start Handling 3-(Hydroxymethyl) azetidine-3-carbonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution Solution / Liquid State->Solution Reaction/Workup Solid_Req REQ: Fume Hood + Double Nitrile Gloves + N95 Mask (if outside hood) Solid->Solid_Req Sol_Req REQ: Fume Hood + Long Cuff Nitrile Gloves + Splash Goggles Solution->Sol_Req Action Proceed with Experiment Solid_Req->Action Sol_Req->Action

Figure 1: PPE Selection Logic based on the physical state of the compound to ensure barrier integrity.

Operational Handling Protocol

A. Receiving and Storage[1][2][3][4][5][6]
  • Temperature: Store at -20°C (Freezer) . Azetidines can degrade over time; cold storage inhibits ring-opening decomposition.

  • Atmosphere: Hygroscopic. Keep under inert gas (Argon/Nitrogen) if possible. Moisture can hydrolyze the nitrile or protonate the azetidine, altering stoichiometry.

  • Secondary Containment: Store the vial inside a secondary plastic jar with desiccant packets to prevent moisture condensation upon thawing.

B. Weighing and Transfer (Critical Step)

This is the highest risk step for inhalation exposure.

  • Thaw: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Engineering Control: Place the balance inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Fine organic powders often carry static charge and can "jump" onto gloves or bench surfaces.

  • Technique: Use the "tap and settle" method. Do not dump powder. Close the balance draft shield immediately after transfer.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as solid hazardous waste.

C. Reaction Setup
  • Solvent Compatibility: Compatible with DCM, THF, MeOH, and DMF. Avoid strong mineral acids unless forming a salt intentionally, as this generates heat.

  • Inertion: Purge reaction vessels with Nitrogen/Argon.

  • Quenching: If using reactive reagents (e.g., acid chlorides) with this building block, add the reagent slowly at 0°C to manage the exotherm.

Emergency Response & Spill Management

In the event of a loss of containment, immediate action is required to prevent area contamination.[1][2]

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (10 ft radius). Post "Do Not Enter" signage.

  • PPE Upgrade: Don double nitrile gloves, goggles, and a respiratory mask (if powder was spilled outside a hood).

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for chemicals.

    • Liquid: Cover with vermiculite or sand.[3] Do not use combustible materials (sawdust) as nitriles can be flammable.

  • Deactivation: Wipe the surface with a 10% bleach solution followed by water. The bleach helps oxidize trace residues, though incineration is the primary disposal method.

  • Disposal: Collect all waste in a sealed bag labeled "Hazardous Waste: Toxic Organic Solid."

Waste Disposal

Do NOT dispose of down the drain.[2][3] Azetidines are toxic to aquatic life and can persist in water systems.

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature IncinerationLabel as "Toxic Solid, Organic."
Liquid Waste Solvent Waste Stream (Non-Halogenated or Halogenated)Segregate based on the solvent used (e.g., DCM goes to Halogenated).
Contaminated Sharps Sharps ContainerNeedles used for this compound must not be recapped.
Disposal Workflow Diagram

Disposal_Flow Waste Waste Generation Type Type? Waste->Type Solid Solid / Powder (Wipes, Weigh boats) Type->Solid Liquid Reaction Mixture / Mother Liquor Type->Liquid Bin_Solid Solid Haz Waste Bin (Label: Toxic) Solid->Bin_Solid Bin_Liquid Solvent Waste Carboy Liquid->Bin_Liquid Incineration High-Temp Incineration (EHS Facility) Bin_Solid->Incineration Bin_Liquid->Incineration

Figure 2: Waste segregation and disposal pathway ensuring zero environmental release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56606830, 3-(Hydroxymethyl)azetidine-3-carbonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles (1910.1000). Retrieved from [Link]

Sources

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